Cycloposine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOWXRUSUHLOX-PBFVMIKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945852 | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-94-6 | |
| Record name | Cycloposine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclosporine A in T-cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporine A (CsA) is a potent calcinein inhibitor that has been a cornerstone of immunosuppressive therapy for decades, particularly in the context of organ transplantation and autoimmune diseases.[1][2] Its primary mechanism of action revolves around the disruption of T-cell activation signaling pathways, thereby preventing the transcription of key pro-inflammatory cytokines. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of CsA administration in T-lymphocytes. It includes a summary of quantitative data, detailed experimental protocols for studying CsA's effects, and visualizations of the key pathways and experimental workflows.
The Core Mechanism: Inhibition of the Calcineurin-NFAT Pathway
The immunosuppressive effects of Cyclosporine A are primarily mediated through its targeted inhibition of T-cell activation.[2] In resting T-cells, the transcription factor known as the Nuclear Factor of Activated T-cells (NFAT) is heavily phosphorylated and resides in the cytoplasm.[3] Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to a rise in intracellular calcium levels.[4] This increase in calcium activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[5]
Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.[5] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1 (a complex of Fos and Jun proteins), to bind to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[6] IL-2 is a critical cytokine for T-cell proliferation and the orchestration of an effective immune response.[1][7]
Cyclosporine A disrupts this critical signaling pathway at the level of calcineurin.[8] The drug readily diffuses across the T-cell membrane and binds to its intracellular receptor, cyclophilin, a ubiquitously expressed protein with peptidyl-prolyl cis-trans isomerase activity.[7][9] The resulting Cyclosporine A-cyclophilin complex acquires a high affinity for calcineurin, effectively binding to and inhibiting its phosphatase activity.[8][10] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in the cytoplasm, unable to initiate the transcription of IL-2 and other vital cytokines.[2][11] The net result is a potent suppression of T-cell activation and proliferation.[1]
Signaling Pathway Diagram
Caption: The Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporine A.
Quantitative Data
The interaction between Cyclosporine A, cyclophilin, and the subsequent inhibition of T-cell function has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities of Cyclosporine A and its Analogs to Cyclophilins
| Ligand | Cyclophilin Isoform | Dissociation Constant (Kd) | Method |
| Cyclosporine A | Cyclophilin A | 36.8 nM[12] | Fluorescence Spectroscopy[13] |
| Cyclosporine A | Cyclophilin A | 13 ± 4 nM | Fluorescence Spectroscopy[14] |
| Voclosporin (E-ISA247) | Cyclophilin A | 15 ± 4 nM | Fluorescence Spectroscopy[14] |
| Z-ISA247 | Cyclophilin A | 61 ± 9 nM | Fluorescence Spectroscopy[14] |
| Cyclosporine A | Cyclophilin B | 9.8 nM[12] | Fluorescence Spectroscopy[13] |
| Cyclosporine A | Cyclophilin C | 90.8 nM[12] | Fluorescence Spectroscopy[13] |
Table 2: IC50 Values of Cyclosporine A in T-Cell Function Assays
| Assay | T-Cell Costimulation | IC50 (ng/mL) | Cell Type |
| T-Cell Proliferation | No costimulation | 0.2 - 0.6[15] | Human T-cells |
| T-Cell Proliferation | CD28 | >1000[15] | Human T-cells |
| T-Cell Proliferation | CD2 | ~1 | Human T-cells |
| T-Cell Proliferation | 4-1BB | ~1 | Human T-cells |
| T-Cell Proliferation | ICOS | ~1 | Human T-cells |
| T-Cell Proliferation | LFA-1 | ~1 | Human T-cells |
| Gene Transcription (CRE-mediated) | Depolarization-induced | ~30 nM (~36 ng/mL)[16] | Glucagon-expressing cell line |
| Calcineurin Activity Inhibition | - | >300 µg/L (>300 ng/mL) | Mouse spleen cells |
| In vivo IFN-γ induction | Allogeneic response | 517 - 886 µg/L (517 - 886 ng/mL) | Mice |
Key Experimental Protocols
The elucidation of Cyclosporine A's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.
NFAT-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NFAT in response to T-cell activation and its inhibition by CsA.
Principle: A reporter plasmid containing a luciferase gene under the control of NFAT-responsive elements is introduced into T-cells (e.g., Jurkat cell line). Activation of NFAT leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9]
-
Transfect the cells with an NFAT-luciferase reporter plasmid using electroporation or a suitable lipid-based transfection reagent.[2]
-
A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Cell Stimulation and CsA Treatment:
-
Plate the transfected Jurkat cells in a 96-well plate.[9]
-
Pre-incubate the cells with varying concentrations of Cyclosporine A or vehicle control (DMSO) for 1 hour.
-
Stimulate the T-cells with a combination of a phorbol ester like Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and a calcium ionophore like ionomycin (e.g., 1 µM) for 6-8 hours to induce NFAT activation.[9]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of Cyclosporine A to determine the IC50 value.
-
Caption: Experimental workflow for an NFAT-luciferase reporter assay.
Intracellular Cytokine Staining for IL-2 by Flow Cytometry
This method allows for the quantification of IL-2 production at the single-cell level in a population of T-cells.
Methodology:
-
T-Cell Isolation and Culture:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
Culture the T-cells in complete RPMI medium.
-
-
Stimulation and CsA Treatment:
-
Pre-incubate the T-cells with Cyclosporine A or vehicle for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap the cytokines intracellularly.[15]
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the T-cell populations of interest (e.g., CD4+ T-cells) and quantify the percentage of IL-2-producing cells and the mean fluorescence intensity (MFI) of the IL-2 signal.
-
Calcineurin-NFAT Co-Immunoprecipitation
This technique is used to demonstrate the physical interaction between calcineurin and NFAT and how this interaction is affected by the Cyclosporine A-cyclophilin complex.
Methodology:
-
Cell Lysis:
-
Stimulate T-cells to induce the calcineurin-NFAT interaction.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-calcineurin antibody overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-NFAT antibody to detect the co-immunoprecipitated NFAT. An anti-calcineurin antibody can be used as a positive control for the immunoprecipitation.
-
Calcium Imaging
This method visualizes the increase in intracellular calcium concentration in T-cells upon activation, a key upstream event in the NFAT pathway.
Methodology:
-
Cell Loading:
-
Imaging:
-
Adhere the loaded T-cells to a glass-bottom dish.
-
Image the cells using a fluorescence microscope equipped with a ratiometric imaging system.
-
Acquire a baseline fluorescence reading.
-
-
Stimulation and Data Acquisition:
-
Stimulate the T-cells with an activating agent (e.g., anti-CD3 antibody).
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[1]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at the two excitation wavelengths of Fura-2 (e.g., 340 nm and 380 nm) to determine the relative intracellular calcium concentration.
-
Logical Relationship of Cyclosporine A's Immunosuppressive Action
The immunosuppressive effect of Cyclosporine A is a direct consequence of its interference with the T-cell activation signaling cascade. The logical flow from drug administration to the final therapeutic outcome is outlined below.
Caption: Logical flow of Cyclosporine A's immunosuppressive effect.
Conclusion
Cyclosporine A exerts its potent immunosuppressive effects through a well-defined mechanism of action centered on the inhibition of calcineurin in T-cells. By forming a complex with cyclophilin, it effectively blocks the dephosphorylation and subsequent nuclear translocation of NFAT, a critical transcription factor for the expression of IL-2 and other pro-inflammatory cytokines. This targeted disruption of the T-cell activation signaling pathway underscores its therapeutic efficacy in preventing allograft rejection and managing autoimmune disorders. A thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for the continued development of more specific and less toxic immunomodulatory therapies.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 3. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dp.univr.it [dp.univr.it]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Intracellular Cytokine Staining Protocol [anilocus.com]
- 7. abeomics.com [abeomics.com]
- 8. public.czbiohub.org [public.czbiohub.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Dawn of a New Era in Immunosuppression: Early Research on Cyclosporine's T-Cell Inhibitory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of Cyclosporine A (CsA) in the early 1970s by scientists at Sandoz Ltd. (now Novartis) marked a pivotal moment in the history of medicine, transforming the landscape of organ transplantation and the management of autoimmune diseases.[1][2] Initially isolated from the fungus Tolypocladium inflatum, its potent immunosuppressive activities were first reported by Jean-François Borel and his colleagues in 1976.[3][4] This technical guide delves into the foundational research that unveiled the unique immunosuppressive properties of Cyclosporine, focusing on the key in vivo and in vitro experiments that characterized its mechanism of action. We will explore the detailed experimental protocols, present the seminal quantitative data, and visualize the early understanding of its impact on T-lymphocyte signaling pathways.
Core Experimental Protocols
The initial characterization of Cyclosporine's immunosuppressive effects relied on a series of well-established immunological assays. These experiments were crucial in demonstrating its ability to suppress cell-mediated immunity, a key factor in organ rejection and autoimmune responses.
In Vivo Models
1. Skin Allograft Rejection in Mice
This model was instrumental in demonstrating the in vivo efficacy of Cyclosporine in preventing organ rejection.
-
Animal Model: Outbred mouse strains, such as ICR, were commonly used to ensure genetic disparity between the donor and recipient, leading to a robust rejection response.[5][6]
-
Surgical Procedure:
-
Cyclosporine Administration:
-
Assessment of Rejection:
-
Grafts were visually inspected daily after bandage removal.
-
Rejection was determined by signs of inflammation, necrosis, and eventual sloughing of the graft tissue.[5][7]
-
Histopathological analysis was performed on excised grafts to assess the level of immune cell infiltration (neutrophils and macrophages).[5]
-
2. Graft-versus-Host Disease (GVHD) in Rats
This model was used to assess Cyclosporine's ability to suppress the aggressive immune response that occurs when donor immune cells attack the recipient's tissues.
-
Animal Model: Lethally irradiated rats reconstituted with syngeneic or autologous bone marrow were used.[9][10][11]
-
Induction of GVHD: Following bone marrow reconstitution, rats were treated with Cyclosporine for a period of 20-40 days. Upon discontinuation of the drug, a GVHD-like syndrome developed.[9][11][12]
-
Cyclosporine Administration: Cyclosporine was administered during the initial post-transplantation period.
-
Assessment of GVHD:
-
Clinical signs of GVHD, such as skin lesions, weight loss, and diarrhea, were monitored.
-
Histopathological examination of tissues like the skin, liver, and gut was performed to confirm the diagnosis.
-
The development of cytotoxic T-lymphocytes with autoreactivity was also assessed.[12]
-
In Vitro Assays
1. Mixed Lymphocyte Reaction (MLR)
The MLR is a classic in vitro model of the recognition phase of an allogeneic immune response, mimicking the initial events of graft rejection.
-
Cell Preparation:
-
Co-culture:
-
The "responder" cells from the second donor were co-cultured with the inactivated "stimulator" cells.
-
Cyclosporine was added to the culture at various concentrations at the initiation of the MLR.[15]
-
-
Assessment of Proliferation:
-
After a defined incubation period (typically 3-5 days), the proliferation of the responder T-cells was measured by the incorporation of radiolabeled thymidine ([3H]thymidine) into their DNA.[15][16]
-
A reduction in [3H]thymidine incorporation in the presence of Cyclosporine indicated its inhibitory effect on T-cell proliferation.
-
2. Mitogen-Induced T-Lymphocyte Proliferation
This assay assesses the ability of a substance to inhibit T-cell activation and proliferation in response to a non-specific stimulus.
-
Cell Preparation: Lymphocytes were isolated from various sources, including human peripheral blood or rodent spleen, thymus, or lymph nodes.[17][18]
-
Stimulation:
-
Assessment of Proliferation and Activation:
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from the seminal research on Cyclosporine's immunosuppressive properties.
Table 1: In Vivo Efficacy of Cyclosporine in Animal Models
| Experimental Model | Animal | Cyclosporine Dose | Outcome | Reference |
| Skin Allograft | Mice | 15 mg/kg/day | No graft rejection within 30 days | [5] |
| Skin Allograft | Mice | 5 x 10⁻⁵⁵ mg/kg/day | Accelerated graft rejection (5 days vs. 14 days in untreated) | [5][6] |
| Kidney Allograft | Dogs | 20 mg/kg/day | Rejection in 1 of 6 dogs | [20] |
| Kidney Allograft | Dogs | 10 mg/kg/day | Rejection in 10 of 11 dogs | [20] |
| Kidney Allograft | Humans | 25 mg/kg | Significant nephrotoxicity observed | [21] |
| Kidney Allograft | Humans | 17 mg/kg | 86% one-year predicted graft survival | [21] |
Table 2: In Vitro Inhibitory Effects of Cyclosporine on T-Lymphocyte Function
| Assay | Cell Type | Stimulant | Cyclosporine Concentration | Observed Effect | Reference |
| Lymphocyte Transformation | Guinea-pig lymph node cells | Ovalbumin, PHA | 0.05 µg/mL | Marked depression of response | [22] |
| T-cell Proliferation | Mouse spleen cells | Antigen, Mitogen | 25 ng/mL | Suppression of proliferative response | [17] |
| Mixed Lymphocyte Reaction | Human lymphocytes | Allogeneic cells | 0.5 - 1.0 µg/mL | Optimal inhibition of proliferative response | [15] |
| Lymphokine Production | Guinea-pig lymph node cells | Insoluble Con A | Not specified | Suppressed production of MIF, MPCA, LDCF | [1] |
Visualizing the Core Concepts
Experimental Workflows
The following diagrams illustrate the general workflows of the key in vivo and in vitro experiments used in the early evaluation of Cyclosporine.
Early Understanding of the Cyclosporine Signaling Pathway
The initial research into Cyclosporine's mechanism of action pointed towards a specific inhibition of T-lymphocyte activation. It was discovered that Cyclosporine interferes with the signaling cascade that leads to the production of crucial lymphokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the amplification of the immune response.
Conclusion
The early research on Cyclosporine laid the groundwork for a revolution in immunosuppressive therapy. Through meticulous in vivo and in vitro studies, scientists were able to demonstrate its profound and selective effects on T-lymphocytes. The elucidation of its mechanism of action, centered on the inhibition of calcineurin and the subsequent blockade of IL-2 production, provided a rational basis for its clinical application. This foundational knowledge not only paved the way for the successful use of Cyclosporine in preventing organ transplant rejection but also opened up new avenues for the development of more targeted immunosuppressive agents. The experimental models and assays described in this guide remain relevant today, serving as a testament to the enduring legacy of this pioneering research.
References
- 1. Cyclosporin A inhibits lymphokine production but not the responses of macrophages to lymphokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition by cyclosporin A reveals two pathways for activation of lymphokine synthesis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of cyclosporin A: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. Consecutive Low Doses of Cyclosporine A Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Baricitinib with cyclosporine eliminates acute graft rejection in fully mismatched skin and heart transplant models [frontiersin.org]
- 8. Evidence that cyclosporine does not inhibit allograft rejection by IL-2-treated sensitized splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution (Journal Article) | OSTI.GOV [osti.gov]
- 11. Graft-versus-host disease in cyclosporin A-treated rats after syngeneic and autologous bone marrow reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of graft-vs.-host disease-like syndrome in cyclosporine- treated rats after syngeneic bone marrow transplantation. I. Development of cytotoxic T lymphocytes with apparent polyclonal anti-Ia specificity, including autoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Comparison of Cyclosporin A with Mitomycin C and gamma irradiation as inactivators of stimulator cells in the one-way mixed lymphocyte reaction [repository.up.ac.za]
- 15. Interleukin-2 effect on the inhibition of mixed lymphocyte reaction induced by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of cyclosporin A on the anti-CD3 antibody- and concanavalin A-induced activation and membrane potential of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of delayed-type hypersensitivity reactions and lymphokine production by cyclosporin A in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 19. rupress.org [rupress.org]
- 20. Studies on the effects of cyclosporin A upon renal allograft rejection in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclosporin A inhibits lymphokine production but not the responses of macrophages to lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunosuppressive Nexus: A Technical Guide to Cyclosporine's Interruption of Calcineurin Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the molecular mechanism by which the immunosuppressive drug Cyclosporine exerts its therapeutic effects through the targeted inhibition of the calcineurin signaling pathway. By providing a comprehensive overview of the core interactions, quantitative biochemical data, detailed experimental methodologies, and visual representations of the involved pathways, this document serves as a critical resource for professionals engaged in immunological research and the development of novel immunomodulatory agents.
Core Mechanism of Action: A Tripartite Interaction
Cyclosporine's immunosuppressive activity is not direct but is mediated through a series of intracellular binding events culminating in the inhibition of a key phosphatase, calcineurin.[1][2] The process can be dissected into three principal stages:
-
Formation of the Cyclosporine-Cyclophilin Complex: Upon diffusing across the cell membrane, the lipophilic cyclic polypeptide, Cyclosporine A (CsA), binds to its cytosolic receptor, cyclophilin A (CypA), a ubiquitously expressed peptidyl-prolyl cis-trans isomerase.[3][4] This binding is a high-affinity interaction, forming a stable CsA-CypA complex.[5][6]
-
Inhibition of Calcineurin: The newly formed CsA-CypA complex presents a composite surface that is recognized by the serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[7][8] This interaction sterically hinders the catalytic domain of calcineurin, effectively inhibiting its phosphatase activity.[9] It is crucial to note that neither Cyclosporine nor cyclophilin alone can inhibit calcineurin.[3]
-
Blockade of NFAT Signaling: Calcineurin's primary role in T-lymphocyte activation is the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[2][9] In their phosphorylated state, NFAT proteins reside in the cytoplasm. Upon dephosphorylation by calcineurin, a nuclear localization signal is exposed, leading to their translocation into the nucleus.[10] By inhibiting calcineurin, the CsA-CypA complex prevents NFAT dephosphorylation, thereby sequestering NFAT in the cytoplasm and blocking its nuclear import.[2]
-
Suppression of Cytokine Gene Transcription: Nuclear NFAT is a critical transcription factor for a battery of genes involved in the immune response, most notably Interleukin-2 (IL-2).[2][11] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of activated T-cells. By preventing NFAT's nuclear translocation, Cyclosporine effectively halts the transcription of the IL-2 gene and other cytokine genes, leading to a profound suppression of the T-cell-mediated immune response.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions within the Cyclosporine-calcineurin signaling pathway. These values are critical for understanding the potency and dynamics of this immunosuppressive mechanism.
Table 1: Binding Affinities (Kd) of Cyclosporine and its Complexes
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| Cyclosporine A to Cyclophilin A | 36.8 nM | Fluorescence Spectroscopy | [1] |
| Cyclosporine A to Cyclophilin A | 30 nM | Not Specified | [6] |
| Cyclosporine A to Cyclophilin B | 9.8 nM | Fluorescence Spectroscopy | [1] |
| Cyclosporine A to Cyclophilin C | 90.8 nM | Fluorescence Spectroscopy | [1] |
| Voclosporin (E-ISA247) to Cyclophilin A | 15 nM | Fluorescence Spectroscopy | [14][15] |
| Z-ISA247 to Cyclophilin A | 61 nM | Fluorescence Spectroscopy | [14][15] |
| Cyclosporine A-Cyclophilin A Complex to Calcineurin | < 70 nM | Chemical Cross-linking | [3] |
Table 2: IC50 Values for Cyclosporine Inhibition
| Inhibited Process/Enzyme | Cell Type/Condition | IC50 Value | Reference |
| Calcineurin Activity | Human Peripheral Blood Leukocytes (in culture medium) | 2 µg/L | [16] |
| Calcineurin Activity | Human Peripheral Blood Leukocytes (in whole blood) | 102 µg/L | [16] |
| Calcineurin Activity | Mouse Peripheral Blood Leukocytes | 7.5 ng/mL | [4] |
| Calcineurin Activity | Mouse Spleen Cell Suspension | 24.4 ng/mL | [4] |
| Calcineurin Activity | Mouse Kidney Homogenate | 9-48 ng/mL | [2] |
| Calcineurin Activity | Mouse Heart Homogenate | 9-48 ng/mL | [2] |
| Calcineurin Activity | Mouse Liver Homogenate | 9-48 ng/mL | [2] |
| Calcineurin Activity | Mouse Testis Homogenate | 9-48 ng/mL | [2] |
| Calcineurin Activity | Mouse Spleen Homogenate | 9-48 ng/mL | [2] |
| Interferon-gamma Induction | Human Peripheral Blood Leukocytes (in culture medium) | 18 µg/L | [16] |
| Interferon-gamma Induction | Human Peripheral Blood Leukocytes (in whole blood) | 690 µg/L | [16] |
| IL-2 Production | Human T-cell clones | 100 ng/mL (complete inhibition) | [12] |
| IL-2 Production | Renal transplant patients | 279 ng/mL (EC50) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Cyclosporine on the calcineurin signaling pathway.
In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific phosphopeptide substrate.
Materials:
-
Purified recombinant calcineurin
-
Calcineurin Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2)
-
Calmodulin
-
RII phosphopeptide substrate
-
Malachite Green reagent for phosphate detection
-
96-well microtiter plates
-
Phosphate standard solution
-
Test compounds (e.g., Cyclosporine A)
Procedure:
-
Reagent Preparation: Prepare a 2X Calcineurin Assay Buffer containing calmodulin. Reconstitute the RII phosphopeptide substrate in sterile water. Prepare a series of phosphate standards for the standard curve.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Background Control: 2X Assay Buffer, water (no substrate).
-
Total Phosphatase Activity: 2X Assay Buffer, water, and RII phosphopeptide substrate.
-
Calcineurin Activity (with inhibitor): 2X Assay Buffer, test compound (Cyclosporine A), and RII phosphopeptide substrate.
-
Positive Control: 2X Assay Buffer, purified calcineurin, and RII phosphopeptide substrate.
-
-
Initiation of Reaction: Add purified calcineurin or cell lysate containing calcineurin to the appropriate wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with the free phosphate released.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.[18][19][20]
NFAT Reporter Gene Assay (Luciferase-based)
This cell-based assay measures the transcriptional activity of NFAT by quantifying the expression of a reporter gene (luciferase) under the control of an NFAT-responsive promoter.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
Lentivirus or plasmid encoding a luciferase reporter gene driven by an NFAT-responsive element (e.g., IL-2 promoter)
-
Cell culture medium and supplements
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Test compounds (e.g., Cyclosporine A)
-
Luciferase assay reagent (containing luciferin)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Transduction/Transfection: Transduce or transfect the Jurkat T-cells with the NFAT-luciferase reporter construct. Select for stably expressing cells if necessary.
-
Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Cyclosporine A) for a specified period (e.g., 1 hour) before stimulation.
-
Cell Stimulation: Stimulate the cells with PMA and Ionomycin to activate the T-cell receptor signaling pathway and induce NFAT activation. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the fold induction of NFAT activity in stimulated versus unstimulated cells and determine the inhibitory effect of the test compound.[21][22]
NFAT Dephosphorylation Assay (Western Blot)
This assay directly assesses the phosphorylation status of NFAT proteins as an indicator of calcineurin activity.
Materials:
-
T-cells or other relevant cell line
-
Stimulating agents (e.g., Ionomycin)
-
Test compounds (e.g., Cyclosporine A)
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody specific for NFAT (recognizing both phosphorylated and dephosphorylated forms, or a phospho-specific antibody)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: Treat cells with the test compound (Cyclosporine A) for a defined period, followed by stimulation with an agent like Ionomycin to induce a calcium influx and subsequent NFAT dephosphorylation.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. The dephosphorylated form of NFAT will migrate faster than the phosphorylated form.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Block the membrane and then probe with a primary antibody against NFAT. Follow this with incubation with a secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band shift to determine the ratio of phosphorylated to dephosphorylated NFAT. A decrease in the faster-migrating (dephosphorylated) band in the presence of Cyclosporine indicates inhibition of calcineurin.[10][23][24][25]
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and molecular interactions described in this guide.
Caption: The Calcineurin-NFAT Signaling Pathway in T-cells.
Caption: Cyclosporine's mechanism of action within a T-cell.
Caption: A generalized workflow for studying Cyclosporine's effects.
References
- 1. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution of calcineurin and its sensitivity to inhibition by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific interaction of the cyclophilin-cyclosporin complex with the B subunit of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a cyclosporin binding cyclophilin from Staphylococcus aureus Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proposed molecular model for the interaction of calcineurin with the cyclosporin A-cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delineation of the calcineurin-interacting region of cyclophilin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of oral cyclosporine on canine T-cell expression of IL-2 and IFN-gamma across a 12-h dosing interval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 20. abcam.com [abcam.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Architecture of a Molecular Masterkey: An In-depth Technical Guide to the Chemical Structure of Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor, widely utilized as an immunosuppressant in organ transplantation to prevent rejection and for the treatment of various autoimmune disorders.[1][2][3] Isolated from the fungus Tolypocladium inflatum, its remarkable therapeutic efficacy is intricately linked to its unique and complex chemical architecture.[4] This guide provides a comprehensive technical overview of the chemical structure of Cyclosporine A, its conformational dynamics, and the molecular basis of its mechanism of action, intended for professionals in the fields of chemical biology, pharmacology, and drug development.
Core Chemical Structure
Cyclosporine A is a cyclic undecapeptide, a class of compounds characterized by a ring structure composed of eleven amino acid residues.[3][5] Its molecular formula is C62H111N11O12, with a corresponding molecular weight of 1202.61 g/mol .[4][6] The IUPAC name for Cyclosporine A is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[7]
Several key features distinguish Cyclosporine A from typical peptides:
-
Non-proteinogenic Amino Acids: The structure incorporates unusual amino acids not found in ribosomally synthesized proteins. These include (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-l-threonine (MeBmt) at position 1 and α-aminobutyric acid (Abu) at position 2.[3]
-
D-Amino Acid: It contains a D-alanine residue at position 8, a deviation from the common L-configuration of amino acids in biological systems.[5]
-
N-Methylation: Seven of the eleven peptide bonds are N-methylated, a modification that significantly impacts the molecule's conformation and bioavailability.[5]
These unique structural motifs are the result of its biosynthesis by a large multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[8]
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in Cyclosporine A has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize key quantitative data derived from the Protein Data Bank (PDB) entries 1CWA and 2RMA, which represent the crystal structure of Cyclosporine A in complex with its primary intracellular target, cyclophilin A.
| Parameter | Value (PDB ID: 1CWA)[6] | Value (PDB ID: 2RMA)[9] |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution | 2.10 Å | 2.10 Å |
| R-Value Work | 0.167 | 0.170 |
| R-Value Observed | 0.167 | 0.170 |
Table 1: Crystallographic Data for Cyclosporine A in Complex with Cyclophilin A.
| Bond Type | Representative Bond Length (Å) - 1CWA | Representative Bond Length (Å) - 2RMA |
| C-N (peptide bond) | ~1.33 | ~1.33 |
| Cα-C | ~1.53 | ~1.53 |
| Cα-N | ~1.46 | ~1.46 |
| C=O | ~1.24 | ~1.24 |
| Table 2: Representative Bond Lengths within the Cyclosporine A Backbone. Note: These are approximate values, and actual bond lengths vary slightly depending on the specific amino acid and its environment. |
| Angle Type | Representative Bond Angle (°) - 1CWA | Representative Bond Angle (°) - 2RMA |
| Cα-C-N | ~116 | ~116 |
| C-N-Cα | ~121 | ~121 |
| N-Cα-C | ~110 | ~110 |
| Table 3: Representative Bond Angles within the Cyclosporine A Backbone. Note: These are approximate values and can vary. |
| Torsion Angle | Representative Value (°) - 1CWA | Representative Value (°) - 2RMA |
| Phi (φ) | Varies significantly | Varies significantly |
| Psi (ψ) | Varies significantly | Varies significantly |
| Omega (ω) | ~180 (trans) | ~180 (trans) |
| Table 4: Representative Torsional Angles within the Cyclosporine A Backbone. Note: In the bound conformation, the peptide bonds are in the trans configuration. |
Conformational Dynamics
A critical aspect of Cyclosporine A's function is its conformational flexibility. The molecule adopts different three-dimensional structures depending on its environment. In nonpolar solvents, it assumes a "closed" conformation characterized by intramolecular hydrogen bonds. In contrast, when in a polar (aqueous) environment or bound to its target protein, cyclophilin, it adopts an "open" conformation where the backbone twists and the side chains are more exposed.[10][11] This chameleonic behavior is thought to be crucial for its ability to cross cell membranes.[11]
Experimental Protocols
The determination of Cyclosporine A's structure relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
X-ray Crystallography of the Cyclosporine A-Cyclophilin A Complex
-
Protein Expression and Purification: Recombinant human cyclophilin A is expressed in E. coli and purified using standard chromatographic techniques to homogeneity.
-
Complex Formation: A molar excess of Cyclosporine A is dissolved in a suitable organic solvent (e.g., ethanol) and added to the purified cyclophilin A solution. The complex is then further purified by size-exclusion chromatography to remove unbound Cyclosporine A and any aggregates.[12]
-
Crystallization: The purified complex is concentrated and subjected to crystallization screening using the hanging-drop vapor diffusion method at a controlled temperature.[5] A common crystallization condition involves using ammonium sulfate as the precipitant.[2] Cross-seeding with existing crystals of a similar complex can be employed to obtain high-quality crystals suitable for diffraction.[2]
-
Data Collection: A single crystal is mounted and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source.[12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, with a known structure of cyclophilin A as a search model. The electron density map for Cyclosporine A becomes apparent, and the molecule is built into the density. The final structure is refined to achieve the best fit with the experimental data, assessed by the R-value and R-free.[6][9]
2D NMR Spectroscopy of Cyclosporine A
-
Sample Preparation: A solution of Cyclosporine A is prepared in a deuterated solvent (e.g., chloroform-d or benzene-d6) at a concentration suitable for NMR, typically in the millimolar range.[1][13] For studying the bound conformation, isotopically labeled (e.g., ¹³C, ¹⁵N) Cyclosporine A is complexed with unlabeled cyclophilin A in an aqueous buffer.[14]
-
Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. These experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).
-
HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with heteronuclei over two or three bonds.[1][13]
-
-
Data Processing and Analysis: The acquired data are processed using specialized software. Resonance assignments are made by systematically connecting spin systems identified in COSY and TOCSY spectra with sequential NOEs.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry or molecular dynamics) to generate a family of structures consistent with the experimental data.
Mechanism of Action: A Structural Perspective
The immunosuppressive activity of Cyclosporine A is a direct consequence of its specific binding to cyclophilin A, an intracellular protein.[3] This binding event itself does not confer the immunosuppressive effect. Instead, the Cyclosporine A-cyclophilin A complex creates a new composite surface that binds to and inhibits the serine/threonine phosphatase, calcineurin.[15]
The inhibition of calcineurin is the pivotal step in the signaling cascade. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[3] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it activates the transcription of genes encoding various cytokines, most notably interleukin-2 (IL-2).[3] IL-2 is a critical signaling molecule for the proliferation and activation of T-lymphocytes.
By inhibiting calcineurin, the Cyclosporine A-cyclophilin A complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[3] This blockade of NFAT-mediated transcription results in a significant reduction in IL-2 production, thereby suppressing the T-cell-mediated immune response.[3] In addition to the calcineurin/NFAT pathway, there is evidence to suggest that Cyclosporine A can also inhibit the JNK and p38 signaling pathways.[1]
Visualizations
Signaling Pathway of Cyclosporine A Immunosuppression
Caption: The signaling cascade of Cyclosporine A-mediated immunosuppression.
Experimental Workflow for Identifying Protein-Ligand Interactions
Caption: A generalized workflow for the identification and characterization of protein-ligand interactions.
Conclusion
The chemical structure of Cyclosporine A is a testament to the intricate molecular engineering that can be achieved in nature. Its unique combination of a cyclic peptide backbone, non-proteinogenic amino acids, a D-amino acid, and extensive N-methylation gives rise to its remarkable conformational flexibility and potent biological activity. A thorough understanding of its structure, as elucidated by X-ray crystallography and NMR spectroscopy, is fundamental to appreciating its mechanism of action and provides a valuable framework for the design and development of novel immunosuppressive agents. The detailed structural and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicine and drug discovery.
References
- 1. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of the complex between cyclophilin A and cyclosporin derivatives: the use of cross-seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]
- 5. Preliminary analysis of multiple crystal forms of the bovine cyclophilin-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief review of protein–ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Solution structure of the cyclosporin A/cyclophilin complex by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the force field for cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
- 15. researchgate.net [researchgate.net]
Initial Studies on Cyclosporine for Organ Transplantation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of Cyclosporine in the late 1970s and early 1980s marked a revolutionary turning point in the field of organ transplantation.[1] Prior to its arrival, the success of transplantation was severely limited by the high rates of organ rejection. Existing immunosuppressive agents, such as azathioprine and corticosteroids, were often insufficiently effective and associated with significant side effects. Cyclosporine, a cyclic polypeptide derived from the fungus Tolypocladium inflatum, offered a novel and more targeted approach to immunosuppression, significantly improving graft survival rates and making organ transplantation a viable therapeutic option for a much broader range of patients.[1] This technical guide provides an in-depth overview of the initial studies on Cyclosporine, focusing on its core mechanism of action, quantitative data from early clinical trials, and the experimental protocols that were pivotal in its development and evaluation.
Mechanism of Action: Inhibition of T-Cell Activation
Cyclosporine exerts its immunosuppressive effects by primarily targeting T-lymphocytes, key players in the adaptive immune response responsible for organ rejection. Its mechanism of action involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of T-cells, leading to an amplified immune response against the transplanted organ.
The key steps in Cyclosporine's mechanism of action are as follows:
-
Binding to Cyclophilin: Cyclosporine enters the cytoplasm of a T-cell and binds to its intracellular receptor, cyclophilin.
-
Inhibition of Calcineurin: The Cyclosporine-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporine prevents the dephosphorylation of NFAT.
-
Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
-
Suppression of IL-2 Gene Transcription: As NFAT is unable to enter the nucleus, it cannot activate the transcription of the IL-2 gene and other cytokine genes.
-
Reduced T-Cell Proliferation: The resulting decrease in IL-2 production leads to a reduction in T-cell proliferation and a dampened immune response against the allograft.
Quantitative Data from Initial Clinical Trials
The initial clinical trials of Cyclosporine demonstrated a significant improvement in graft survival rates compared to the conventional immunosuppressive therapies of the time, primarily azathioprine and corticosteroids. The following tables summarize the key quantitative data from some of these early studies in kidney and heart transplantation.
Table 1: Kidney Transplant Graft Survival Rates (1-Year)
| Study (Year) | Treatment Group | Number of Patients | 1-Year Graft Survival Rate |
| European Multicentre Trial (1983) | Cyclosporine | 117 | 72% |
| Azathioprine + Steroids | 115 | 52% | |
| Canadian Multicentre Transplant Study Group (1983) | Cyclosporine | 103 | 80.4% |
| Standard Therapy | 106 | 64.0% | |
| Slaton et al. (1994) - 5-year follow-up of earlier cohort | Cyclosporine | 100 | 83% |
| Azathioprine | 100 | 58% |
Table 2: Long-Term Kidney Transplant Graft Survival Rates
| Study (Year) | Treatment Group | 3-Year Graft Survival Rate | 5-Year Graft Survival Rate |
| Edinburgh Experience (1989) | Cyclosporine + Prednisolone | 81.4% | - |
| Azathioprine + Prednisolone | 76.7% | - | |
| Slaton et al. (1994) | Cyclosporine | - | 61% |
| Azathioprine | - | 29% |
Table 3: Patient Survival and Rejection Rates in Kidney Transplantation
| Study (Year) | Treatment Group | 1-Year Patient Survival Rate | Incidence of First Rejection Episode |
| Canadian Multicentre Transplant Study Group (1983) | Cyclosporine | 96.6% | - |
| Standard Therapy | 86.4% | - | |
| Kropp et al. (1989) | Cyclosporine | - | 31% |
| Azathioprine | - | 85% |
Table 4: Initial Cyclosporine Dosing and Serum Levels in Renal Transplantation
| Study Parameter | Value |
| Initial Oral Dose (most clinical trials) | 14 to 18 mg/kg/day |
| Tapering Schedule | Tapered by 5% per week to a maintenance dose of 5 to 10 mg/kg/day |
| Therapeutic Trough Levels (Whole Blood, RIA) - First Week | 200 to 400 ng/mL |
| Therapeutic Trough Levels (Whole Blood, RIA) - 2nd Week to 6th Month | 125 to 275 ng/mL |
| Therapeutic Trough Levels (Whole Blood, RIA) - 7th to 12th Month | 100 to 150 ng/mL |
Experimental Protocols
The evaluation of Cyclosporine's efficacy and safety in the initial studies relied on several key experimental protocols. The following sections provide detailed methodologies for these assays as they were likely performed in the late 1970s and early 1980s.
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
The Mixed Lymphocyte Reaction (MLR) was a fundamental in vitro assay used to assess the cell-mediated immune response and the immunosuppressive potential of drugs like Cyclosporine.
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood was collected from two unrelated, healthy donors (Donor A: Responder; Donor B: Stimulator).
-
PBMCs were isolated using Ficoll-Paque density gradient centrifugation.
-
-
Inactivation of Stimulator Cells:
-
PBMCs from Donor B (stimulator cells) were treated with Mitomycin C (e.g., 25 µg/mL for 30 minutes at 37°C) or irradiated (e.g., 2000-3000 rads) to prevent their proliferation.
-
The cells were then washed multiple times to remove any residual Mitomycin C.
-
-
Cell Culture:
-
Responder PBMCs from Donor A and inactivated stimulator PBMCs from Donor B were co-cultured in a 1:1 ratio (e.g., 1 x 10^5 cells of each) in 96-well round-bottom microtiter plates.
-
The culture medium was typically RPMI-1640 supplemented with fetal calf serum, antibiotics, and L-glutamine.
-
Varying concentrations of Cyclosporine (or a vehicle control) were added to the cultures at the time of initiation.
-
-
Assessment of Proliferation:
-
The cultures were incubated for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
For the final 18-24 hours of culture, [3H]-thymidine (a radioactive nucleoside) was added to each well.
-
Proliferating T-cells incorporate [3H]-thymidine into their newly synthesized DNA.
-
The cells were then harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a liquid scintillation counter. The results were expressed as counts per minute (CPM).
-
-
Data Analysis:
-
The percentage of inhibition of proliferation by Cyclosporine was calculated by comparing the CPM in the drug-treated cultures to the CPM in the control cultures (without the drug).
-
Radioimmunoassay (RIA) for Cyclosporine Blood Level Monitoring
Monitoring the concentration of Cyclosporine in the blood was crucial to ensure therapeutic efficacy while minimizing toxicity. In the early 1980s, radioimmunoassay (RIA) was a common method for this purpose.
Protocol:
-
Sample Preparation:
-
Whole blood, plasma, or serum was collected from the patient.
-
For whole blood, an extraction step with methanol or acetonitrile was often required to separate Cyclosporine from blood components.
-
-
Competitive Binding:
-
A known quantity of radiolabeled Cyclosporine (typically with tritium, ³H, or iodine-125, ¹²⁵I) was mixed with a specific antibody against Cyclosporine.
-
The patient's sample (containing an unknown amount of unlabeled Cyclosporine) was then added to this mixture.
-
The unlabeled Cyclosporine from the patient's sample competed with the radiolabeled Cyclosporine for binding to the limited number of antibody binding sites.
-
-
Separation of Bound and Free Cyclosporine:
-
After an incubation period, the antibody-bound Cyclosporine was separated from the free (unbound) Cyclosporine. This was often achieved by precipitation of the antibody-antigen complex using a second antibody or a chemical precipitant.
-
-
Measurement of Radioactivity:
-
The radioactivity of the bound fraction was measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
-
Quantification:
-
A standard curve was generated using known concentrations of unlabeled Cyclosporine.
-
By comparing the radioactivity of the patient's sample to the standard curve, the concentration of Cyclosporine in the patient's blood could be determined.
-
Assessment of Cyclosporine Nephrotoxicity
Nephrotoxicity was recognized as the most significant and dose-limiting side effect of Cyclosporine from the earliest clinical trials. Its assessment involved a combination of functional and morphological evaluations.
Protocol:
-
Functional Monitoring:
-
Serum Creatinine: Serum creatinine levels were monitored frequently, especially in the early post-transplant period (e.g., daily or every other day). A significant and sustained increase from the baseline was a key indicator of potential nephrotoxicity.
-
Blood Urea Nitrogen (BUN): BUN levels were also monitored regularly.
-
Urine Output: Daily urine output was recorded.
-
-
Histopathological Evaluation (Renal Biopsy):
-
Renal biopsies were performed when there was a suspicion of nephrotoxicity or to differentiate it from acute rejection.
-
The biopsy specimens were processed for light microscopy and evaluated by a pathologist.
-
Key Histological Findings of Acute Cyclosporine Nephrotoxicity:
-
Isometric vacuolization of proximal tubular epithelial cells: This was a characteristic, though not entirely specific, finding.
-
Arteriolar hyalinosis: Thickening and hyaline deposition in the walls of the afferent arterioles.
-
Minimal or no interstitial inflammation (in contrast to acute rejection).
-
-
Key Histological Findings of Chronic Cyclosporine Nephrotoxicity:
-
Striped interstitial fibrosis and tubular atrophy: A characteristic pattern of scarring.
-
Arteriolar hyalinosis.
-
-
-
Clinical Correlation:
-
The diagnosis of Cyclosporine nephrotoxicity was often made based on the clinical picture, including rising serum creatinine in the absence of clear signs of rejection, and was often confirmed by a decrease in creatinine levels following a reduction in the Cyclosporine dose.
-
Conclusion
The initial studies on Cyclosporine laid the foundation for a new era in organ transplantation. The significant improvement in graft survival rates, as demonstrated in the early clinical trials, was a direct result of its potent and selective immunosuppressive action. The experimental protocols developed and refined during this period, such as the MLR and RIA, were instrumental in understanding its mechanism, optimizing its dosage, and managing its side effects. While newer immunosuppressive agents have since been developed, the principles established during the initial studies of Cyclosporine continue to inform the field of transplantation immunology and drug development. This technical guide provides a comprehensive resource for researchers and clinicians seeking to understand the pivotal role that Cyclosporine played in the history of organ transplantation.
References
Cyclosporine's Role in Autoimmune Disease Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine is a potent calcineurin inhibitor that has long been a cornerstone in the management of organ transplantation and a variety of autoimmune diseases.[1][2][3][4] Its profound impact on the immune system stems from its ability to selectively suppress T-cell activation, a critical event in the pathogenesis of many autoimmune disorders.[1][3][5] This technical guide provides an in-depth exploration of the core mechanisms of cyclosporine's immunomodulatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Cyclosporine's primary mechanism of action involves the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is pivotal for T-cell activation and subsequent cytokine production.[3][5][6][7]
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin.[6] Activated calcineurin then dephosphorylates NFAT, a family of transcription factors.[6][7] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT binds to specific promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][7]
Cyclosporine exerts its effect by first binding to its intracellular receptor, cyclophilin.[2][5][6] The resulting cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[2][5][6] This inhibition prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other key cytokines.[6][7] The suppression of IL-2 production is a critical step, as IL-2 is a potent T-cell growth factor required for T-cell proliferation and the amplification of the immune response.[3][7]
In addition to its primary effect on the calcineurin-NFAT pathway, cyclosporine has also been shown to inhibit the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]
References
- 1. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 9, Summary of Findings of Randomized Controlled Trials - Cyclosporine for Moderate to Severe Plaque Psoriasis in Adults: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intracellular Cytokine Staining Protocol [anilocus.com]
- 7. Cyclosporine A in rheumatoid arthritis: randomized, placebo controlled dose finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Biological Activities of Cyclosporine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation with its potent immunosuppressive properties. However, its clinical utility is often hampered by a narrow therapeutic window and significant side effects, most notably nephrotoxicity. This has spurred the development of a diverse array of cyclosporine analogs, each with unique modifications designed to optimize its therapeutic index by enhancing potency, altering its pharmacokinetic profile, or reducing toxicity. This technical guide provides an in-depth exploration of the multifaceted biological activities of various cyclosporine analogs, focusing on their immunosuppressive, anti-inflammatory, antiviral, and antifungal properties. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in the field.
Immunosuppressive and Anti-Inflammatory Activities
The hallmark of cyclosporines is their ability to suppress the immune system, primarily by inhibiting T-cell activation. This is achieved through the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various cytokines, including interleukin-2 (IL-2). The downstream effects include reduced T-cell proliferation and a dampened inflammatory response.[1][2][3][4][5][6]
Several analogs have been developed to refine these immunosuppressive effects. Voclosporin (formerly ISA247), for instance, exhibits a more predictable pharmacokinetic and pharmacodynamic profile compared to CsA, potentially reducing the need for therapeutic drug monitoring.[1] Non-immunosuppressive analogs, such as NIM811 and alisporivir (Debio 025), have been engineered to have minimal to no interaction with calcineurin, thereby reducing their immunosuppressive capacity while retaining other biological activities.[7][8]
The anti-inflammatory effects of cyclosporines extend beyond T-cell inhibition. They have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α in a T-cell-independent manner.[9] Furthermore, CsA can inhibit the release of histamine and leukotriene C4 from basophils, contributing to its anti-inflammatory profile.[8]
Quantitative Comparison of Immunosuppressive Activity
The immunosuppressive potency of cyclosporine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays.
| Analog | Assay | Target/Cell Line | IC50 | Reference |
| Cyclosporine A | T-cell Proliferation (MLR) | Human PBMCs | 19 ± 4 µg/L | [10] |
| Cyclosporine G | T-cell Proliferation (MLR) | Human PBMCs | 60 ± 7 µg/L | [10] |
| Cyclosporine A | IFN-γ Production | Human PBMCs | 8.0 ng/mL | [11] |
| Cyclosporine G | IFN-γ Production | Human PBMCs | 13.0 ng/mL | [11] |
| Cyclosporine A | LT/TNF Production | Human PBMCs | 9.5 ng/mL | [11] |
| Cyclosporine G | LT/TNF Production | Human PBMCs | 13.0 ng/mL | [11] |
| Cyclosporine A | Thymocyte Proliferation | Concanavalin A stimulated | 5 nM | [12] |
| [D-MeAla3]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 6 nM | [12] |
| [L-MeAla3]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 100 nM | [12] |
| [lactam3,4]Cs | Thymocyte Proliferation | Concanavalin A stimulated | 100 nM | [12] |
| Cyclosporine A | Calcineurin Inhibition | Spleen homogenates | >300 µg/L | [13] |
| Cyclosporine A | IFN-γ Production (in vivo) | Allogeneic ascites tumor | 517-886 µg/L | [13] |
Antiviral Activity
Beyond their immunomodulatory effects, several cyclosporine analogs have demonstrated significant antiviral activity against a broad range of viruses. This activity is often independent of their immunosuppressive properties and is primarily mediated through the inhibition of host cyclophilins, which are required for the replication of many viruses.[14][15]
Alisporivir and NIM811, for example, have shown potent activity against Hepatitis C virus (HCV) and coronaviruses, including SARS-CoV-2.[14][15][16] The proposed mechanism involves the disruption of the interaction between viral proteins and host cyclophilins, thereby interfering with viral replication and assembly.[17] Cyclosporine A and its analogs have also been identified as broad-spectrum anti-influenza drugs.[18][19]
Quantitative Comparison of Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).
| Analog | Virus | Cell Line | EC50 (µM) | Reference |
| Cyclosporine A | Coronaviruses (general) | Various | low µM range | [14][16] |
| Alisporivir | Coronaviruses (general) | Various | Similar to CsA | [14][16] |
| NIM811 | Coronaviruses (general) | Various | Similar to CsA | [14][16] |
Antifungal Activity
Interestingly, cyclosporine and its analogs also possess antifungal properties. This activity is particularly notable against the opportunistic fungal pathogen Cryptococcus neoformans.[1][20] The mechanism of antifungal action is believed to be similar to its immunosuppressive mechanism, involving the inhibition of fungal calcineurin, which is essential for fungal growth and virulence at physiological temperatures.[1][20]
Some non-immunosuppressive analogs have been shown to retain potent antifungal activity, making them attractive candidates for the development of novel antifungal agents with a reduced risk of host immunosuppression.[1][20]
Quantitative Comparison of Antifungal Activity
The antifungal activity is determined by the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
| Analog | Fungal Species | Activity | Reference |
| (γ-OH) MeLeu4-Cs (211-810) | Cryptococcus neoformans | Potent antifungal activity | [20] |
| D-Sar (α-SMe)3 Val2-DH-Cs (209-825) | Cryptococcus neoformans | Potent antifungal activity | [20] |
Signaling Pathways and Experimental Workflows
Calcineurin-NFAT Signaling Pathway
The primary mechanism of immunosuppression by cyclosporine and its analogs involves the inhibition of the calcineurin-NFAT signaling pathway. The following diagram illustrates this critical pathway.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by cyclosporine analogs.
Experimental Workflow for Screening Immunosuppressive Drugs
A typical workflow for screening the immunosuppressive potential of new cyclosporine analogs involves a series of in vitro assays to determine their effect on T-cell function.
References
- 1. Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1993004203A1 - Screening methods for immunosuppressive agents - Google Patents [patents.google.com]
- 4. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosporin A inhibits the in vivo production of interleukin-1beta and tumour necrosis factor alpha, but not interleukin-6, by a T-cell-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, conformation, and immunosuppressive activity of a conformationally restricted cyclosporine lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Cyclosporine on Lymphocyte Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in-vitro effects of Cyclosporine (CsA) on lymphocyte proliferation. It covers the core mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Mechanism of Action
Cyclosporine is a potent immunosuppressive agent that primarily targets T-lymphocytes.[1][2] Its main mode of action is the inhibition of T-cell activation, which consequently prevents their proliferation and the production of various cytokines.[3][4]
The key steps in Cyclosporine's mechanism of action are:
-
Binding to Cyclophilin: Inside the lymphocyte, Cyclosporine binds to its intracellular receptor, cyclophilin.[1][2]
-
Inhibition of Calcineurin: The Cyclosporine-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][3][5]
-
Prevention of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[1][2][6] By inhibiting calcineurin, Cyclosporine prevents the dephosphorylation of NFAT.[1]
-
Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus.[1][7] This prevents it from acting as a transcription factor for genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][2][8]
-
Inhibition of Lymphocyte Proliferation: IL-2 is a potent T-cell growth factor.[1] By blocking its production, Cyclosporine effectively halts the proliferation and clonal expansion of T-lymphocytes.[2]
Beyond T-cells, Cyclosporine can also impact other immune cells, such as B-cells and monocytes, contributing to its broad immunosuppressive effects.[1][9]
Quantitative Data: Inhibitory Effects of Cyclosporine
The inhibitory potency of Cyclosporine on lymphocyte proliferation and cytokine production is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific experimental conditions, such as the type of stimulus used and the cell population being studied.
| Parameter | Cell Type | Stimulus | IC50 (µg/L) | IC50 (ng/mL) | Reference |
| T-Cell Proliferation | Human Whole Blood | Phytohaemagglutinin (PHA) | 294 | 294 | [10] |
| T-Cell Proliferation (no costimulation) | Human T-Cells | - | - | 0.37 | [11] |
| T-Cell Proliferation (CD28 costimulation) | Human T-Cells | anti-CD3 + anti-CD28 | - | 4000 | [11] |
| IL-2 Production | Human Whole Blood | PHA | 345 | 345 | [10] |
| IFN-γ Production | Human Whole Blood | PHA | 309 | 309 | [10] |
| CD154 Expression | Human Whole Blood | PHA | 385 | 385 | [10] |
| CD71 Expression | Human Whole Blood | PHA | 487 | 487 | [10] |
| Cytokine Production (general) | Human Mononuclear Cells | PMA + Ionomycin | - | 20-60 | [12] |
| Mitogen-induced Proliferation | Human/Rabbit Lymphocytes | Mitogens | 19 (for CsA) | 19 (for CsA) | [13] |
| Alloantigen-induced Proliferation | Human/Rabbit Lymphocytes | Allogeneic cells | 60 (for CsG) | 60 (for CsG) | [13] |
Note: 1 µg/L is equivalent to 1 ng/mL.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
The Mixed Lymphocyte Reaction (MLR) is a fundamental assay to assess the cell-mediated immune response in vitro.[14] It is widely used to evaluate the effects of immunosuppressive drugs like Cyclosporine.[15][16] The one-way MLR is most common for this purpose.[14]
Principle: Peripheral blood mononuclear cells (PBMCs) from two genetically different donors are co-cultured.[14] The T-cells from one donor (the responder) recognize the allogeneic HLA antigens on the cells of the other donor (the stimulator) as foreign and become activated, leading to proliferation.[14] To ensure a unidirectional response, the stimulator cells are treated with irradiation or mitomycin-C to prevent their own proliferation.[14][15] The inhibitory effect of Cyclosporine on this T-cell proliferation is then measured.
Detailed Protocol (One-Way MLR):
-
Cell Isolation: Isolate PBMCs from the whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Resuspend the PBMCs from one donor (stimulator) at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Irradiate the cells with 25-30 Gy (e.g., from a 137Cs source) to arrest their proliferation.[15] Wash the cells twice with complete medium.
-
Cell Plating:
-
Resuspend the responder PBMCs at 1 x 10^6 cells/mL in complete medium.
-
In a 96-well round-bottom plate, add 1 x 10^5 responder cells (100 µL) to each well.
-
Prepare serial dilutions of Cyclosporine in complete medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 1 x 10^5 irradiated stimulator cells (100 µL) to each well.
-
Set up control wells with responder cells alone and stimulator cells alone.
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Proliferation Assessment (³H-Thymidine Incorporation):
-
16-18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.[15]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each Cyclosporine concentration relative to the vehicle control. Determine the IC50 value.
Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
The CFSE-based proliferation assay is a powerful flow cytometry method to track cell divisions.[17]
Principle: CFSE is a fluorescent dye that covalently binds to intracellular proteins.[17][18] When cells divide, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[17][18] This allows for the visualization of distinct generations of proliferating cells by flow cytometry.
Detailed Protocol:
-
Cell Preparation: Isolate lymphocytes (e.g., PBMCs or purified T-cells) and resuspend them at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% FBS.[19]
-
CFSE Staining:
-
Staining Quench: Add 5 volumes of cold complete medium (containing 10% FBS) to the cells to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with cold complete medium to remove any unbound CFSE.
-
Cell Culture and Stimulation:
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells. If desired, stain with fluorescently labeled antibodies for surface markers to identify specific lymphocyte subpopulations.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software. Proliferating cells will appear as a series of peaks with progressively lower fluorescence intensity, each peak representing a successive generation of divided cells.
-
Visualizations
Signaling Pathway of Cyclosporine Action
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFAT - Wikipedia [en.wikipedia.org]
- 7. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of cyclosporin A on inflammatory cytokine production by U937 monocyte-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. Interleukin-2 Effect on the Inhibition of Mised Lymphocyte Reaction Induced by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sanguinebio.com [sanguinebio.com]
- 19. bu.edu [bu.edu]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Dissolving Cyclosporine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Cyclosporine A (CsA) for use in cell culture experiments. Cyclosporine A is a potent immunosuppressant widely used in research to study T-cell activation and other cellular signaling pathways. Proper preparation of Cyclosporine A solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Cyclosporine A Solubility and Storage
The following table summarizes the key quantitative data for dissolving and storing Cyclosporine A.
| Parameter | Value | Source(s) |
| Molecular Weight | 1202.6 g/mol | [1][2] |
| Appearance | White to faint yellow powder | [1][3] |
| Primary Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | [1][2][3][4][5] |
| Solubility in DMSO | 50 mg/mL, 100 mg/mL, ≤ 20 mM | [1][2][3][5] |
| Solubility in Ethanol | 10 mg/mL, 200 mg/mL, ≤ 20 mM | [1][2][3][5] |
| Recommended Stock Solution Concentration | 1 mg/mL to 10 mg/mL in DMSO or Ethanol | [1][3] |
| Storage of Powder | 2-8°C, desiccated and protected from light | [1][3][6] |
| Storage of Stock Solutions | -20°C, protected from light | [1][3][5] |
| Stability of Stock Solutions | Up to 3 months at -20°C | [5] |
| Typical Working Concentration | Around 100 nM | [5] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a Cyclosporine A stock solution and its subsequent use in cell culture.
Materials
-
Cyclosporine A powder (MW: 1202.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Cyclosporine A Stock Solution in DMSO
-
Pre-weigh Cyclosporine A: In a sterile microcentrifuge tube, carefully weigh out 12.03 mg of Cyclosporine A powder. Perform this step in a chemical fume hood.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Cyclosporine A powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless to faint yellow.[1][3] Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1][3][5]
Protocol for Treating Cells with Cyclosporine A
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM Cyclosporine A stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
Important: To ensure homogenous mixing and avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium and then add this intermediate dilution to the final volume. Avoid final DMSO or ethanol concentrations above 0.1% as they can be toxic to cells.[2]
-
-
Cell Treatment: Remove the existing medium from your cell culture plate and replace it with the medium containing the desired concentration of Cyclosporine A.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Control Group: Always include a vehicle control group in your experiment. This group should be treated with the same volume of the solvent (e.g., DMSO) used to dissolve the Cyclosporine A, diluted in the same manner as the experimental group.
Mandatory Visualizations
Signaling Pathway: Cyclosporine A Inhibition of the Calcineurin-NFAT Pathway
Cyclosporine A exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT signaling pathway. Upon entering a T-cell, Cyclosporine A binds to its intracellular receptor, cyclophilin.[7][8][9] This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][8][10] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), which is required for its translocation into the nucleus.[8][9] Consequently, NFAT cannot activate the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[8][9]
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporine A.
Experimental Workflow: Preparation and Application of Cyclosporine A
The following diagram illustrates the logical workflow for preparing a Cyclosporine A stock solution and applying it to cell cultures.
Caption: Workflow for preparing and using Cyclosporine A in cell culture experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. stemcell.com [stemcell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ClinPGx [clinpgx.org]
- 8. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Cyclosporine in Whole Blood
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of cyclosporine.
Introduction
Cyclosporine is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of cyclosporine in whole blood is crucial to ensure efficacy and minimize toxicity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the quantification of cyclosporine in biological matrices. This document provides detailed protocols for sample preparation and HPLC analysis of cyclosporine in whole blood samples.
Signaling Pathway of Cyclosporine's Immunosuppressive Action
Cyclosporine exerts its immunosuppressive effect primarily by inhibiting the calcineurin-NFAT signaling pathway in T-cells. This inhibition ultimately leads to a reduction in the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[1]
Caption: Cyclosporine's mechanism of action in T-cells.
Cyclosporine Metabolism Pathway
Cyclosporine is extensively metabolized in the liver and small intestine, primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[2][3][4] This metabolism results in the formation of numerous metabolites, with AM1 (hydroxylated), AM9 (hydroxylated), and AM4N (N-demethylated) being the major ones found in the blood.[2][4] The immunosuppressive activity of these metabolites is significantly lower than that of the parent drug.[2]
References
Application Notes and Protocols: Utilizing Cyclosporine to Interrogate T-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine is a potent immunosuppressive agent widely utilized in clinical settings to prevent organ transplant rejection and treat autoimmune disorders.[1] Its mechanism of action is centered on the inhibition of T-cell activation, a critical process in the adaptive immune response. This makes Cyclosporine an invaluable tool for researchers studying the intricate signaling pathways that govern T-cell function. These application notes provide a comprehensive guide to using Cyclosporine as a molecular probe to dissect T-cell activation pathways, complete with detailed experimental protocols and data presentation formats.
Cyclosporine's primary mode of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] Upon T-cell receptor (TCR) engagement with an antigen, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][3] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm to the nucleus.[1] Once in the nucleus, NFAT collaborates with other transcription factors to induce the expression of a suite of genes essential for T-cell activation and effector function, most notably Interleukin-2 (IL-2).[1][4] IL-2 is a crucial cytokine that promotes T-cell proliferation and differentiation in an autocrine and paracrine manner.[1][4]
Cyclosporine disrupts this cascade by first binding to its intracellular receptor, cyclophilin.[1][5] The resulting Cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][3][5] This prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other key cytokines.[1][4] By inhibiting this pivotal step, Cyclosporine effectively halts T-cell activation and the subsequent immune response.
These application notes will detail experimental protocols to measure the effects of Cyclosporine on T-cell proliferation, cytokine production, and the activation status of key signaling molecules.
Key Signaling Pathway: The Calcineurin-NFAT Pathway
The calcineurin-NFAT signaling pathway is a cornerstone of T-cell activation. The following diagram illustrates the key events in this pathway and the point of intervention for Cyclosporine.
Caption: T-cell activation via the calcineurin-NFAT pathway and its inhibition by Cyclosporine.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, demonstrating the dose-dependent inhibitory effects of Cyclosporine on T-cell functions.
Table 1: Effect of Cyclosporine on T-Cell Proliferation
| Cyclosporine Conc. (ng/mL) | Proliferation Index (Stimulated T-cells) | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 4.5 ± 0.3 | 0% |
| 1 | 3.8 ± 0.4 | 15.6% |
| 10 | 2.1 ± 0.2 | 53.3% |
| 100 | 0.8 ± 0.1 | 82.2% |
| 1000 | 0.2 ± 0.1 | 95.6% |
Data are representative and may vary based on experimental conditions and donors.
Table 2: Effect of Cyclosporine on Cytokine Production by Activated T-Cells
| Cyclosporine Conc. (ng/mL) | IL-2 Production (pg/mL) | % Inhibition of IL-2 | IFN-γ Production (pg/mL) | % Inhibition of IFN-γ |
| 0 (Vehicle Control) | 1250 ± 150 | 0% | 850 ± 100 | 0% |
| 1 | 980 ± 120 | 21.6% | 720 ± 90 | 15.3% |
| 10 | 450 ± 60 | 64.0% | 400 ± 50 | 52.9% |
| 100 | 80 ± 20 | 93.6% | 150 ± 30 | 82.4% |
| 1000 | < 20 | > 98.4% | < 50 | > 94.1% |
Data are representative and may vary based on experimental conditions and donors. IC50 values for Cyclosporine on IFN-γ and IL-2 production are often in the range of 8.0-13.0 ng/mL.[6]
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of Cyclosporine on T-cell activation.
Caption: A general experimental workflow for investigating the impact of Cyclosporine on T-cell activation.
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Cyclosporine (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, purify T-cells using magnetic bead-based negative selection. Resuspend cells at 1-2 x 10⁶ cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of cold complete RPMI-1640 medium (with 10% FBS) to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate at 2 x 10⁵ cells/well. Add varying concentrations of Cyclosporine (e.g., 0, 1, 10, 100, 1000 ng/mL) to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
T-cell Activation: Add T-cell activation stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL, or PHA at 5 µg/mL).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel. Proliferation is visualized as a series of peaks with successively lower fluorescence intensity, each peak representing a cell division.
Cytokine Production Assay
This protocol allows for the detection of cytokine production at a single-cell level.
Materials:
-
PBMCs or purified T-cells
-
RPMI-1640 medium with 10% FBS
-
Cyclosporine
-
T-cell activation stimuli (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against IL-2, IFN-γ, and cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Isolate and prepare cells as described in the proliferation assay. Plate at 1 x 10⁶ cells/mL in a 24-well plate. Add Cyclosporine at desired concentrations and incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C.[1]
-
Protein Transport Inhibition: For the last 2-4 hours of stimulation, add a protein transport inhibitor like Brefeldin A (10 µg/mL) to cause intracellular accumulation of cytokines.[1]
-
Surface Staining: Harvest the cells and wash with PBS. Stain for cell surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the antibodies to access intracellular targets.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Analysis: Wash the cells with permeabilization buffer and then resuspend in PBS. Analyze the samples on a flow cytometer.
This protocol quantifies the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the experiment described above (without protein transport inhibitor)
-
Human IL-2 or IFN-γ ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours) following T-cell stimulation in the presence of Cyclosporine, centrifuge the cell culture plates and carefully collect the supernatants.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions.[7][8][9] A typical sandwich ELISA protocol involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Incubating and washing.
-
Adding streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.
-
Incubating and washing.
-
Adding a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the cytokine standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
NFAT Nuclear Translocation Assay by Immunofluorescence
This protocol visualizes the subcellular localization of NFAT to assess its translocation to the nucleus upon T-cell activation and its inhibition by Cyclosporine.
Materials:
-
Jurkat T-cells or primary T-cells
-
Poly-L-lysine coated coverslips or chamber slides
-
Cyclosporine
-
T-cell activation stimuli (e.g., PMA and Ionomycin)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against NFAT (e.g., NFATc1 or NFATc2)
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed Jurkat T-cells onto poly-L-lysine coated coverslips in a 24-well plate at a density that will result in a sub-confluent monolayer. Allow the cells to adhere for a few hours.
-
Treatment: Pre-treat the cells with Cyclosporine at the desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30-60 minutes to induce NFAT translocation.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides with mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or Cyclosporine-treated cells, NFAT staining will be predominantly cytoplasmic. In stimulated cells without Cyclosporine, NFAT staining will be concentrated in the nucleus. Quantify the nuclear to cytoplasmic fluorescence intensity ratio to measure the extent of translocation.
Conclusion
Cyclosporine's well-defined mechanism of action on the calcineurin-NFAT pathway makes it an indispensable tool for studying T-cell activation. The protocols detailed in these application notes provide a robust framework for researchers to investigate the molecular events governing T-cell responses and to evaluate the efficacy of novel immunomodulatory compounds. By employing these assays, scientists can gain deeper insights into the complex signaling networks that control immunity and disease.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Cyclosporine A: A Powerful Tool for Investigating Mitochondrial Permeability Transition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporine A (CsA) is a potent immunosuppressant that has become an invaluable tool for studying a critical event in cell death and dysfunction: the mitochondrial permeability transition (MPT). The MPT is characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (mPTP). This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2][3] CsA's ability to inhibit the mPTP by binding to cyclophilin D (CypD), a key regulator of the pore, has solidified its role as a fundamental pharmacological agent in mitochondrial research.[4][5] These application notes provide a detailed overview of CsA's mechanism of action and comprehensive protocols for its use in key assays to investigate mitochondrial permeability.
Mechanism of Action: Cyclosporine A and the mPTP
Under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress, cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is thought to bind to core components of the mPTP.[4][6] This interaction is believed to induce a conformational change that triggers the opening of the pore.[6]
Cyclosporine A exerts its inhibitory effect by binding directly to CypD.[4][5] This CsA-CypD complex is unable to promote the opening of the mPTP, thus preventing the subsequent mitochondrial dysfunction and cell death.[1][4] This targeted action makes CsA a highly specific tool for elucidating the role of the mPTP in various physiological and pathological processes.
Quantitative Data Summary
The effective concentration of Cyclosporine A can vary depending on the experimental system and the specific assay being performed. The following table summarizes typical concentrations used in the literature.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| Effective Concentration | 0.2 µM | Canine Cardiomyocytes | Mitochondrial Permeability Transition, Mitochondrial Respiration, Membrane Potential | [7][8] |
| Effective Concentration | 0.5 µM | Isolated Cardiac Mitochondria | Calcium Retention Capacity | [6] |
| Effective Concentration | 125 nM | HaCaT Keratinocytes | mPTP Opening (Calcein AM) | [4] |
| Effective Concentration | 1 µM | Isolated Mitochondria | Calcium Retention Capacity | [9] |
| Effective Concentration | 2 µM | Isolated Liver Mitochondria | Calcium Retention Capacity, Mitochondrial Swelling | [10] |
| Effective Concentration | 0.5 and 1 µM | Rat Brain Mitochondria | Mitochondrial Swelling, Membrane Potential | [11] |
Key Experimental Protocols
Cyclosporine A is instrumental in three primary types of assays to study mitochondrial permeability:
-
Mitochondrial Swelling Assay: Directly visualizes the consequence of mPTP opening.
-
Calcium Retention Capacity (CRC) Assay: Quantifies the amount of calcium required to trigger mPTP opening.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Measures the electrical potential across the inner mitochondrial membrane, which is dissipated upon mPTP opening.
Protocol 1: Mitochondrial Swelling Assay
This assay measures the change in light absorbance of a mitochondrial suspension. When the mPTP opens, mitochondria take up water and swell, leading to a decrease in absorbance at 540 nm.[11] CsA is used as a negative control to demonstrate that the observed swelling is mPTP-dependent.
Materials:
-
Isolated mitochondria
-
Swelling Buffer (e.g., 130 mM KCl, 5 mM K2HPO4, 20 mM MOPS, pH 7.15)
-
Calcium Chloride (CaCl2) solution (e.g., 1 M)
-
Cyclosporine A (stock solution in DMSO or ethanol)
-
Spectrophotometer capable of kinetic measurements at 540 nm
Procedure:
-
Prepare Mitochondrial Suspension: Resuspend isolated mitochondria in ice-cold Swelling Buffer to a final concentration of approximately 0.5 mg/mL.
-
Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 540 nm in kinetic mode, with readings taken every 30-60 seconds.
-
Establish Baseline: Add the mitochondrial suspension to a cuvette and place it in the spectrophotometer. Record the baseline absorbance for 2-5 minutes to ensure stability.
-
Treatment: For the control group, add the vehicle (e.g., DMSO) to the cuvette. For the experimental group, add CsA to the desired final concentration (e.g., 1 µM) and incubate for 2-5 minutes.
-
Induce Swelling: Add a bolus of CaCl2 (e.g., 100-200 µM) to induce mPTP opening and mitochondrial swelling.
-
Monitor Swelling: Continue to record the absorbance at 540 nm for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Plot absorbance versus time. Compare the rate and extent of swelling between the control and CsA-treated groups.
Protocol 2: Calcium Retention Capacity (CRC) Assay
The CRC assay is a fluorometric method that measures the ability of mitochondria to sequester calcium before the mPTP opens.[9][10] A calcium-sensitive fluorescent dye, such as Calcium Green-5N, is used to monitor the concentration of extramitochondrial calcium.
Materials:
-
Isolated mitochondria
-
CRC Buffer (e.g., 130 mM KCl, 5 mM K2HPO4, 20 mM MOPS, 1 mM EGTA, pH 7.15)
-
Respiratory substrates (e.g., 5 mM succinate or a combination of glutamate and malate)
-
Calcium Green-5N
-
Calcium Chloride (CaCl2) solution (e.g., 20 mM)
-
Cyclosporine A (stock solution in DMSO or ethanol)
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Prepare Reagents: Prepare CRC buffer with respiratory substrates and Calcium Green-5N (final concentration ~0.5 µM).
-
Add Mitochondria: Add isolated mitochondria (approximately 0.4 mg/mL) to the wells of a microplate or a cuvette containing the CRC buffer.
-
Treatment: Add vehicle or CsA (e.g., 2 µM) to the respective wells/cuvette and incubate for 2-5 minutes.
-
Calcium Pulses: Begin recording fluorescence. Add sequential pulses of a known amount of CaCl2 (e.g., 20 µM) every 2-3 minutes.
-
Monitor Fluorescence: After each CaCl2 pulse, the fluorescence will initially spike and then decrease as mitochondria take up the calcium. The mPTP opens when the mitochondria can no longer sequester calcium, resulting in a sustained increase in fluorescence.
-
Data Analysis: Calculate the total amount of CaCl2 added before the sustained fluorescence increase. This value represents the calcium retention capacity. Compare the CRC of control and CsA-treated mitochondria.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes potentiometric fluorescent dyes, such as JC-1 or TMRM, to measure ΔΨm.[8][12][13] In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization (mPTP opening), JC-1 remains in its monomeric form and fluoresces green. TMRM accumulates in mitochondria in a potential-dependent manner, and a decrease in fluorescence indicates depolarization.
Materials:
-
Cultured cells or isolated mitochondria
-
Appropriate cell culture medium or mitochondrial respiration buffer
-
JC-1 or TMRM fluorescent dye
-
Cyclosporine A (stock solution in DMSO or ethanol)
-
An agent to induce mPTP opening (e.g., a calcium ionophore like ionomycin or a chemical stressor)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure (using JC-1 with cultured cells):
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Treatment: Treat cells with vehicle or CsA for the desired duration.
-
Induce mPTP Opening: Treat cells with an mPTP-inducing agent.
-
Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells with buffer to remove excess dye.
-
Imaging/Measurement: Measure the red and green fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios between control, inducer-treated, and CsA+inducer-treated cells.
Conclusion
Cyclosporine A remains an indispensable pharmacological tool for the specific inhibition of the mitochondrial permeability transition pore. Its well-defined mechanism of action, targeting cyclophilin D, allows for the clear dissection of mPTP-dependent and -independent cellular processes. The protocols outlined in these application notes provide a robust framework for researchers to utilize CsA effectively in studying the critical role of mitochondrial permeability in health and disease. Careful experimental design and appropriate controls, including the use of vehicle-treated groups, are essential for obtaining reliable and interpretable results.
References
- 1. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Cyclophilin D-Mediated mPTP Opening Using Cyclosporine-A Alleviates the Elevation of Necroptosis, Autophagy and Apoptosis-Related Markers Following Global Cerebral Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine Preserves Mitochondrial Morphology After Myocardial Ischemia/Reperfusion Independent of Calcineurin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclophilin D by cyclosporin A promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Synthesizing the Next Generation of Cyclosporine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, remains a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases.[1][2] However, its clinical use is hampered by significant side effects, including nephrotoxicity and hepatotoxicity.[2] This has driven extensive research into the synthesis of novel CsA derivatives with improved therapeutic indices, showcasing enhanced efficacy, reduced toxicity, and novel biological activities.[3][4] This document provides detailed application notes and protocols for the synthesis of innovative Cyclosporine derivatives, summarizing key data and visualizing complex biological and experimental workflows.
Chemical Synthesis of Novel Cyclosporine Derivatives
The complex structure of Cyclosporine A presents both challenges and opportunities for chemical modification. Semi-synthetic approaches, starting from the natural product, are the most common strategies to generate novel analogs.[3] These modifications have targeted various amino acid residues within the cyclic peptide to explore structure-activity relationships (SAR) and develop derivatives with unique biological profiles.[3][5]
Modification at the Bmt-1 Residue
The (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue at position 1 is a frequent target for modification due to its unique structure, featuring a hydroxyl group and a double bond that are amenable to various chemical transformations.[1][3]
Olefin metathesis has emerged as a powerful tool for modifying the butenyl side chain of the Bmt-1 residue, allowing for the introduction of diverse functional groups.[3][6] This approach has been successfully employed to synthesize derivatives with significant antiproliferative activity against various cancer cell lines.[6]
Experimental Protocol: Synthesis of Piperidinedione and Pyrrolidinedione Derivatives via Olefin Metathesis [6]
This protocol describes the synthesis of two novel CsA derivatives, a piperidinedione (Compound 7) and a pyrrolidinedione (Compound 6) derivative, using olefin metathesis.
Materials:
-
Cyclosporine A
-
N-allyl-3,3-dimethylpiperidine-2,6-dione or N-allyl-3,3-dimethylpyrrolidine-2,5-dione
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Cyclosporine A (1 equivalent) and the corresponding N-allyl derivative (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the desired derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Quantitative Data Summary:
| Compound | Derivative Type | Mean Antiproliferative Activity (NCI-60) |
| 6 | Pyrrolidinedione | 28.83% |
| 7 | Piperidinedione | 57.54% |
| Data extracted from Abdelazem, A., & Lee, S. (2022).[6] |
Oxidative Cleavage and Conjugation
The double bond in the Bmt-1 residue can also be subjected to oxidative cleavage to introduce a carboxylic acid group, which can then be used as a handle for conjugation with other molecules.[7][8]
This strategy allows for the attachment of fluorescent probes for imaging studies or polymers to alter the pharmacokinetic properties of CsA.[7][8]
Experimental Protocol: Synthesis of a CsA-Fluorescein Conjugate [7][8]
This protocol outlines the preparation of a novel CsA derivative containing a carboxylic acid group and its subsequent conjugation to 5-(aminoacetamido)fluorescein.
Materials:
-
Cyclosporine A
-
Acetic anhydride, pyridine
-
Potassium permanganate (KMnO₄), sodium periodate (NaIO₄)
-
5-(aminoacetamido)fluorescein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), diethyl ether, acetate buffer (pH 4.75), phosphate buffer (pH 7.40)
Procedure:
-
Protection of the hydroxyl group: Acetylate the hydroxyl group of the Bmt-1 residue of CsA using acetic anhydride in pyridine.
-
Oxidative cleavage: Oxidatively cleave the double bond of the O-acetyl-CsA using a periodate/permanganate reagent to yield a carboxylic acid derivative.
-
Conjugation: React the carboxylic acid derivative with 5-(aminoacetamido)fluorescein in the presence of EDC as a coupling agent.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques.
Enzymatic Synthesis of Cyclosporine Derivatives
The biosynthesis of Cyclosporine A is catalyzed by a large multienzyme complex called cyclosporin synthetase.[9][10] This enzyme offers a powerful platform for the in vitro synthesis of novel CsA analogs by substituting the natural amino acid substrates with non-natural ones.[9][11]
Enzymatic synthesis allows for the specific incorporation of alternative amino acids at various positions in the cyclosporine ring, leading to the generation of naturally occurring cyclosporins (B, C, D, and G) and novel, non-natural derivatives.[11]
Experimental Protocol: In Vitro Enzymatic Synthesis of Cyclosporine Analogs [11]
This protocol provides a general method for the enzymatic synthesis of CsA derivatives using a crude enzyme fraction from Tolypocladium inflatum.
Materials:
-
Crude enzyme extract from Tolypocladium inflatum
-
Radiolabeled constituent amino acids of CsA (e.g., S-adenosyl-L-[¹⁴C-methyl] methionine)
-
Non-natural amino acid substrates (e.g., L-alanine, L-threonine, L-valine, L-norvaline, D-serine)
-
ATP and other necessary cofactors
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing the crude enzyme extract, radiolabeled amino acids, and the desired non-natural amino acid substrate in a suitable buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the mixture under optimized conditions (temperature, pH).
-
Monitor the formation of the cyclosporine derivative by measuring the incorporation of the radiolabeled amino acid.
-
Terminate the reaction and extract the synthesized cyclosporine analog.
-
Confirm the structure of the novel derivative by chromatographic comparison with authentic standards and amino acid analysis.[11]
Quantitative Data Summary: Examples of Enzymatically Synthesized Analogs
| Natural Substrate | Substituted Analog | Resulting Cyclosporin |
| L-2-aminobutyric acid | L-alanine | Cyclosporin B |
| L-2-aminobutyric acid | L-threonine | Cyclosporin C |
| L-2-aminobutyric acid | L-valine | Cyclosporin D |
| L-2-aminobutyric acid | L-norvaline | Cyclosporin G |
| D-alanine | D-serine | [D-Ser⁸]cyclosporin A |
| Data extracted from Billich, A., & Zocher, R. (1987).[11] |
Total Synthesis of Cyclosporine
The total synthesis of Cyclosporine A is a formidable challenge due to its complex cyclic structure and the presence of several N-methylated amino acids.[12] However, successful total syntheses have been reported, which also open avenues for the creation of derivatives that are inaccessible through semi-synthetic or enzymatic methods.[12]
A key challenge in cyclosporine synthesis is the formation of amide bonds involving N-methylated amino acids. Isonitrile coupling reactions have been developed as an efficient method to overcome this hurdle.[12]
Visualizing Pathways and Workflows
Signaling Pathway of Cyclosporine A
Cyclosporine A exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and the production of interleukin-2 (IL-2).[13]
Caption: Cyclosporine A's mechanism of action.
General Workflow for Synthesis and Evaluation of Novel Cyclosporine Derivatives
The development of new Cyclosporine derivatives follows a structured workflow from initial design and synthesis to biological evaluation.
Caption: Workflow for novel Cyclosporine derivative development.
These protocols and application notes provide a foundation for researchers to explore the synthesis of novel Cyclosporine A derivatives. The continued development of innovative synthetic methodologies will be crucial in unlocking the full therapeutic potential of this important class of cyclic peptides.
References
- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYCLOSPORINE, MODIFIED - cyclosporine capsule, liquid filled Cyclosporine Capsules, USP (MODIFIED) (Soft Gelatin Capsules) Rx only Prescribing Information [dailymed.nlm.nih.gov]
- 3. Semi-synthesis of cyclosporins [pubmed.ncbi.nlm.nih.gov]
- 4. EP1436321A2 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]
- 5. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]
- 7. Preparation of novel cyclosporin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Purifying Cyclosporine A from Fungal Fermentation Broth: Application Notes and Protocols
Application Note
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2] It is a cyclic undecapeptide produced as a secondary metabolite by the filamentous fungus Tolypocladium inflatum.[1][3][4][5] The purification of CsA from the complex fungal fermentation broth is a critical step in its manufacturing process, directly impacting the final product's purity, yield, and overall cost-effectiveness. This document provides detailed protocols for the extraction, purification, and crystallization of Cyclosporine A from Tolypocladium inflatum fermentation broth, intended for researchers, scientists, and drug development professionals.
The purification strategy typically involves a multi-step process beginning with the extraction of CsA from the fermentation broth using an organic solvent. This is followed by one or more chromatographic steps to separate CsA from other cyclosporins and impurities.[1][2] Finally, a crystallization step is employed to obtain highly pure, crystalline CsA.[6][7] The methods described herein are based on established laboratory-scale and scalable procedures, with quantitative data summarized for clarity and comparison.
Overview of the Purification Process
The overall workflow for the purification of Cyclosporine A from fungal fermentation broth can be summarized in the following stages:
-
Fermentation: Culturing of Tolypocladium inflatum under optimized conditions to maximize CsA production.
-
Extraction: Separation of the hydrophobic CsA from the aqueous fermentation broth and fungal biomass.
-
Chromatographic Purification: A two-step process to remove impurities and related cyclosporin analogues.
-
Crystallization: The final step to obtain high-purity, crystalline Cyclosporine A.
-
Analysis: Quality control to determine the purity and identity of the final product.
Quantitative Data Summary
The following tables summarize key quantitative data from various stages of the Cyclosporine A production and purification process.
Table 1: Cyclosporine A Production Yields in Tolypocladium inflatum
| Strain/Condition | Yield (mg/L) | Reference |
| T. inflatum PTCC 5253 | 73 | [1][2] |
| T. niveum UAMH 2472 | 150-200 | [2] |
| T. inflatum NRRL 8044 Mutant | ~500 | [8] |
| Sesquicilliopsis rosariensis G. ARNOLD F605 | 1100 | [8] |
| T. inflatum in Fructose Medium (Day 6) | 73.38 µg/5 mL | [4][9] |
Table 2: Purity and Yield from Purification and Crystallization Steps
| Purification/Crystallization Step | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Two-Step Column Chromatography | 70.65 | 97.99 | Not Specified | [1] |
| Preparative HPLC (Metabolites) | Not Specified | > 97 | Not Specified | [10][11] |
| Continuous Cooling Crystallization (No Recycle) | Not Specified | 96 | 71 | [6][7] |
| Continuous Cooling Crystallization (With Recycle) | Not Specified | 94 | 87 | [6][7] |
| Batch Cooling Crystallization | Not Specified | 95 | 74 | [6][7] |
Experimental Protocols
Protocol 1: Fermentation of Tolypocladium inflatum
This protocol describes the submerged fermentation of Tolypocladium inflatum for the production of Cyclosporine A.
Materials:
-
Tolypocladium inflatum strain (e.g., PTCC 5253)
-
Semi-Synthetic Medium (SSM): 5% (w/v) glucose, 1.0% (w/v) Bacto-peptone, 0.5% (w/v) KH2PO4, 0.25% (w/v) KCl
-
500-mL Erlenmeyer flasks
-
Gyratory shaker incubator
Procedure:
-
Prepare the SSM medium and adjust the pH to 5.7.
-
Dispense 100 mL of the SSM medium into each 500-mL Erlenmeyer flask and autoclave.
-
Inoculate the flasks with a spore suspension or mycelial culture of T. inflatum.
-
Incubate the flasks at 27°C in a gyratory shaker at 200 rpm for 14 days.[1]
Protocol 2: Extraction of Cyclosporine A
This protocol details the extraction of Cyclosporine A from the whole fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
500-mL polypropylene centrifuge bottles
-
Desktop gyratory shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Transfer 50 mL of the whole fermentation culture to a 500-mL polypropylene centrifuge bottle.
-
Add an equal volume (50 mL) of ethyl acetate to the bottle.[1]
-
Stopper the bottle tightly and place it on a desktop gyratory shaker at 200 rpm overnight at room temperature.[1]
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the upper ethyl acetate layer containing the extracted Cyclosporine A.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Two-Step Chromatographic Purification
This protocol describes a two-step column chromatography procedure for the purification of Cyclosporine A.
Materials:
-
Crude Cyclosporine A extract from Protocol 2
-
Silica gel-40
-
Sephadex LH-20
-
Ethyl acetate
-
Isopropanol
-
Methanol
-
Glass chromatography columns (e.g., 12 x 600 mm)
-
Fraction collector
-
TLC plates and developing chamber
-
Phosphovanillin reagent for lipid detection
Procedure:
Step 1: Silica Gel Chromatography
-
Prepare a slurry of silica gel-40 in the mobile phase (ethyl acetate:isopropanol, 95:5 v/v) and pack it into a glass column.[1][2]
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column isocratically with the ethyl acetate:isopropanol (95:5 v/v) mobile phase.[1][2]
-
Collect fractions (e.g., 3 mL each) using a fraction collector.[1]
-
Analyze the fractions for the presence of lipids using the phosphovanillin method and for cyclosporins using TLC and a bioassay.[1][2]
-
Pool the fractions containing relatively pure Cyclosporine A.
Step 2: Sephadex LH-20 Chromatography
-
Concentrate the pooled fractions from the silica gel chromatography step.
-
Prepare a Sephadex LH-20 column and equilibrate it with methanol.
-
Load the concentrated sample onto the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and analyze them for the presence of Cyclosporine A using TLC and a bioassay.[1][2]
-
Pool the fractions containing pure Cyclosporine A.
-
Confirm the purity and identity of the final product using HPLC and IR spectrometry.[1][2]
Protocol 4: Continuous Cooling Crystallization
This protocol provides a general outline for the crystallization of Cyclosporine A using a continuous cooling method.
Materials:
-
Purified Cyclosporine A from Protocol 3
-
Acetone
-
Multistage Mixed Suspension Mixed Product Removal (MSMPR) crystallizer
Procedure:
-
Dissolve the purified Cyclosporine A in acetone to create a saturated or near-saturated solution at a higher temperature.
-
Set up a multistage MSMPR crystallizer with a defined temperature profile for each stage to induce cooling crystallization.
-
Continuously feed the Cyclosporine A solution into the first stage of the crystallizer.
-
The suspension will flow through the subsequent stages with decreasing temperatures, promoting crystal growth.
-
The crystal slurry is continuously removed from the final stage.
-
Separate the crystals from the mother liquor by filtration.
-
The mother liquor can be recycled back into the system to improve the overall yield.[6][7]
-
Dry the crystals under vacuum.
Visualizations
Cyclosporine A Biosynthesis Pathway
Caption: Biosynthetic pathway of Cyclosporine A in Tolypocladium inflatum.
Experimental Workflow for Cyclosporine A Purification
Caption: Experimental workflow for the purification of Cyclosporine A.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources [frontiersin.org]
- 5. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US5256547A - Process for making and isolating cyclosporin a by fermentation - Google Patents [patents.google.com]
- 9. Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative chromatographic purification of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclosporine Eye Drops in Dry Eye Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cyclosporine (CsA) eye drops in preclinical animal models of Dry Eye Disease (DED). This document outlines the mechanism of action, experimental protocols for disease induction and treatment, and key efficacy endpoints.
Cyclosporine A is an immunomodulatory agent that acts as a calcineurin inhibitor.[1] In the context of dry eye disease, its primary mechanism involves the inhibition of T-cell activation, which in turn reduces the production of inflammatory cytokines and disrupts the chronic inflammatory cycle that damages the ocular surface.[1][2] By suppressing this immune-mediated inflammation, CsA helps to increase tear production and improve the overall health of the ocular surface, including an increase in conjunctival goblet cell density.[1][3]
Key Signaling Pathway of Cyclosporine in T-Cells
The therapeutic effect of Cyclosporine in dry eye disease is primarily mediated through its interaction with the intracellular signaling pathways of T-lymphocytes.
Experimental Protocols
A widely used and effective method for inducing dry eye in rodents is through systemic administration of scopolamine combined with controlled environmental conditions.[4][5]
Protocol 1: Scopolamine-Induced Dry Eye in Mice
1. Animal Model:
-
Species: C57BL/6 mice (female, 6-12 weeks old) are commonly used.[4][5][6] NOD mice can also be used as a model of autoimmune-related dry eye.[7]
-
Housing: House mice in a controlled environment with low humidity.
2. Induction of Dry Eye:
-
Administer scopolamine, a muscarinic antagonist that reduces tear secretion, via subcutaneously implanted osmotic pumps or tail patches.[4][8]
-
Confirm the development of dry eye after a set period (e.g., 3 days) by assessing baseline parameters such as tear production and corneal fluorescein staining.[4]
3. Cyclosporine Administration:
-
Formulations: Commercially available formulations such as 0.05% CsA (e.g., Restasis®) or 0.1% CsA (e.g., Ikervis®) are frequently used.[4][5] Custom formulations in various vehicles can also be tested.
-
Dosing: Instill one drop (approximately 5-10 µL) of the cyclosporine eye drop formulation into each eye.
-
Frequency: Treatment can be administered once daily (QD), twice daily (BID), or three times a day (TID).[4][5][7]
-
Duration: The treatment period typically ranges from 7 to 60 days, depending on the study's objectives.[4][7]
4. Efficacy Evaluation:
-
Tear Production: Measure tear volume at regular intervals (e.g., weekly) using the Phenol Red Thread (PRT) test or Schirmer's test.[4][7]
-
Corneal Epithelial Damage: Assess corneal fluorescein staining (CFS) using a slit lamp with a cobalt blue filter. The cornea is typically divided into quadrants and scored based on the degree of staining (e.g., 0-15 scale).[4][5]
-
Histology and Immunohistochemistry: At the end of the study, euthanize the animals and collect ocular tissues.
-
Goblet Cell Density: Perform Periodic acid-Schiff (PAS) staining on conjunctival sections to quantify the number of mucin-producing goblet cells.
-
Inflammatory Cell Infiltration: Use immunohistochemistry to detect and quantify inflammatory markers such as CD4+ T-cells and CD11b+ cells in the cornea and conjunctiva.[4]
-
Experimental Workflow
Data Presentation
The efficacy of different cyclosporine formulations can be compared by summarizing key quantitative outcomes in a tabular format.
Table 1: Efficacy of Cyclosporine Formulations in a Scopolamine-Induced Mouse Dry Eye Model
| Treatment Group | Concentration | Dosing Frequency | Change in Tear Production (mm) | Reduction in CFS Score (%) | Reference |
| Untreated Control | - | - | Decrease | - | [4] |
| 0.05% CsA (Restasis®) | 0.05% | TID | - | 21% | [4] |
| 0.1% CsA (Ikervis®) | 0.1% | TID | - | 31% | [4] |
| 1% CsA (Oil Solution) | 1.0% | TID | - | 44% | [4] |
Table 2: Comparison of Cyclosporine Emulsions in a Scopolamine-Induced Mouse Dry Eye Model
| Treatment Group | Concentration | Dosing Frequency | Reduction in CFS Score (at Day 10) | Reference |
| 0.05% CsA Anionic Emulsion | 0.05% | BID | 3.0% | [5] |
| 0.1% CsA Cationic Emulsion | 0.1% | QD | 18.4% | [5] |
Table 3: Efficacy of Cyclosporine Ophthalmic Solution in a NOD Mouse Model
| Treatment Group | Concentration | Dosing Frequency | Change in Tear Volume from Baseline (mm at Day 60) | Reference |
| NOD Diseased Control | - | - | - | [7] |
| Placebo | - | BID | - | [7] |
| 0.09% CsA Solution | 0.09% | BID | 7.9 (±4.3) | [7] |
| 0.05% CsA Emulsion | 0.05% | BID | 4.1 (±2.7) | [7] |
Note on Statistical Analysis: Data are typically analyzed using appropriate statistical tests such as ANOVA followed by post-hoc tests (e.g., Bonferroni's multiple comparison test) to determine statistical significance between treatment groups.[7] A p-value of <0.05 is generally considered statistically significant.[7]
Concluding Remarks
The use of cyclosporine eye drops in preclinical dry eye models is a well-established and valuable tool for evaluating the therapeutic potential of novel formulations and for elucidating the underlying mechanisms of the disease. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust studies in this field. Careful attention to experimental design, including the choice of animal model, method of disease induction, and selection of appropriate efficacy endpoints, is crucial for obtaining reliable and translatable results.
References
- 1. Practical guidance for the use of cyclosporine ophthalmic solutions in the management of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Topical Cyclosporine A in Ocular Surface Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Efficacy Comparison of Cyclosporine Ophthalmic Solution 0.09% vs Cyclosporine Ophthalmic Emulsion 0.05% vs Ciclosporin Ophthalmic Emulsion 0.1% in a NOD Mouse Model of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris-pharma.com [iris-pharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cyclosporine A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cyclosporine A (CsA) resistance in cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving CsA-resistant cell lines.
Issue 1: Cells are not responding to Cyclosporine A treatment.
Possible Cause 1: Multidrug Resistance (MDR) Efflux Pump Activity
-
Explanation: Your cell line may be overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), which actively pump CsA out of the cell, preventing it from reaching its intracellular target.[1][2][3] This is a common mechanism of acquired resistance.
-
Troubleshooting Steps:
-
Assess P-gp Expression and Function:
-
Co-treatment with a P-gp Inhibitor:
-
Possible Cause 2: Activation of Alternative Signaling Pathways
-
Explanation: In immune cells, particularly T cells, resistance can arise from the activation of signaling pathways that are independent of the calcineurin/NFAT pathway, which is the primary target of CsA. For example, T-cell activation can occur via an IL-2-independent mechanism.[6][7][8] In regulatory T cells (Tregs), CD44-mediated signaling can confer resistance to CsA-induced cell death.[9]
-
Troubleshooting Steps:
-
Characterize Cell Signaling:
-
Phospho-flow cytometry or Western Blot: Analyze the phosphorylation status of key signaling molecules in pathways downstream of the T-cell receptor (TCR) that are not dependent on calcineurin.
-
Cytokine Profiling: Measure the secretion of a panel of cytokines to see if there is a shift away from IL-2 dependence.
-
-
Target Alternative Pathways:
-
Investigate inhibitors of the identified alternative pathways in combination with CsA.
-
-
Issue 2: Inconsistent results in CsA sensitivity assays.
Possible Cause 1: Variable Drug Concentration
-
Explanation: The effective concentration of CsA can be influenced by factors such as protein binding in the culture medium and drug stability.
-
Troubleshooting Steps:
-
Verify CsA Concentration:
-
Standardize Culture Conditions:
-
Use consistent batches of serum and media.
-
Prepare fresh drug dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Heterogeneity
-
Explanation: The cell population may not be uniformly resistant. A mixed population of sensitive and resistant cells can lead to variable results.
-
Troubleshooting Steps:
-
Single-Cell Cloning:
-
Isolate and expand single-cell clones from the resistant population to establish a homogenous cell line.
-
-
Flow Cytometry Analysis:
-
Use a fluorescently labeled CsA analogue or a P-gp substrate to assess the heterogeneity of drug uptake within the cell population.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of Cyclosporine A resistance in cancer cell lines?
A1: The most frequently observed mechanism is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene.[12] P-gp actively transports CsA out of the cell, reducing its intracellular concentration and thus its efficacy.[3] This is a form of multidrug resistance (MDR), meaning these cells are often resistant to a wide range of other chemotherapeutic agents as well.[13][14]
Q2: How can I test if my cells are resistant to CsA due to P-gp overexpression?
A2: You can perform a P-gp functional assay using a fluorescent substrate like Rhodamine 123.[1] In this assay, cells are incubated with Rhodamine 123. Cells with high P-gp activity will pump out the dye, resulting in lower intracellular fluorescence compared to sensitive cells. This difference in fluorescence can be quantified by flow cytometry. The effect can be confirmed by co-incubating the cells with a P-gp inhibitor like Verapamil, which should increase Rhodamine 123 accumulation in resistant cells.[3]
Q3: Are there any alternatives to Cyclosporine A for overcoming multidrug resistance?
A3: Yes, several non-immunosuppressive analogues of Cyclosporine A have been developed, such as PSC-833 (Valspodar).[5] These analogues are often more potent inhibitors of P-gp than CsA itself and lack the immunosuppressive side effects, making them potentially better candidates for use in cancer chemotherapy.[5][14]
Q4: Can the dose of Cyclosporine A influence the development of resistance?
A4: Yes, the concentration of CsA can have different effects on cells. For example, in T cells, high doses of CsA are immunosuppressive, while low doses have been reported to have immunomodulatory or even stimulatory effects under certain conditions.[15][16][17] Continuous exposure to suboptimal doses of CsA can also lead to the selection and growth of resistant cell populations.
Q5: My T cells are resistant to CsA's anti-proliferative effects. What could be the reason besides P-gp?
A5: T cells can develop resistance to CsA by activating signaling pathways that bypass the need for calcineurin, the primary target of CsA.[7] CsA inhibits IL-2 production, which is crucial for T-cell proliferation. However, T cells can be activated through IL-2-independent pathways, rendering them resistant to CsA.[6][8]
Data Presentation
Table 1: P-gp Inhibitors and their Effect on Cyclosporine A Accumulation
| P-gp Inhibitor | Cell Line | Fold Increase in CsA Accumulation | Reference |
| Verapamil | CHRC5 CHO | Overcame 50% reduction in accumulation | [3] |
| Verapamil | HRECs | Significant increase (P<0.05) | [1][4] |
| PSC-833 | MDR Cell Lines | 7-10 fold more potent than CsA in reversing resistance | [5] |
| Acitretin | In vivo (rats) | Statistically significant increase | [18] |
Table 2: Effect of Cyclosporine A on Drug Cytotoxicity in Resistant Cell Lines
| Cell Line | Overexpressed Transporter | Drug | Fold Increase in Cytotoxicity with CsA | Reference |
| HL60/VCR | P-gp | Mitoxantrone | 6 | [13] |
| HL60/ADR | MRP-1 | Mitoxantrone | 4 | [13] |
| 8226/MR20 | BCRP | Mitoxantrone | 4 | [13] |
| HEK-293 482R | BCRP | Mitoxantrone | 3 | [13] |
| 8226/MR20 | LRP | Doxorubicin | 12 | [13] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-glycoprotein Function
Objective: To assess the functional activity of the P-gp efflux pump in a cell line.
Materials:
-
Resistant and sensitive (control) cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (or other P-gp inhibitor, stock solution in DMSO or ethanol)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (optional but recommended): For inhibitor-treated samples, pre-incubate the cells with Verapamil (typically 10-50 µM) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 0.5-1 µg/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspension: Resuspend the cells in fresh, ice-cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., 488 nm excitation, ~525 nm emission).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the P-gp inhibitor to that of the sensitive control cells. A lower MFI in resistant cells that increases upon inhibitor treatment indicates P-gp activity.
Protocol 2: MTT Assay for Cell Viability and Drug Sensitivity
Objective: To determine the IC50 (half-maximal inhibitory concentration) of CsA and assess the reversal of resistance by an inhibitor.
Materials:
-
Cell lines
-
Cyclosporine A
-
P-gp inhibitor (e.g., Verapamil)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CsA. For reversal experiments, prepare serial dilutions of CsA in the presence of a fixed, non-toxic concentration of the P-gp inhibitor. Add the drug solutions to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 values using a suitable software. A decrease in the IC50 of CsA in the presence of the inhibitor indicates reversal of resistance.
Visualizations
Caption: P-glycoprotein mediated efflux of Cyclosporine A and its inhibition.
Caption: CsA-sensitive vs. CsA-resistant T-cell activation pathways.
Caption: Troubleshooting workflow for Cyclosporine A resistance.
References
- 1. Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased uptake of cyclosporin A by P-glycoprotein (Pgp) expressing CEM leukemic cells and restoration of normal retention by Pgp blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced cyclosporin accumulation in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. role-of-p-glycoprotein-in-cyclosporine-cytotoxicity-in-the-cyclosporine-sirolimus-interaction - Ask this paper | Bohrium [bohrium.com]
- 5. Resistance modification by PSC-833, a novel non-immunosuppressive cyclosporin [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Regulatory T Cells Resist Cyclosporine-Induced Cell Death via CD44-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Cyclosporine as drug resistance modifiers; mechanism and clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A is a broad-spectrum multidrug resistance modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A possible role for cyclosporins in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ej-med.org [ej-med.org]
Technical Support Center: Cyclosporine-Induced Nephrotoxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize and manage Cyclosporine A (CsA)-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of cyclosporine-induced nephrotoxicity in my animal model?
A1: Cyclosporine-induced nephrotoxicity manifests through a combination of functional and structural changes in the kidneys. Key indicators to monitor include:
-
Biochemical Changes: A significant increase in serum creatinine and blood urea nitrogen (BUN) levels is a primary indicator of reduced kidney function.[1][2] A decrease in the glomerular filtration rate (GFR) is also a direct measure of declining renal function.[2][3][4]
-
Histopathological Lesions: Microscopic examination of kidney tissue may reveal tubular injury, such as isometric vacuolization and the loss of the brush border in proximal tubular cells.[1][4][5] Chronic administration can lead to more severe and potentially irreversible changes like tubulointerstitial fibrosis and afferent arteriolopathy.[1][6][7]
-
Urinary Biomarkers: An increase in urinary biomarkers can signal early kidney injury. These include Kidney Injury Molecule-1 (KIM-1), Tumor Necrosis Factor-alpha (TNF-α), and fibronectin for acute toxicity, and Transforming Growth Factor-beta (TGF-β) and osteopontin for chronic toxicity.[8]
-
Clinical Signs: In some cases, animals may exhibit polyuria (increased urine production) and enhanced sodium excretion.[4]
Q2: I'm observing high variability in nephrotoxicity between my animals. What could be the cause?
A2: Several factors can contribute to variability in CsA-induced nephrotoxicity in animal studies:
-
Animal Strain and Species: Different rodent strains and animal species can exhibit varying susceptibility to CsA nephrotoxicity.[7][9]
-
Cyclosporine Formulation and Vehicle: The vehicle used to dissolve and administer CsA can influence its bioavailability and toxicity.[10][11] For instance, some studies suggest that the vehicle Cremophor EL may contribute to toxicity.[11] Olive oil is a commonly used vehicle in oral gavage studies.[1][12]
-
Dosing Regimen and Timing: The dose and duration of CsA administration are directly correlated with the severity of nephrotoxicity.[6][13] Furthermore, the timing of administration (e.g., during the active or inactive period of the animal's circadian cycle) can impact the extent of kidney damage.[14][15]
-
Underlying Health Status: Pre-existing renal conditions can exacerbate CsA-induced nephrotoxicity.[16]
Q3: How can I proactively minimize cyclosporine-induced nephrotoxicity in my experimental design?
A3: Several strategies can be implemented to mitigate CsA-induced kidney damage:
-
Co-administration of Reno-protective Agents: The use of antioxidants has shown promise in attenuating CsA nephrotoxicity. N-acetylcysteine (NAC), for example, can reduce oxidative stress-induced injury.[1][12] Other natural compounds like catechins from green tea have also demonstrated protective effects.[17]
-
Dietary Modifications: Supplementing the animal's diet with specific agents can be beneficial. Dietary glycine has been shown to significantly reduce CsA-induced kidney damage.[2] Using fish oil as a vehicle for CsA may also be protective by altering prostaglandin production towards more vasodilating substances.[18]
-
Dose Reduction and Alternative Immunosuppressants: If experimentally feasible, reducing the dose of CsA can lessen its toxic effects.[13] In some protocols, converting to a different immunosuppressant like sirolimus after an initial CsA treatment has been shown to ameliorate renal damage.[13]
-
Careful Monitoring: Regular monitoring of renal function through biochemical markers and urinary biomarkers can allow for early detection of toxicity and potential intervention.[8][19]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Nephrotoxicity at a Standard Dose
| Potential Cause | Troubleshooting Step |
| Vehicle Interaction | The vehicle used for CsA administration may be contributing to toxicity. Consider switching to an alternative vehicle like olive oil.[11] |
| Animal Strain Susceptibility | The chosen animal strain may be particularly sensitive to CsA. Review literature for strain-specific responses to CsA. |
| Incorrect Dosing | Double-check all dose calculations and the concentration of the dosing solution. |
| Synergistic Toxicity | Ensure that no other administered substances have nephrotoxic potential that could act synergistically with CsA.[18][20] |
Issue 2: Difficulty in Establishing a Reproducible Model of Chronic Nephrotoxicity
| Potential Cause | Troubleshooting Step |
| Insufficient Duration or Dose | Chronic lesions like interstitial fibrosis take time to develop. The duration of the study or the CsA dose may need to be increased.[9][21] |
| Animal Model Selection | Rodents have sometimes been challenging for reproducing all features of human chronic CsA nephrotoxicity. Rabbits have been suggested as a model that more closely mimics the chronic changes seen in humans.[7] |
| Salt Depletion | Inducing salt depletion in rodents prior to CsA administration can create a more reproducible model of chronic nephropathy.[22] |
Quantitative Data Summary
Table 1: Effect of Protective Agents on Cyclosporine-Induced Nephrotoxicity Markers in Rats
| Treatment Group | Serum Creatinine | Serum Urea/BUN | Reference |
| Control | Baseline | Baseline | [1][2] |
| Cyclosporine A (25 mg/kg/day) | Significantly Increased | Significantly Increased | [1][2] |
| CsA + N-acetylcysteine (600 mg/kg/day) | Significantly Decreased (compared to CsA) | Significantly Decreased (compared to CsA) | [1] |
| CsA + Dietary Glycine (5%) | Near Normal Levels | Near Normal Levels | [2] |
| CsA + Catechin (100 mg/kg/day) | Significantly Ameliorated | Significantly Ameliorated | [17] |
Note: "Significantly" refers to statistically significant changes as reported in the cited studies.
Experimental Protocols
Protocol 1: Induction of Cyclosporine Nephrotoxicity in Rats and Assessment of N-acetylcysteine Co-therapy
Objective: To induce nephrotoxicity in rats using cyclosporine A and to evaluate the potential protective effects of N-acetylcysteine (NAC).
Animal Model: Adult male albino rats (e.g., Wistar or Sprague-Dawley), weighing 180-220g.[1]
Groups (n=10 per group):
-
Negative Control: No treatment.
-
Cyclosporine A (CsA): 25 mg/kg/day, orally, dissolved in olive oil.[1][2]
-
N-acetylcysteine (NAC): 600 mg/kg/day, orally.[1]
-
CsA + NAC: CsA (25 mg/kg/day) and NAC (600 mg/kg/day) administered orally.[1]
Duration: 4 weeks.[1]
Methodology:
-
Acclimatize animals for at least one week before the experiment.
-
Administer treatments daily via oral gavage for 28 days.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, collect blood samples for biochemical analysis of serum urea and creatinine.
-
Euthanize animals and collect kidney tissues for histopathological examination.
Histopathology:
-
Fix kidney tissues in 10% neutral buffered formalin.
-
Process tissues, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine for morphological changes such as dilatation of urinary space, congestion of glomerular capillaries, degeneration of proximal and distal convoluted tubules, and destruction of the brush border.[1][12]
Visualizations
Signaling Pathways in Cyclosporine-Induced Nephrotoxicity
Caption: Key signaling pathways in CsA-induced nephrotoxicity.
Experimental Workflow for Evaluating Reno-protective Agents
Caption: Workflow for assessing reno-protective agents.
Logical Relationship of Cyclosporine Toxicity Manifestations
References
- 1. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 2. Prevention of cyclosporine-induced nephrotoxicity with dietary glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine-induced acute renal dysfunction in the rat. Evidence of arteriolar vasoconstriction with preservation of tubular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal injury induced by long-term administration of cyclosporin A to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin: nephro-protective as well as nephrotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporine nephrotoxicity--experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive usefulness of urinary biomarkers for the identification of cyclosporine A-induced nephrotoxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic cyclosporine nephrotoxicity. A rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A and vehicle toxicity in primary cultures of rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental study of renal toxicity of cyclosporine and the ameliorative effect of N-acetylecysteine in albino rat [ajfm.journals.ekb.eg]
- 13. Cyclosporine A-induced nephrotoxicity is ameliorated by dose reduction and conversion to sirolimus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-dependent cyclosporine A-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dosing time-dependent nephrotoxicity of cyclosporin A during 21-day administration to Wistar rats (1994) | Alain Batalla | 13 Citations [scispace.com]
- 16. The effect of chronic renal insufficiency on cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Reno-Protective Agents against Cyclosporine A-Induced Nephrotoxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccjm.org [ccjm.org]
- 19. Role of postdose cyclosporine monitoring in living renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of cyclosporine on the occurrence of nephrotoxicity after allogeneic hematopoietic stem cell transplantation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An animal model of chronic cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Optimizing Cyclosporine Dosage for In-Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cyclosporine (CsA) dosage for in-vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for Cyclosporine in rodent models?
The optimal starting dose of Cyclosporine is dependent on the animal model, the specific disease being studied, and the route of administration. It is crucial to perform a pilot study to determine the ideal dose for your specific experimental conditions. However, based on published literature, the following ranges can be used as a starting point:
Table 1: Recommended Starting Doses of Cyclosporine in Rodent Models
| Animal Model | Application | Route of Administration | Recommended Starting Dose | Reference |
| Mouse | Autoimmune Disease | Oral | 25 mg/kg/day | [1] |
| Ischemia-Reperfusion Injury | Intraperitoneal | 3-10 mg/kg (single dose) | ||
| Skin Allograft | Subcutaneous | 15 mg/kg/day | ||
| Rat | Transplantation | Oral | 5-10 mg/kg/day | [2][3] |
| Transplantation | Intramuscular | 2.5-10 mg/kg/day | [4] | |
| Transplantation | Subcutaneous | 5-10 mg/kg/day | [2] | |
| Nephrotoxicity Model | Intramuscular | 7.5 mg/kg/day |
2. How does the route of administration affect Cyclosporine pharmacokinetics?
The route of administration significantly influences the bioavailability and plasma concentration profile of Cyclosporine. A study in rats demonstrated that the subcutaneous (SC) route provides the most reproducible and steady plasma levels with minimal variation over a 24-hour period, and it is also the easiest to administer.[2] Oral administration (by gavage) and intramuscular (IM) injections can lead to greater variability in plasma concentrations.[2] Intravenous (IV) administration results in the highest bioavailability but also a more rapid clearance.[3]
3. What are the different formulations of Cyclosporine and do they matter for in-vivo studies?
Yes, the formulation is critical. The original Cyclosporine formulation (Sandimmune®) has poor and variable oral absorption that is dependent on bile for emulsification. The newer microemulsion formulation (Neoral® and its generics) has significantly improved bioavailability and less variability in absorption.[5] For oral dosing in animal studies, it is crucial to use a microemulsion formulation to ensure more consistent and predictable blood levels. When comparing results across studies, it is essential to note the formulation used.
4. When should I collect blood samples for Therapeutic Drug Monitoring (TDM)?
For TDM, blood samples are typically collected to measure either trough (C0) or peak (C2) concentrations.
-
Trough (C0) samples are collected immediately before the next scheduled dose to measure the lowest drug concentration.[6][7]
-
Peak (C2) samples are collected 2 hours after drug administration to measure the peak drug concentration.[8]
While C0 has traditionally been used, C2 monitoring is considered a more precise method for optimizing Cyclosporine dosing as it better reflects drug exposure.[8] To allow drug concentrations to reach a steady state, TDM should be performed no sooner than 3 to 4 days after initiating the dosing regimen.[8]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent Cyclosporine blood levels due to variable absorption.
-
Solution:
-
Switch to a microemulsion formulation for oral administration to improve absorption consistency.
-
Consider an alternative route of administration. Subcutaneous injection has been shown to provide more stable plasma concentrations in rats.[2]
-
Implement Therapeutic Drug Monitoring (TDM) to ensure all animals are within the target therapeutic range.
-
Issue 2: Cyclosporine blood levels are consistently too low.
-
Possible Cause: Inadequate dosage, poor absorption, or rapid metabolism.
-
Solution:
-
Increase the dose. A stepwise dose escalation study can help determine the appropriate dose to achieve the target therapeutic range.
-
Check the formulation. Ensure you are using a microemulsion formulation for oral dosing.
-
Co-administration with CYP3A4 inhibitors. Drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system, the primary metabolic pathway for Cyclosporine, can increase its blood levels. However, this approach should be used with caution and careful monitoring due to the risk of toxicity.
-
Issue 3: Signs of toxicity are observed in experimental animals (e.g., weight loss, lethargy, elevated creatinine).
-
Possible Cause: Cyclosporine dosage is too high, leading to nephrotoxicity or other adverse effects.
-
Solution:
-
Immediately reduce the Cyclosporine dose.
-
Perform TDM to determine the current drug concentration and guide dose adjustment.
-
Monitor renal function. Regularly measure serum creatinine and blood urea nitrogen (BUN) to assess for nephrotoxicity.[9] The fractional excretion of magnesium can also be a useful marker of Cyclosporine toxicity.[10]
-
Ensure adequate hydration of the animals.
-
Table 2: Common Side Effects of Cyclosporine in In-Vivo Experiments and Monitoring Parameters
| Side Effect | Monitoring Parameters | Management |
| Nephrotoxicity | Serum Creatinine, Blood Urea Nitrogen (BUN), Fractional Excretion of Magnesium, Histopathology of kidneys | Dose reduction, ensure hydration |
| Hypertension | Blood pressure measurement (if feasible) | Dose reduction |
| Hypertrichosis | Observation of excessive hair growth | Generally reversible with dose reduction or cessation |
| Gingival Hyperplasia | Observation of gum overgrowth | Generally reversible with dose reduction or cessation |
| Neurotoxicity | Observation of tremors, seizures | Dose reduction |
| Hepatotoxicity | Serum liver enzymes (ALT, AST) | Dose reduction |
Experimental Protocols
Protocol 1: Establishing a Starting Dose of Cyclosporine
-
Literature Review: Based on your animal model and disease indication, determine a starting dose range from published studies (see Table 1).
-
Dose Range Finding Study:
-
Divide animals into at least four groups: a vehicle control group and three groups receiving different doses of Cyclosporine (e.g., low, medium, and high doses from your literature review).
-
Administer Cyclosporine daily for a predetermined period (e.g., 7-14 days).
-
Monitor animals daily for clinical signs of toxicity.
-
Collect blood samples at the end of the study period to measure Cyclosporine trough levels and markers of renal and liver function.
-
-
Data Analysis:
-
Correlate the Cyclosporine dose with the resulting blood concentrations.
-
Evaluate the dose-response relationship for both efficacy and toxicity.
-
Select a starting dose for your main study that is effective and well-tolerated.
-
Protocol 2: Therapeutic Drug Monitoring (TDM)
-
Sample Collection:
-
For trough (C0) levels, collect blood immediately before the next scheduled dose.
-
For peak (C2) levels, collect blood 2 hours after oral administration.
-
Collect whole blood in an EDTA (lavender top) tube.[6][11][12] Do not centrifuge.[12]
-
Store the whole blood sample refrigerated (2-8°C) for up to 7 days or frozen (-20°C or less) for longer storage.[6]
-
-
Analytical Method:
-
Cyclosporine levels can be measured by immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Be aware that immunoassays may cross-react with Cyclosporine metabolites, potentially leading to higher reported concentrations compared to the more specific LC-MS/MS method.
-
-
Dose Adjustment:
-
Compare the measured Cyclosporine concentration to the target therapeutic range for your model (see Table 3).
-
Adjust the dose accordingly. If levels are too low, increase the dose. If levels are too high or if signs of toxicity are present, decrease the dose.
-
Table 3: Target Therapeutic Trough Concentrations (C0) for Cyclosporine
| Species | Application | Target Trough Range (ng/mL) | Assay Type | Reference |
| Human (for reference) | Kidney Transplant (maintenance) | 100 - 400 | Immunoassay/LC-MS/MS | [13] |
| Dog | Immune-Mediated Disease | 400 - 600 | Monoclonal Immunoassay | [8] |
| Cat | Immune-Mediated Disease | 200 - 600 | Not specified | [14][15] |
| Rat | Laryngeal Transplantation | > 250 | HPLC | [4] |
Note: Therapeutic ranges can vary significantly based on the assay used and the specific protocol. It is recommended to establish a target range based on a pilot study.
Visualizations
Caption: Mechanism of action of Cyclosporine.[16][17][18][19]
Caption: Workflow for Therapeutic Drug Monitoring (TDM).
References
- 1. Effects of cyclosporin A on autoimmune disease in MRL/1 and BXSB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine dose, serum trough levels, and allograft preservation in a rat model of laryngeal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporine, Whole Blood | OHSU [ohsu.edu]
- 7. wellspan.org [wellspan.org]
- 8. Therapeutic Drug Monitoring of Cyclosporine in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 9. Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine induced nephrotoxicity in renal transplant recipients: clinical significance of fractional excretion of sodium, potassium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specimen Collection : Cyclosporin [rch.org.au]
- 12. alhlab.testcatalog.org [alhlab.testcatalog.org]
- 13. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Progression of cyclosporine A-blood levels in experimental cats receiving a high-dose treatment protocol [frontiersin.org]
- 15. Progression of cyclosporine A-blood levels in experimental cats receiving a high-dose treatment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 19. cdn.mdedge.com [cdn.mdedge.com]
Troubleshooting poor solubility of Cyclosporine in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the poor aqueous solubility of Cyclosporine A (CsA), a critical challenge in experimental and formulation settings.
Frequently Asked Questions (FAQs)
Q1: Why is Cyclosporine A so poorly soluble in aqueous solutions?
Cyclosporine A is a large, cyclic polypeptide (molecular weight of 1202.6 g/mol ) composed of 11 amino acids.[1] Its structure is highly lipophilic and neutral, meaning it lacks ionizable functional groups.[1][2] This prevents the use of pH modification or salt formation to enhance solubility.[2] The molecule's conformation, influenced by intramolecular hydrogen bonds, further contributes to its low affinity for water.[1]
Q2: What are the key physicochemical properties of Cyclosporine A?
Understanding the fundamental properties of CsA is the first step in troubleshooting solubility issues.
Table 1: Physicochemical Properties of Cyclosporine A
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1] |
| Molecular Weight | 1202.6 g/mol | [1][3] |
| Appearance | White powder or prismatic crystals | [1][3] |
| Melting Point | 148–151 °C | [1][3] |
| LogP (Octanol/Water) | 2.92 - 1.4 | [4][5] |
| Aqueous Solubility | Very low, approx. 27 µg/mL at 25°C |[1][2] |
Q3: How do temperature and pH affect the aqueous solubility of Cyclosporine A?
Unlike many compounds, the aqueous solubility of Cyclosporine A is inversely proportional to temperature.[6] Its solubility decreases as the temperature rises.[1][2] For instance, the solubility in pure water is approximately 46.1 µg/mL at 15°C but drops to 6.8 µg/mL at 37°C.[1] This is likely due to conformational changes and dehydration of amino acid residues at higher temperatures.[1][7] Since CsA is a neutral molecule, changes in pH do not significantly impact its solubility.[2][6]
Q4: What is the solubility of Cyclosporine A in common organic solvents?
Cyclosporine A is readily soluble in many organic solvents, which is why stock solutions are typically prepared in them before dilution into aqueous media.
Table 2: Solubility of Cyclosporine A in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~0.04 mg/g (Slightly soluble) | [1][7] |
| Ethanol | >100 mg/g | [1][7] |
| Methanol | >100 mg/g | [1][7] |
| DMSO | 50 mg/mL | [3][8] |
| Chloroform | >100 mg/g | [1][7] |
| Acetone | >50 mg/g | [1] |
| Methylene Chloride | 10 mg/mL | [3][7] |
| Acetonitrile | >100 mg/g |[1] |
Troubleshooting Guide
Q5: My Cyclosporine A is precipitating after I dilute my organic stock solution into an aqueous buffer. What should I do?
This is a common problem due to the drastic change in solvent polarity. When the organic solvent is diluted, the CsA is no longer soluble and crashes out of the solution.
Below is a troubleshooting workflow to guide your decision-making process. The primary solution is to incorporate a solubilizing agent into your aqueous phase before adding the CsA stock solution or to use a more advanced formulation strategy.
Caption: Troubleshooting workflow for poor Cyclosporine A solubility.
Q6: What are the primary methods to enhance the aqueous solubility of Cyclosporine A?
There are several established techniques, each with its own mechanism and suitability for different applications:
-
Co-solvency : Adding a water-miscible organic solvent to the aqueous solution to increase the polarity of the solvent system.[9]
-
Micellization (Surfactants) : Using surface-active agents that form micelles above a certain concentration (the Critical Micelle Concentration, CMC), entrapping the hydrophobic CsA within their cores.[9][10]
-
Inclusion Complexation (Cyclodextrins) : Employing cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior to encapsulate the CsA molecule.[9][11]
-
Lipid-Based Formulations : Developing systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon dilution in aqueous media.[12][13]
-
Nanosuspensions : Reducing the particle size of CsA to the sub-micron range, which increases the surface area for dissolution.[14]
Experimental Protocols & Methodologies
Q7: How do I use surfactants to solubilize Cyclosporine A?
Surfactants are highly effective at increasing CsA solubility.[9] Polyoxyethylene-based non-ionic surfactants are commonly used. A 20% solution of surfactants like Tween 80 or Cremophor EL can increase CsA solubility by 60 to 160-fold.[9][10]
Table 3: Effect of Surfactants on Cyclosporine A Aqueous Solubility
| Surfactant (20% w/v Solution) | Fold Increase in Solubility | Reference |
|---|---|---|
| Tween 20 | ~60x | [9] |
| Tween 80 | ~100x | [9][15] |
| Cremophor EL | ~160x |[9] |
Protocol: Solubilization using Surfactants
-
Materials : Cyclosporine A powder, Surfactant (e.g., Tween 80), distilled water or desired buffer, magnetic stirrer, and volumetric flasks.
-
Procedure :
-
Prepare the aqueous phase: In a volumetric flask, add the desired amount of Tween 80 to the water or buffer to achieve the target concentration (e.g., 1% to 20% w/v). Ensure the surfactant concentration is above its CMC.
-
Dissolve the surfactant completely by stirring.
-
Prepare a concentrated stock solution of CsA in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mg/mL).[3]
-
Slowly add the CsA stock solution dropwise to the vortexing surfactant solution.
-
Continue stirring for several hours at a controlled temperature (e.g., 25°C) to allow for equilibration and micellar encapsulation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the CsA is likely solubilized.
-
-
Quantification : The final concentration of solubilized CsA should be confirmed using an analytical method like HPLC-UV.[16][17]
Q8: What is Cyclodextrin-based inclusion complexation and how is it performed?
Cyclodextrins (CDs) are molecules that can encapsulate "guest" molecules like CsA into their central hydrophobic cavity, forming a more water-soluble "inclusion complex".[11][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and α-cyclodextrin (α-CD) have been shown to be effective, with α-CD demonstrating a greater effect in some studies.[9][11]
Table 4: Effect of Cyclodextrins on Cyclosporine A Aqueous Solubility
| Cyclodextrin | Fold Increase in Solubility | Reference |
|---|---|---|
| α-Cyclodextrin | ~10x | [11] |
| Hydroxypropyl-β-CD (HP-β-CD) | ~80x |[11] |
Caption: Experimental workflow for preparing a CsA-cyclodextrin complex.
Protocol: Cyclodextrin Inclusion Complexation (Phase Solubility Study)
-
Materials : Cyclosporine A, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, orbital shaker, 0.22 µm syringe filters, HPLC system.
-
Procedure :
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v).
-
Add an excess amount of CsA powder to each solution.
-
Agitate the flasks in an orbital shaker at a constant temperature (e.g., 37 ± 0.5 °C) for 48-72 hours to ensure equilibrium is reached.[16]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm membrane filter to remove undissolved CsA.
-
Dilute the filtrate with a suitable mobile phase solvent (e.g., acetonitrile/water).
-
Quantify the concentration of CsA in the filtrate using a validated HPLC method.[16]
-
Plot the solubility of CsA (Y-axis) against the concentration of HP-β-CD (X-axis) to generate a phase-solubility profile.
-
Q9: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it?
A SEDDS is an advanced formulation approach suitable for oral drug delivery development. It is an anhydrous mixture of oils, surfactants, and sometimes co-solvents, which contains the dissolved drug.[12] Upon gentle agitation in an aqueous medium (like gastrointestinal fluids), it spontaneously forms a fine oil-in-water nanoemulsion, with the drug encapsulated in the oil droplets.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Polyvinylpyrrolidone-Based Supersaturable Self-Emulsifying Drug Delivery System for Enhanced Dissolution of Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. turkjps.org [turkjps.org]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
Improving the bioavailability of oral Cyclosporine formulations in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the oral bioavailability of Cyclosporine (CsA) formulations in rats.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Cyclosporine in rats?
The primary challenges stem from Cyclosporine's physicochemical and pharmacokinetic properties:
-
Poor Aqueous Solubility: As a highly lipophilic and poorly water-soluble drug, its dissolution in the gastrointestinal (GI) tract is limited, which is a prerequisite for absorption.[1][2]
-
High Molecular Weight: Its large size hinders passive diffusion across the intestinal epithelium.[3]
-
First-Pass Metabolism: Cyclosporine is extensively metabolized in the gut wall and liver, primarily by the Cytochrome P450 3A (CYP3A) enzyme subfamily.[4][5]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump in enterocytes, which actively transports the drug back into the intestinal lumen, reducing net absorption.[4][5][6]
-
Intra- and Inter-Individual Variability: The commercially available oral formulations can show high variability in absorption among and within subjects.[3]
Q2: What are the most common formulation strategies to enhance the oral bioavailability of Cyclosporine in rats?
Several advanced drug delivery systems have been developed to overcome the challenges mentioned above:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This increases the dissolution and absorption of lipophilic drugs like Cyclosporine.[1][7][8] Marketed formulations like Neoral® are based on this technology.[2]
-
Nanoparticle-Based Formulations:
-
Lipid Nanoparticles (LNs): These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can enhance oral absorption and are generally considered superior to polymeric nanoparticles for this purpose.[9][10][11]
-
Polymeric Nanoparticles: Formulations using polymers like poly(lactic-co-glycolic acid) (PLGA) have been explored, though they may be less effective than lipid-based systems.[9][10]
-
Nanosuspensions: Reducing the particle size of Cyclosporine to the nanometer range increases its surface area, leading to enhanced dissolution rate and saturation solubility.[12][13]
-
-
Liposomes: These vesicular systems, especially those containing bile salts like sodium deoxycholate, can improve the oral bioavailability of Cyclosporine.[3]
-
Solid Dispersions: Dispersing Cyclosporine in a polymer matrix at a molecular level can enhance its solubility and dissolution rate.[2]
Q3: How does co-administration of other agents improve Cyclosporine bioavailability?
Co-administration of agents that inhibit P-gp and/or CYP3A can significantly increase the oral bioavailability of Cyclosporine. By blocking these proteins, more of the absorbed drug can enter systemic circulation without being pumped back into the gut or metabolized. For example, pretreatment with high doses of capsaicin has been shown to increase Cyclosporine bioavailability in rats by down-regulating P-gp and CYP3A.[4] Conversely, substances that activate P-gp and CYP3A, such as liquorice, can decrease its bioavailability.[5]
Troubleshooting Guide
Problem 1: Low and variable oral bioavailability in our rat studies.
-
Possible Cause: Poor dissolution of the Cyclosporine formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Improve Solubility: Consider reformulating using a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to enhance dissolution.[1][12] A Solutol HS 15-based self-dispersing formulation has been shown to double the oral bioavailability compared to a microsuspension.[1]
-
Optimize Particle Size: For nanosuspensions, smaller particle sizes (e.g., 280 nm) generally lead to better absorption compared to larger particles (e.g., >500 nm).[12]
-
Incorporate Bio-enhancers: Consider the use of excipients that inhibit P-gp and CYP3A. For instance, Vitamin E TPGS has been used as a functional excipient in SNEDDS to improve bioavailability.[14]
-
Problem 2: Inconsistent pharmacokinetic profiles between different rats.
-
Possible Cause: Variability in gastrointestinal physiology, food effects, or inconsistent dosing.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all rats are fasted for a consistent period before oral administration. The route and method of administration (e.g., oral gavage) should be uniform across all animals.[15]
-
Route of Administration: Be aware that the route of administration significantly impacts pharmacokinetic profiles. For instance, intravenous administration via the jugular vein results in a higher Area Under the Curve (AUC) compared to femoral or penile vein administration.[16][17] While oral gavage is standard for bioavailability studies, ensure the technique is consistent.
-
Use a Robust Formulation: Lipid-based formulations like SEDDS or NLCs can reduce the variability often seen with simple suspensions.[9][10]
-
Problem 3: The developed formulation does not show significant improvement over the commercial reference (e.g., Neoral®).
-
Possible Cause: The chosen formulation strategy may not be sufficiently superior to the highly optimized commercial microemulsion.
-
Troubleshooting Steps:
-
Compare Different Nanocarriers: Evaluate various nanoscale systems. Studies have shown that lipid-based nanocarriers like NLCs and SMEDDS tend to perform better than polymeric nanoparticles for enhancing the oral bioavailability of Cyclosporine.[9][10]
-
Incorporate Bile Salts: For liposomal formulations, the inclusion of a bile salt like sodium deoxycholate can significantly enhance oral bioavailability, potentially outperforming the commercial reference.[3]
-
Focus on Supersaturation: For SEDDS, creating a supersaturable system (S-SEDDS) by including a precipitation inhibitor like polyvinylpyrrolidone (PVP) can maintain a high drug concentration for an extended period, potentially improving absorption.[18][19]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral Cyclosporine Formulations in Rats.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Aqueous Microsuspension | 20 | - | 6.3 ± 1.7 | - | 35.7 ± 3.3 | [1] |
| Solutol HS 15-based SEDDS | 20 | - | 7.0 ± 1.0 | - | 69.9 ± 2.8 | [1] |
| SPC/Cholesterol Liposomes | 10 | ~1200 | ~4 | ~8000 | 98.6 (relative to Neoral®) | [3] |
| SPC/SDC Liposomes | 10 | ~1500 | ~4 | ~9800 | 120.3 (relative to Neoral®) | [3] |
| Nanosuspension (280 nm) | 25 | - | - | - | 90.20 (relative to Neoral®) | [12] |
| Nanosuspension (522 nm) | 25 | - | - | - | 80.18 (relative to Neoral®) | [12] |
| Nanosuspension (2967 nm) | 25 | - | - | - | 59.61 (relative to Neoral®) | [12] |
| Control (with vehicle) | - | - | - | - | - | [4] |
| + Capsaicin (3.0 mg/kg) | - | - | - | - | ~1.44-fold increase vs control | [4] |
SPC: Soybean Phosphatidylcholine; SDC: Sodium Deoxycholate; Chol: Cholesterol.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
-
Pre-treatment: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing:
-
Oral Administration: Administer the Cyclosporine formulation (e.g., SEDDS, nanosuspension) via oral gavage at a specific dose (e.g., 10-25 mg/kg).[1][2][12]
-
Intravenous Administration: For determining absolute bioavailability, administer a solution of Cyclosporine (e.g., in a microsuspension or a suitable vehicle) intravenously via the tail vein or jugular vein at a lower dose (e.g., 5-10 mg/kg).[1][20]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[2]
-
-
Sample Processing:
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 5 minutes) to separate the plasma or use whole blood for analysis.
-
Store the plasma/whole blood samples at -20°C or lower until analysis.
-
-
Quantification of Cyclosporine:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
2. In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (paddle method).[2][21]
-
Dissolution Medium:
-
Use a relevant medium such as 0.1 N HCl (simulated gastric fluid) or simulated intestinal fluids (e.g., FaSSIF, FeSSIF).[13] For poorly soluble drugs like Cyclosporine, a medium containing a small percentage of surfactant (e.g., 0.4% v/v LDAO in water) may be necessary to maintain sink conditions.[2]
-
-
Test Conditions:
-
Procedure:
-
Introduce the Cyclosporine formulation (equivalent to a specific dose, e.g., 25 mg) into the dissolution vessel.[2]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[13][21]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a suitable membrane filter (e.g., 0.22 µm).
-
Analyze the concentration of dissolved Cyclosporine using a validated HPLC-UV method.[13]
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of oral Cyclosporine in rats.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
Caption: Role of P-gp and CYP3A in limiting Cyclosporine oral bioavailability.
References
- 1. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Dissolution and Oral Bioavailability of Cyclosporine A: Microspheres Based on αβ-Cyclodextrins Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of cyclosporine A by liposomes containing a bile salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin pretreatment increased the bioavailability of cyclosporin in rats: involvement of P-glycoprotein and CYP 3A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquorice reduced cyclosporine bioavailability by activating P-glycoprotein and CYP 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of P-Glycoprotein Inhibition and Activation on the Absorption and Serum Levels of Cyclosporine and Tacrolimus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles enhance the absorption of cyclosporine A through the gastrointestinal barrier: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. turkjps.org [turkjps.org]
- 14. Cyclosporine A loaded self-nanoemulsifying drug delivery system (SNEDDS): implication of a functional excipient based co-encapsulation strategy on oral bioavailability and nephrotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability assessment of cyclosporine in the rat. Influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Polyvinylpyrrolidone-Based Supersaturable Self-Emulsifying Drug Delivery System for Enhanced Dissolution of Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Addressing Off-Target Effects of Cyclosporine A in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the off-target effects of Cyclosporine A (CsA) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Cyclosporine A?
A1: Cyclosporine A's primary on-target effect is the inhibition of calcineurin, a protein phosphatase. This is achieved through the formation of a complex with cyclophilin A (CypA), which then binds to and inhibits calcineurin's activity.[1][2][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes for cytokines like IL-2, leading to immunosuppression.[4][5]
However, CsA also exhibits significant off-target effects that are independent of calcineurin inhibition.[1][6] These include:
-
Mitochondrial Effects: CsA can interact with cyclophilin D, a component of the mitochondrial permeability transition pore (MPTP), affecting mitochondrial function.[7] This can lead to changes in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and protection against certain types of mitochondrial damage.[1][8][9]
-
Effects on Other Signaling Pathways: CsA can influence other signaling cascades, such as the MAPK pathway.[5]
-
Inhibition of Cell Growth and Proliferation: CsA has been shown to inhibit the growth of various cell types, an effect that is not always dependent on calcineurin.[6]
Q2: I'm observing cytotoxicity in my cell culture with CsA. Is this expected, and what concentration is considered cytotoxic?
A2: Yes, CsA can be cytotoxic at higher concentrations. The cytotoxic concentration can vary significantly depending on the cell type and the duration of exposure. For example, in HaCaT keratinocytes, low doses (125 nM and 250 nM) were not toxic for up to 72 hours, while higher concentrations were cytotoxic.[7] In other cell lines, such as rat H42E cells, the TC50 (50% toxic concentration) was reported as 42 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration for your experiments.
Q3: How can I differentiate between calcineurin-dependent and calcineurin-independent effects of CsA in my assay?
A3: To distinguish between on-target (calcineurin-mediated) and off-target effects, you can use the following strategies:
-
Use a Non-immunosuppressive Analog: Employ a CsA analog that does not inhibit calcineurin but retains other properties. A commonly used example is NIM811, which does not bind calcineurin but can still induce effects like increased endothelial cell proliferation and migration, similar to CsA.[1] Another analog, O-acetyl cyclosporin A, is also non-immunosuppressive and can be used for comparison.
-
Calcineurin-Null Cells: If available, using cells in which the calcineurin gene has been knocked out can help determine if the observed effect of CsA persists in the absence of its primary target.[1]
-
Use Other Calcineurin Inhibitors: Compare the effects of CsA with other structurally unrelated calcineurin inhibitors, such as FK506 (tacrolimus) or synthetic pyrethroids (cypermethrin, deltamethrin, and fenvalerate).[6] If these inhibitors do not replicate the effect seen with CsA, it is likely a calcineurin-independent off-target effect.
Q4: My results suggest CsA is affecting mitochondrial function. What are the known mitochondrial targets of CsA?
A4: CsA has well-documented effects on mitochondria. Its primary mitochondrial target is cyclophilin D (CypD) , which is located in the mitochondrial matrix and is a key regulator of the mitochondrial permeability transition pore (MPTP) .[7] By binding to CypD, CsA can inhibit the opening of the MPTP, which can be protective in some contexts, such as hypoxia/reperfusion injury.[7][8] However, this interaction can also lead to an increase in mitochondrial reactive oxygen species (ROS) and changes in the mitochondrial membrane potential.[1]
Q5: Are there any known effects of CsA on cellular signaling pathways other than calcineurin/NFAT?
A5: Yes, CsA can influence other signaling pathways. For instance, in the presence of CsA where the calcineurin-NFAT pathway is blocked, alternative signaling can occur through the induction of a MAPK cascade , which can also result in the expression of IL-2.[5] Additionally, CsA has been shown to inhibit the Ca2+/calcineurin/Erk pathway in some cancer cells.[10] It has also been implicated in activating the protein kinase A (PKA) signaling pathway, which can contribute to its nephrotoxicity.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | CsA concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment (e.g., using an MTT or Annexin V/7-AAD assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[7] |
| Results are inconsistent with known calcineurin-mediated effects. | The observed effect may be a calcineurin-independent off-target effect of CsA. | 1. Use a non-immunosuppressive CsA analog like NIM811 as a negative control.[1]2. Compare the effects with other calcineurin inhibitors (e.g., FK506).[6]3. If possible, use calcineurin knockout cells to confirm the independence of the effect from calcineurin.[1] |
| Changes in cellular metabolism or redox state are observed. | CsA is likely affecting mitochondrial function through its interaction with cyclophilin D and the MPTP.[1][7] | 1. Measure mitochondrial membrane potential using probes like TMRE or JC-1.[1][9]2. Assess mitochondrial ROS production using fluorescent probes like MitoSOX.[1]3. Consider co-treatment with antioxidants to see if this rescues the observed phenotype.[1] |
| Difficulty in reproducing results from the literature. | The experimental conditions, such as cell type, CsA concentration, and duration of treatment, may differ. The source and purity of the CsA can also be a factor. | 1. Carefully review and align your experimental protocol with the cited literature.2. Ensure the CsA used is of high purity and the vehicle control (e.g., DMSO or ethanol) is used at a non-toxic concentration.3. Validate the on-target effect of your CsA batch by confirming its inhibition of a known calcineurin-dependent process (e.g., IL-2 production in activated T-cells). |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 for Calcineurin Inhibition | Cell-free assay | 7 nM | [12] |
| IC50 for Mitochondrial Permeability Transition Pore (MPTP) Opening | - | 39 nM | [12] |
| TC50 (Cytotoxicity) | Rat H42E cells | 42 µM | [12] |
| CC50 (Cytotoxicity) | Human Huh-Mono cells (3 days) | 24 µM | [12] |
| IC50 (Cytotoxicity) | Mouse L929 cells (3 days) | 30 µM | [12] |
| Non-toxic Concentration Range | HaCaT cells (up to 72h) | 125 nM - 250 nM | [7] |
| MIC for Cryptococcus neoformans | - | 0.39 µg/ml at 37°C | [13] |
Experimental Protocols
1. Cytotoxicity Assay (using Annexin V and 7-AAD Staining)
This protocol is to assess CsA-induced apoptosis and necrosis.
-
Cell Seeding: Plate cells at a density of 200,000 cells per well in 6-well dishes.
-
Treatment: Allow cells to adhere overnight, then treat with a range of CsA concentrations or vehicle control.
-
Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-PE and 7-AAD according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and 7-AAD negative, early apoptotic cells are Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells are positive for both markers.[7]
2. Mitochondrial Reactive Oxygen Species (ROS) Assay (using MitoSOX Red)
This protocol measures mitochondrial superoxide production.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treatment: Treat cells with CsA or vehicle control for the desired duration.
-
Staining: Incubate cells with MitoSOX Red mitochondrial superoxide indicator (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash cells gently with warm buffer (e.g., HBSS or PBS).
-
Analysis: Measure fluorescence using a fluorescence microscope or plate reader (excitation/emission ~510/580 nm). Increased fluorescence indicates higher levels of mitochondrial superoxide.
3. Mitochondrial Membrane Potential Assay (using TMRE)
This protocol assesses changes in mitochondrial membrane potential.
-
Cell Seeding: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treatment: Treat cells with CsA or vehicle control.
-
Staining: Load cells with Tetramethylrhodamine, Ethyl Ester (TMRE) at a low concentration (e.g., 25-100 nM) for 15-30 minutes at 37°C.
-
Analysis:
-
Microscopy: Image live cells and quantify the fluorescence intensity in the mitochondria.
-
Flow Cytometry: Harvest and analyze cells by flow cytometry. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[1]
-
Visualizations
References
- 1. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A calcineurin-independent mechanism of angiogenesis inhibition by a nonimmunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the Antiproteinuric Effect of Cyclosporine A Independent of Its Immunosuppressive Function in T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory effects of FK506 and cyclosporin A independent of inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine A protects mitochondria in an in vitro model of hypoxia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine A sensitizes lung cancer cells to crizotinib through inhibition of the Ca2+/calcineurin/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of protein kinase A signaling pathway in cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporine assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common variability and reproducibility issues encountered during cyclosporine quantification experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I see consistently higher cyclosporine concentrations with my immunoassay compared to LC-MS/MS?
A1: Immunoassays often show a positive bias compared to LC-MS/MS methods because the antibodies used can cross-react with cyclosporine metabolites.[1][2][3][4] This lack of specificity results in the measurement of not only the active parent drug but also its metabolites, leading to an overestimation of the true cyclosporine concentration.[1][2][3][4] The degree of overestimation can vary depending on the specific immunoassay, the patient's metabolism, and the time of sample collection.[1][2]
Q2: What is the most appropriate sample type for cyclosporine analysis: whole blood, serum, or plasma?
A2: Whole blood is the recommended sample type for cyclosporine therapeutic drug monitoring.[5][6][7] Cyclosporine primarily resides within red blood cells, and its distribution between plasma and red blood cells is temperature-dependent.[2][5] Analyzing whole blood provides a more accurate and reproducible measurement of the total drug concentration, minimizing variability that can occur with serum or plasma separation.[5][8]
Q3: How critical is the timing of blood sample collection for cyclosporine monitoring?
A3: The timing of sample collection is crucial for accurate therapeutic drug monitoring. Trough concentrations (C0), taken just before the next dose, are traditionally used.[2][9][10] However, monitoring the concentration 2 hours after dosing (C2) has been shown to correlate better with the area under the concentration-time curve (AUC), providing a better indicator of drug exposure.[2][11] Inconsistent timing of sample collection is a significant source of variability.[12]
Q4: Can different formulations of cyclosporine affect assay results?
A4: Yes, different formulations can have different absorption profiles, leading to variability in blood concentrations.[11] For instance, the microemulsion formulation (e.g., Neoral) was developed to have more consistent absorption than the original formulation.[11] It is important to be aware of the formulation being used when interpreting results and making dose adjustments.
Q5: What are the common sources of pre-analytical errors in cyclosporine assays?
A5: Pre-analytical errors are a major contributor to variability. Common sources include:
-
Incorrect sample collection tube: EDTA (lavender top) tubes are standard for whole blood collection.[2][10]
-
Improper sample handling: Vigorous shaking can cause hemolysis. Delays in analysis or improper storage temperatures can affect drug stability.[10][12]
-
Inaccurate timing of blood draw: As discussed in Q3, timing is critical for meaningful results.[12]
-
Patient-related factors: Co-administered drugs that affect cyclosporine metabolism can alter its concentration.[13][14]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability
Symptom: You observe significant differences in cyclosporine concentrations when analyzing the same samples with different immunoassay kits or when comparing your immunoassay results to a reference LC-MS/MS method.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Metabolite Cross-Reactivity | Different immunoassays have varying degrees of cross-reactivity with cyclosporine metabolites.[3][15][16][17] For research applications requiring high specificity, consider using an LC-MS/MS method, which is the gold standard for distinguishing the parent drug from its metabolites.[18][19][20] |
| Lack of Method Standardization | Ensure that calibration and quality control procedures are strictly followed for each assay according to the manufacturer's instructions. Participate in external proficiency testing programs to assess and improve your laboratory's performance against others.[2] |
| Incorrect Sample Dilution | High concentration samples often require dilution, and improper dilution protocols can introduce significant error.[2] Validate your dilution procedure to ensure linearity and accuracy. The FDA provides guidelines on validating dilution protocols.[21] |
Issue 2: Poor Reproducibility in Longitudinal Studies
Symptom: You are seeing unexpected fluctuations in cyclosporine levels in samples from the same subject over time, even with a consistent dosing regimen.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Handling | Standardize your sample collection and handling protocol. Ensure that blood is drawn at the same time relative to dosing for each time point and that samples are processed and stored consistently.[10][12] |
| Patient-Specific Pharmacokinetic Variability | A patient's ability to absorb and metabolize cyclosporine can change over time due to factors like illness, changes in diet, or co-medications.[13][22] Document any such changes to help interpret the results. |
| Assay Drift | Instrument performance can drift over time. Ensure regular maintenance and calibration of your analytical equipment. Run quality control samples with every batch of subject samples to monitor assay performance. |
Data Presentation: Comparison of Assay Methods
Table 1: Quantitative Comparison of Cyclosporine Assay Methods
| Feature | Immunoassay (e.g., CMIA, EMIT, FPIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity for Parent Drug | Lower; significant cross-reactivity with metabolites.[3][4] | High; considered the "gold standard" for specificity.[18][23] |
| Reported Bias vs. LC-MS/MS | Tends to overestimate concentrations, with biases ranging from ~2% to over 20% depending on the specific immunoassay and patient population.[1][24] | N/A (Reference Method) |
| Throughput | Generally higher; suitable for routine clinical monitoring.[2] | Can be lower, though modern systems have improved throughput.[20][25] |
| Cost per Sample | Generally lower.[18] | Generally higher due to equipment and expertise requirements.[18] |
| Technical Expertise Required | Moderate. | High. |
Experimental Protocols
Key Experiment 1: Cyclosporine Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of the parent cyclosporine drug in whole blood.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Add an internal standard (e.g., cyclosporine-d12) to each tube.[25]
-
Add a protein precipitation agent (e.g., methanol or zinc sulfate).
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column is commonly used.[25]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[25]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.[25]
-
Column Temperature: Elevated temperatures (e.g., 75°C) can be used to improve peak shape.[26]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.[27]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cyclosporine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of cyclosporine to the internal standard against the concentration of the calibrators.
-
Determine the concentration of cyclosporine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Key Experiment 2: Cyclosporine Quantification by Immunoassay (General Workflow)
Objective: To rapidly quantify the total cyclosporine concentration (parent drug and cross-reacting metabolites) in whole blood.
Methodology:
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
A manual or automated pretreatment step is typically required to lyse the red blood cells and release the drug. This often involves a specific lysing agent provided in the assay kit.
-
-
Automated Analysis:
-
The pretreated sample is loaded onto an automated immunoassay analyzer (e.g., Siemens Dimension EXL 200, Abbott Architect).[10][28]
-
The analyzer automatically performs the following steps:
-
Pipetting of the sample, antibody-coated microparticles, and other reagents.
-
Incubation to allow the cyclosporine in the sample to bind to the antibody.
-
Washing steps to remove unbound components.
-
Addition of a detection reagent (e.g., an enzyme-labeled conjugate).
-
Measurement of the signal (e.g., chemiluminescence, fluorescence polarization).
-
-
-
Quantification:
-
The analyzer's software calculates the cyclosporine concentration based on a stored calibration curve.
-
Results are reported in ng/mL.
-
Visualizations
Caption: General workflow for cyclosporine therapeutic drug monitoring.
Caption: Key factors contributing to cyclosporine assay variability.
References
- 1. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationships of cyclosporine concentrations in serum, whole blood, and bile after renal and hepatic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory monitoring of cyclosporine levels: guidelines for the dermatologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testing.com [testing.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Drug Monitoring of Cyclosporine in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 10. Cyclosporine, Whole Blood | OHSU [ohsu.edu]
- 11. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QEHB Pathology Departments - Cyclosporin (Ciclosporine) [qehbpathology.uk]
- 13. labcorp.com [labcorp.com]
- 14. vinmec.com [vinmec.com]
- 15. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [digital.library.adelaide.edu.au]
- 17. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of antibody-conjugated magnetic immunoassay and liquid chromatography-tandem mass spectrometry for the measurement of cyclosporine and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for the determination of the cyclosporin A concentration in whole blood from Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. fda.gov [fda.gov]
- 22. Explaining variability in ciclosporin exposure in adult kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmchs.org [mmchs.org]
- 24. The measurement of immunosuppressive drugs bymass spectrometry and immunoassay in a SouthAfrican transplant setting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jetir.org [jetir.org]
- 28. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Cyclosporine-Induced Hypertension in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of cyclosporine (CsA)-induced hypertension in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms underlying Cyclosporine A (CsA)-induced hypertension in research animals?
Cyclosporine A-induced hypertension is a multifactorial condition involving several interconnected pathways:
-
Renin-Angiotensin System (RAS) Activation: CsA has been shown to increase plasma renin activity and angiotensin II (Ang II) levels, leading to vasoconstriction and increased blood pressure.[1][2][3][4]
-
Endothelin System Activation: CsA stimulates the production and release of endothelin-1 (ET-1), a potent vasoconstrictor. It also increases the expression of endothelin type A (ETA) receptors in the vasculature.[5][6][7][8]
-
Nitric Oxide (NO) Pathway Inhibition: CsA impairs endothelium-dependent vasodilation by inhibiting nitric oxide (NO) synthesis and activity.[9][10][11][12] This can be mediated, in part, by the activation of Protein Kinase C (PKC).[12][13]
-
Oxidative Stress: CsA administration is associated with an increase in reactive oxygen species (ROS), which can lead to endothelial dysfunction and contribute to hypertension.[14][15][16]
-
Sympathetic Nervous System Activation: There is evidence that CsA increases sympathetic nerve activity, contributing to vasoconstriction.[17]
-
Renal Sodium Retention: CsA can lead to increased sodium reabsorption in the kidneys, partly through the upregulation of the Na+-K+-2Cl− cotransporter (NKCC2) in the loop of Henle, contributing to volume-dependent hypertension.[18][19]
Q2: What are the most common and effective methods to mitigate CsA-induced hypertension in animal models?
Several pharmacological and dietary interventions have proven effective in reducing CsA-induced hypertension in research animals. These include:
-
Renin-Angiotensin System (RAS) Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors (e.g., enalapril) and angiotensin II receptor blockers (ARBs) like losartan can effectively lower blood pressure in this model.[1][20][21]
-
Endothelin Receptor Antagonists: Drugs like bosentan and FR 139317, which block endothelin receptors, have been shown to significantly reduce blood pressure in CsA-treated animals.[5][6][7][8][22]
-
Calcium Channel Blockers: Dihydropyridine calcium antagonists are often used due to their ability to counteract CsA-mediated vasoconstriction.[23][24] Verapamil is another option that can also potentiate immunosuppression, potentially allowing for lower CsA doses.[23]
-
Dietary Magnesium Supplementation: Increasing dietary magnesium has been demonstrated to protect against CsA-induced hypertension and nephrotoxicity, especially in the context of high sodium intake.[25][26][27][28][29]
-
L-arginine Supplementation: As a precursor to nitric oxide, L-arginine administration can help restore NO levels and ameliorate CsA-induced hypertension.[9][11][30]
-
Antioxidants: Agents that reduce oxidative stress, such as apocynin (an NADPH oxidase inhibitor) and tempol (a superoxide dismutase mimetic), have been shown to prevent the rise in blood pressure.[14][16]
Q3: I am observing significant nephrotoxicity along with hypertension in my CsA-treated animals. Are there interventions that address both conditions?
Yes, several interventions have demonstrated efficacy in mitigating both CsA-induced hypertension and nephrotoxicity:
-
Magnesium Supplementation: This is a well-documented method to protect against both hypertension and kidney damage induced by CsA.[25][26][27]
-
Endothelin Receptor Antagonists: Blockade of endothelin receptors can protect the kidney from CsA-induced damage.[22]
-
Renin-Angiotensin System Inhibitors: Losartan and enalapril have been shown to prevent the development of chronic tubulointerstitial fibrosis, a hallmark of CsA nephrotoxicity.[20]
-
Apocynin: By inhibiting NADPH oxidase and reducing oxidative stress, apocynin protects kidney function and normalizes blood pressure.[14]
-
Combined Potassium and Magnesium Supplementation: The combination of these two minerals has been shown to offer greater protection against CsA toxicity than either alone.[29]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable or inconsistent hypertension development | - Inconsistent CsA dosage/administration- Animal strain variability- Dietary factors (e.g., sodium content) | - Ensure precise and consistent daily dosing of CsA.- Use a well-characterized animal strain for this model (e.g., Sprague-Dawley or Wistar rats).- Standardize the diet, particularly the sodium content, as high sodium can exacerbate CsA-induced hypertension.[25][26] |
| High mortality rate in CsA-treated animals | - Severe nephrotoxicity- Excessive hypertension- Off-target toxicity | - Consider a lower dose of CsA (e.g., 15 mg/kg/day instead of 25-30 mg/kg/day).- Co-administer a protective agent from the start of the experiment, such as magnesium supplementation or an endothelin receptor antagonist.[22][25]- Ensure adequate hydration and monitor animal health closely. |
| Intervention fails to significantly reduce blood pressure | - Insufficient dose of the therapeutic agent- Targeting a non-dominant pathway in your specific model- Timing of intervention | - Review the literature for effective dose ranges of your chosen intervention.- Consider a combination therapy targeting multiple pathways (e.g., a RAS inhibitor and a calcium channel blocker).[31]- Initiate the intervention concurrently with CsA administration for a preventative effect. |
| Difficulty in measuring blood pressure accurately | - Animal stress during measurement- Improper technique (e.g., tail-cuff) | - Acclimatize animals to the measurement procedure to reduce stress.- For conscious animals, telemetry is the gold standard for accurate and continuous blood pressure monitoring.[1]- If using tail-cuff plethysmography, ensure proper cuff size and placement, and take multiple readings. |
Data on Therapeutic Interventions
The following tables summarize quantitative data from various studies on methods to reduce CsA-induced hypertension in rats.
Table 1: Effects of Renin-Angiotensin System (RAS) Inhibitors
| Animal Model | CsA Dose | Treatment | Duration | Systolic Blood Pressure (mmHg) | Reference |
| Squirrel Monkeys | 30 mg/kg/day (oral) | Cilazapril (10 mg/kg, oral) | 4 weeks | CsA: Hypertensive -> CsA + Cilazapril: Significant decrease | [1] |
| Rats | ~9 mg/kg/day (in food) | Enalapril | 12 months | CsA: 135 ± 1 -> CsA + Enalapril: 116 ± 1 | [21] |
| Sprague-Dawley Rats | 30 mg/kg/day (SC) | Valsartan (30 mg/kg/day, drinking water) | 3 weeks | CsA: 145 ± 3 -> CsA + Valsartan: 113 ± 4 | [16] |
Table 2: Effects of Endothelin Receptor Antagonists
| Animal Model | CsA Dose | Treatment | Duration | Blood Pressure (mmHg) | Reference |
| Wistar-Kyoto Rats | 25 mg/kg/day | FR 139317 (10 mg/kg/day) | 4 weeks | Control: 98 ± 12 -> CsA: 156 ± 14 -> CsA + FR 139317: 138 ± 14 | [5][6] |
| Wistar Rats | 10 mg/kg/day (SC) | Bosentan (100 mg/kg/day, gavage) | 5 days (at end of 30-day CsA) | CsA: 134 ± 1 -> CsA + Bosentan: 122 ± 3 | [7][8] |
| Marmosets | 30 mg/kg/day (PO) | Bosentan (100 mg/kg/day, gavage) | 7 days (at end of 20-day CsA) | CsA: 156 ± 2 -> CsA + Bosentan: 139 ± 4 | [7][8] |
Table 3: Effects of Dietary and Antioxidant Supplementation
| Animal Model | CsA Dose | Treatment | Duration | Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rats (on high sodium diet) | Not specified | Magnesium Supplementation (0.6% of chow) | 6 weeks | Protected against the pronounced rise in blood pressure seen with CsA and high sodium. | [25][27] |
| Sprague-Dawley Rats | 25 mg/kg/day (IP) | L-arginine (10 mg/kg/day, IP) | 7 days | Control: 126 ± 3 -> CsA: 160 ± 3 -> CsA + L-arginine: Prevented hypertension | [9][11] |
| Sprague-Dawley Rats | 30 mg/kg/day (SC) | Tempol (3 mmol/L in drinking water) | 3 weeks | Control: 119 ± 2 -> CsA: 145 ± 3 -> CsA + Tempol: 115 ± 3 | [16] |
Experimental Protocols
Protocol 1: Induction of Cyclosporine A-Induced Hypertension in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Housing: House animals in individual metabolic cages to allow for urine collection, with free access to standard chow and water.
-
Cyclosporine A Preparation: Dissolve Cyclosporine A in a vehicle such as olive oil or castor oil.
-
Administration: Administer CsA daily at a dose of 15-30 mg/kg. The administration route can be subcutaneous (SC), intraperitoneal (IP), or oral gavage.[8][9][18] A common protocol uses 25 mg/kg/day IP for 7 days.[9][11][19]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., olive oil) to the control animals daily.
-
Blood Pressure Monitoring: Measure blood pressure at baseline and at regular intervals throughout the study. Telemetry is the preferred method. Alternatively, use tail-cuff plethysmography on pre-warmed, restrained rats. Hypertension typically develops within 3-7 days and reaches a plateau.[9][11]
Protocol 2: L-arginine Co-administration to Ameliorate Hypertension
-
Study Groups:
-
Group 1: Vehicle control (e.g., olive oil IP)
-
Group 2: CsA (25 mg/kg/day, IP)
-
Group 3: L-arginine (10 mg/kg/day, IP) + CsA (25 mg/kg/day, IP)
-
Group 4: L-arginine alone (10 mg/kg/day, IP)
-
-
Administration:
-
For Group 3, administer L-arginine shortly before the daily CsA injection.
-
Treat all groups for a period of 7 days.
-
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Caption: Key pathways in Cyclosporine A-induced hypertension.
Caption: General experimental workflow for studying CsA hypertension.
Caption: Therapeutic interventions for CsA-induced hypertension.
References
- 1. Effects of the blockade of the renin-angiotensin system in cyclosporin-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporine and the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of cyclosporine A and the renin-angiotensin system; new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an endothelin receptor antagonist in rats with cyclosporine-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Bosentan ameliorates cyclosporin A-induced hypertension in rats and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Vascular mechanisms of cyclosporin-induced hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of nitric oxide in cyclosporine A-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide in cyclosporine A-induced hypertension: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Protective Effect of Apocynin on Cyclosporine A-Induced Hypertension and Nephrotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative stress in cyclosporine-induced hypertension: evidence of beneficial effects or tolerance development with nitrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of angiotensin II and reactive oxygen species in cyclosporine A-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccjm.org [ccjm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Ciclosporin-induced hypertension is associated with increased sodium transporter of the loop of Henle (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. The effects of blood pressure reduction on cyclosporine nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Endothelin-1 receptor antagonists protect the kidney against the nephrotoxicity induced by cyclosporine-A in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eshonline.org [eshonline.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Effects of dietary sodium and magnesium on cyclosporin A-induced hypertension and nephrotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. ahajournals.org [ahajournals.org]
- 28. Dietary salt aggravates cyclosporin A-induced hypertension and nephrotoxicity in spontaneously hypertensive rats: protection by oral magnesium supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dietary potassium and magnesium supplementation in cyclosporine-induced hypertension and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Modulation of nitric oxide improves cyclosporin A-induced hypertension in rats and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanisms of hypertension in cardiac transplantation and the role of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclosporine Treatment for Chronic Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cyclosporine A (CsA) treatment duration in preclinical chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporine A in chronic inflammation models?
Cyclosporine A is a potent immunosuppressive agent that primarily acts as a calcineurin inhibitor. It binds to the intracellular protein cyclophilin, and this complex inhibits the phosphatase activity of calcinein. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][2][3] Consequently, the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed, leading to a reduction in T-cell activation and proliferation, which are central to the pathogenesis of many chronic inflammatory diseases.[1][3][4][5]
Q2: How does the timing of CsA administration influence its efficacy in a chronic inflammation model?
The timing of CsA initiation is critical and can produce varied, sometimes paradoxical, effects. For instance, in the collagen-induced arthritis (CIA) rat model, a 14-day course of CsA initiated at the time of immunization effectively suppresses the development of arthritis.[6][7] However, if the treatment is started after the onset of clinical disease, it may enhance the severity of the arthritis.[6][7] This is thought to be due to a differential effect on helper and suppressor T-cell populations. Therefore, prophylactic (preventative) or early therapeutic intervention is often more effective than treatment of established disease.
Q3: What are the common animal models used to study CsA in chronic inflammation, and what are the typical induction methods?
Several well-established animal models are used to evaluate the efficacy of CsA in specific chronic inflammatory diseases:
-
Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) model in rats (e.g., Wistar, Sprague-Dawley, or Lewis strains) and mice is widely used.[6][7][8][9][10] Arthritis is induced by immunization with an emulsion of type II collagen and an adjuvant.[8]
-
Inflammatory Bowel Disease (IBD): The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is common due to its simplicity and resemblance to human ulcerative colitis.[11] Colitis is induced by administering DSS in the drinking water for a defined period (e.g., 5-7 days for acute models).[11]
-
Psoriasis: The Imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice is a popular choice.[2][4][12] Daily topical application of imiquimod cream on the shaved back and/or ear of the mice induces a skin inflammation that mimics human psoriasis.[2][4][12]
Q4: What is the recommended approach for determining the optimal duration of CsA treatment in a new experimental setup?
Determining the optimal treatment duration requires a balance between achieving therapeutic efficacy and minimizing toxicity. A pilot study is highly recommended. This should involve staggering treatment durations (e.g., short, medium, and long-term) and monitoring both disease activity and potential side effects. Key considerations include:
-
Disease Model and Severity: Acute inflammatory models may require shorter treatment periods compared to chronic, established disease models.
-
Dose: Higher doses may achieve a faster response, allowing for a shorter treatment duration, but also carry a higher risk of toxicity.
-
Toxicity Monitoring: Regular monitoring for signs of nephrotoxicity (e.g., measuring blood urea nitrogen and creatinine) and other adverse effects is crucial, especially for longer treatment regimens.[13][14][15][16]
-
Relapse Rate: After treatment cessation, animals should be monitored for disease relapse to assess the durability of the remission.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Therapeutic Effect | - Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations. - Timing of Administration: Treatment may have been initiated too late in the disease course.[6][7] - Drug Formulation/Bioavailability: Improper formulation or route of administration can lead to poor absorption. | - Conduct a dose-response study to identify the minimum effective dose. - Initiate treatment earlier in the disease process, ideally during the induction phase.[6][7] - Ensure the use of a validated formulation and consider alternative administration routes (e.g., subcutaneous or intraperitoneal injection for more consistent bioavailability). |
| Disease Exacerbation | - Paradoxical Effect: In some models like CIA, late initiation of CsA can worsen the disease.[6][7] - Immune Rebound: Abrupt withdrawal of CsA can lead to a rebound of the inflammatory response.[1] | - Re-evaluate the timing of treatment initiation.[6][7] - Consider a tapering schedule for CsA withdrawal rather than an abrupt stop. |
| Signs of Toxicity (e.g., weight loss, lethargy, increased BUN/creatinine) | - High Dose: The administered dose is likely in the toxic range.[14][15][16] - Prolonged Treatment Duration: Long-term administration, even at lower doses, can lead to cumulative toxicity, particularly nephrotoxicity.[13][14][16] - Dehydration: Animals with severe inflammation (e.g., colitis) may be dehydrated, exacerbating CsA-induced kidney injury. | - Reduce the CsA dose. - Shorten the treatment duration. - Consider intermittent dosing schedules (e.g., treatment for a set period, followed by a drug-free interval).[17][18] - Ensure adequate hydration, especially in models with significant fluid loss. |
| High Variability in Response | - Inconsistent Dosing: Inaccurate or inconsistent administration of CsA. - Genetic Variability: Outbred animal strains may have more variable responses than inbred strains. - Differences in Disease Induction: Inconsistent induction of the chronic inflammation model. | - Ensure accurate and consistent dosing for all animals. - Use inbred strains of animals where possible to reduce genetic variability. - Standardize the disease induction protocol to ensure a consistent baseline disease severity. |
| Disease Relapse After Treatment Cessation | - Treatment Duration Too Short: The treatment period may not have been sufficient to induce a lasting remission. - Immune System Re-activation: The underlying autoimmune process is not eradicated and re-activates upon drug withdrawal.[1] | - Extend the duration of the initial treatment period. - Evaluate a gradual tapering of the CsA dose before complete cessation. - Consider a maintenance therapy with a lower dose of CsA or an alternative immunomodulatory agent. |
Data Presentation: Cyclosporine A Dosing in Chronic Inflammation Models
| Inflammation Model | Animal Species/Strain | CsA Dosage | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Collagen-Induced Arthritis | Rat (Sprague-Dawley) | 15 mg/kg/day | Oral | 14 days (prophylactic) | Suppressed development of arthritis. | [6][7] |
| Collagen-Induced Arthritis | Rat (Louvain) | 4-10 mg/kg/day | Continuous infusion | Not specified | Reduced incidence and severity of arthritis. | [8] |
| DSS-Induced Colitis | Mouse (Swiss-Webster) | 2.5, 5, 10 mg/kg | Intracolonic | 5-7 days (therapeutic) | Reduced disease activity and histological scores. | [11] |
| Imiquimod-Induced Psoriasis | Mouse | 10, 20, 40 mg/kg | Oral | 9 days | Reduced redness and scaling. | [2][19] |
| Experimental Autoimmune Encephalomyelitis | Mouse (SJL/J) | 0.5, 2, 5 mg/mouse | Not specified | 17 days (3x/week) | Dose-dependent reduction in attack severity and mortality. | |
| Chronic Nephrotoxicity Study | Rat (Wistar) | 20 mg/kg/day | Oral | 21 days | Induced nephrotoxicity, which was partially reversible upon withdrawal. | [13][20] |
| Chronic Nephrotoxicity Study | Rat (Sprague-Dawley) | 25 mg/kg/day | Intraperitoneal | 28 days | Resulted in interstitial fibrosis and tubular atrophy. | [16] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Wistar or Lewis rats, 6-8 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be given 7 days after the primary immunization to enhance disease incidence and severity.
-
-
CsA Treatment:
-
Prophylactic: Begin CsA administration on the day of primary immunization.
-
Therapeutic: Start CsA administration upon the first clinical signs of arthritis (e.g., paw swelling).
-
Dosing: Administer CsA daily by oral gavage or subcutaneous injection. A common dose range is 5-15 mg/kg/day.
-
-
Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) using a scoring system (e.g., 0-4 scale per paw).
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Induction:
-
Administer 2-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.
-
-
CsA Treatment:
-
Therapeutic: Begin CsA administration after 2-3 days of DSS exposure, once clinical signs (e.g., weight loss, diarrhea, rectal bleeding) appear.
-
Dosing: Administer CsA daily by oral gavage, intraperitoneal injection, or intracolonic instillation. A common dose range is 5-20 mg/kg/day.
-
-
Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
At the end of the study, measure colon length and weight.
-
Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
-
Animal Model: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
CsA Treatment:
-
Assessment:
-
Score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[2]
-
Measure ear thickness with a caliper.
-
At the end of the study, collect skin biopsies for histological analysis of epidermal thickening (acanthosis), and inflammatory cell infiltration.
-
Measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin or serum.
-
Mandatory Visualizations
Cyclosporine A Signaling Pathway
Caption: Cyclosporine A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
Experimental Workflow for Optimizing CsA Treatment Duration
Caption: A phased workflow for determining the optimal duration of Cyclosporine A treatment.
References
- 1. Anti-IL-17A blocking antibody reduces cyclosporin A-induced relapse in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy of Acarbose and Cyclosporine a Ameliorates Imiquimod-Induced Psoriasis-Like Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Consecutive low doses of cyclosporine A induce pro-inflammatory cytokines and accelerate allograft skin rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical effects of cyclosporin A on collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical effects of cyclosporin A on collagen arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of collagen-induced arthritis by combination cyclosporin A and methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-arthritic and immunosuppressive effects of cyclosporine on arthritis induced in the rat by type II collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-arthritic and immunosuppressive effects of cyclosporine on arthritis induced in the rat by type II collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of dextran sulfate sodium-induced murine colitis by intracolonic cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Dosing time-dependent nephrotoxicity of cyclosporin A during 21-day administration to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Low-dose cyclosporin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic cyclosporine nephrotoxicity. A rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term continuous versus intermittent cyclosporin: therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intermittent vs. continuous 1-year cyclosporin use in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination Therapy of Acarbose and Cyclosporine a Ameliorates Imiquimod-Induced Psoriasis-Like Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dosing time-dependent nephrotoxicity of cyclosporin A during 21-day administration to Wistar rats (1994) | Alain Batalla | 13 Citations [scispace.com]
Validation & Comparative
Cyclosporine vs. Tacrolimus: An In Vitro Efficacy Comparison for Immunosuppressive Drug Research
In the realm of immunosuppressive drug development and research, Cyclosporine A (CsA) and Tacrolimus (FK506) stand as cornerstone calcineurin inhibitors. While both drugs are pivotal in preventing allograft rejection and treating autoimmune disorders, their distinct molecular interactions and in vitro potency warrant a detailed comparative analysis for researchers selecting the appropriate compound for their studies. This guide provides an objective, data-driven comparison of their in vitro efficacy, supported by experimental protocols and pathway visualizations.
Mechanism of Action: A Shared Pathway with Different Affinities
Both Cyclosporine and Tacrolimus exert their immunosuppressive effects by inhibiting the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[1] This inhibition ultimately prevents the activation of T-lymphocytes. However, they initiate this cascade by binding to different intracellular receptors, known as immunophilins.
The resulting drug-immunophilin complex then binds to and inhibits calcineurin. This blockage prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1]
References
Cyclosporine's Molecular Neighborhood: A Comparative Guide to Cyclophilin Ligand Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CsA), a cornerstone of immunosuppressive therapy, exerts its effects by binding to a family of intracellular proteins known as cyclophilins. This interaction, however, is not exclusive to CsA. A growing number of natural and synthetic molecules, collectively termed cyclophilin ligands, share this binding capacity, yet exhibit a diverse range of downstream biological activities. This guide provides an objective comparison of Cyclosporine A with other key cyclophilin ligands, focusing on their cross-reactivity, binding affinities, and divergent signaling pathways. The information presented is supported by experimental data to aid researchers in navigating the nuanced landscape of cyclophilin-targeted drug discovery and development.
Quantitative Comparison of Cyclophilin Ligand Binding Affinities
The affinity with which a ligand binds to its target is a critical determinant of its potency and potential for cross-reactivity. The following table summarizes the binding affinities of Cyclosporine A and other notable cyclophilin ligands for Cyclophilin A (CypA), the most abundant intracellular cyclophilin.
| Ligand | Type | Binding Affinity (Kd/Ki/IC50) to CypA (nM) | Immunosuppressive Activity |
| Cyclosporine A (CsA) | Cyclic Peptide | 13 - 36.8 (Kd)[1], 2.64 (Ki)[2] | Yes |
| Voclosporin (ISA247) | CsA Analog | 15 (Kd)[1][3] | Yes |
| Sanglifehrin A (SFA) | Macrolide | 6.9 - 12.8 (IC50)[4][5] | Yes (novel mechanism) |
| NIM811 | CsA Analog | 2.1 (Ki)[5] | No |
| Alisporivir (DEB025) | CsA Analog | Potent (nanomolar range) | No |
| SCY-635 | CsA Analog | 1.84 (Ki)[2] | No |
Signaling Pathways: The Immunosuppressive Divide
The primary distinction between immunosuppressive and non-immunosuppressive cyclophilin ligands lies in the subsequent interactions of the ligand-cyclophilin complex.
Immunosuppressive Pathway (e.g., Cyclosporine A, Voclosporin):
Cyclosporine A and its analogs like Voclosporin, upon entering a T-lymphocyte, bind to Cyclophilin A. This drug-immunophilin complex then forms a ternary complex with calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. The formation of this ternary complex inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The suppression of IL-2 production is a critical step in halting the T-cell mediated immune response.
Non-Immunosuppressive Pathway (e.g., NIM811, Alisporivir, SCY-635):
Non-immunosuppressive ligands also bind to Cyclophilin A, effectively inhibiting its enzymatic activity (peptidyl-prolyl cis-trans isomerase, or PPIase). However, due to structural modifications, the resulting drug-cyclophilin complex is unable to bind to calcineurin. Consequently, the calcineurin-NFAT signaling cascade remains intact, and T-cell activation is not suppressed. The biological effects of these non-immunosuppressive ligands are therefore independent of calcineurin inhibition and are being explored for various therapeutic applications, including antiviral and anticancer treatments.
Key Experimental Protocols
The determination of binding affinities and inhibitory activities of cyclophilin ligands relies on robust in vitro assays. Below are the methodologies for two key experiments.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for cyclophilin by measuring its ability to compete with a labeled ligand of known affinity.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a multi-well plate, combine a fixed concentration of Cyclophilin A, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.[7]
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[8][9]
-
-
Separation of Bound and Free Ligand:
-
For radioligand assays, this is typically achieved by rapid filtration through a glass fiber filter that traps the protein-ligand complex, followed by washing to remove unbound radioligand.[6][10]
-
Alternatively, charcoal adsorption can be used to bind free radioligand, followed by centrifugation to pellet the charcoal.[6]
-
For fluorescence-based assays like TR-FRET, separation is not required as the signal is only generated when the fluorescent donor and acceptor are in close proximity (i.e., bound).[11]
-
-
Measurement:
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclophilin. The most common method is a chymotrypsin-coupled assay.[12][13][14]
Methodology:
-
Principle: The assay measures the cis-to-trans isomerization of a synthetic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). The trans-isomer is susceptible to cleavage by chymotrypsin, which releases p-nitroaniline, a chromophore that can be detected spectrophotometrically at 390 nm.[13] Cyclophilin accelerates this isomerization, and an inhibitor will reduce the rate of p-nitroaniline production.
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.[2]
-
This comparative guide highlights the diverse landscape of cyclophilin ligands, extending beyond the well-established immunosuppressive actions of Cyclosporine A. By understanding the nuances in binding affinities and the critical divergence in signaling pathways, researchers can better leverage both existing and novel cyclophilin-binding molecules for a range of therapeutic applications. The provided experimental methodologies offer a foundation for the continued exploration and characterization of this important class of compounds.
References
- 1. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cyclophilin TR-FRET Competitive Binding Assay | Selcia [selcia.com]
- 12. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 | PLOS One [journals.plos.org]
- 14. Estimation of peptidyl-prolyl cis–trans isomerase (PPIase) activity [bio-protocol.org]
Cyclosporine's Immunomodulatory Effects: A Comparative Analysis Across Immune Cell Types
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the suppression of T-lymphocyte activation, a critical step in orchestrating an immune response.[2] However, the effects of Cyclosporine extend beyond T-cells, impacting a variety of immune cell populations, including B-cells and antigen-presenting cells (APCs). This guide provides a comparative analysis of Cyclosporine's effects on these key immune cell types, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cyclosporine's Efficacy
The immunosuppressive activity of Cyclosporine varies across different immune cell types and their activation states. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cyclosporine's effect on T-cell proliferation and provides a qualitative comparison of its effects on B-cells and antigen-presenting cells.
| Immune Cell Type | Parameter Measured | Cyclosporine A (CsA) Effect | IC50 Value | Reference |
| T-Cells | Proliferation (in response to anti-CD3) | Inhibition | 10 ng/mL | [3] |
| Proliferation (in Mixed Lymphocyte Reaction) | Inhibition | 19 +/- 4 µg/L | [4] | |
| IL-2 Production | Strong Inhibition | Not explicitly stated, but strong inhibition observed at concentrations that inhibit proliferation. | [3][5] | |
| IFN-γ Production | Strong Inhibition | Not explicitly stated, but strong inhibition observed at concentrations that inhibit proliferation. | [5][6] | |
| B-Cells | Proliferation (in response to T-dependent and T-independent mitogens) | Inhibition | Not explicitly stated, but responses were "strongly inhibited". | [7] |
| Antibody Production (in response to TI-1 antigen DNP-LPS) | Enhancement | Not applicable | [8] | |
| Antibody Production (in response to TI-2 antigen) | Suppression | Not applicable | [8] | |
| Antigen-Presenting Cells (Dendritic Cells) | Maturation (LPS-induced) | Altered phenotype: Decreased CD80, Increased CD86 and CD40 | Not applicable | [9] |
| Cytokine Production (LPS-induced) | Decreased IL-12, Increased IL-10 | Not applicable | [9] |
Signaling Pathway of Cyclosporine in T-Cells
Cyclosporine's primary molecular target is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for T-cell activation and cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cyclosporine's effects on immune cells. Below are protocols for key experiments.
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
a. Cell Preparation and Staining:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[10][11]
-
Quench the staining reaction by adding an equal volume of fetal bovine serum (FBS).
-
Wash the cells three times with complete RPMI medium.
b. Cell Culture and Treatment:
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add T-cell stimuli such as anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Add varying concentrations of Cyclosporine to the designated wells.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
c. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the T-cell populations and observing the progressive halving of CFSE fluorescence in proliferating cells.
Cytokine Production Assay using ELISA
This assay quantifies the concentration of cytokines, such as IL-2 and IFN-γ, secreted by immune cells.
a. Cell Culture and Supernatant Collection:
-
Culture PBMCs or isolated T-cells as described in the proliferation assay protocol, with appropriate stimuli and Cyclosporine concentrations.
-
After 24-72 hours of incubation, centrifuge the culture plates and collect the cell-free supernatants.
b. ELISA Procedure (for IL-2 and IFN-γ):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[12][13]
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.[14]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Dendritic Cell Maturation Assay
This assay assesses the effect of Cyclosporine on the maturation of dendritic cells (DCs), a key type of antigen-presenting cell.
a. DC Generation and Treatment:
-
Isolate monocytes from PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
Treat the immature DCs with a maturation stimulus, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of Cyclosporine.[9]
-
Incubate for 24-48 hours.
b. Flow Cytometry Analysis:
-
Harvest the DCs and stain them with fluorescently labeled antibodies against DC maturation markers, including CD80, CD86, and MHC Class II.[15]
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the DC population and quantifying the expression levels of the maturation markers.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative analysis of Cyclosporine's effects on different immune cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin A has differential effects on the responses of murine B cells to TI antigens and B-cell mitogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine A, in Contrast to Rapamycin, Affects the Ability of Dendritic Cells to Induce Immune Tolerance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA-based assay for quantitation of human interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human IFN gamma Uncoated ELISA Kit (ESS0002) - Invitrogen [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scielo.br [scielo.br]
Head-to-head study of Cyclosporine and Sirolimus in a transplant model
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of immunosuppressive therapy for solid organ transplantation, Cyclosporine and Sirolimus have long been cornerstone agents. While both effectively prevent allograft rejection, they operate through distinct mechanisms of action, resulting in different efficacy and side-effect profiles. This guide provides a comprehensive head-to-head comparison of Cyclosporine and Sirolimus, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Cyclosporine, a calcineurin inhibitor, and Sirolimus, an mTOR inhibitor, suppress the immune response through different intracellular signaling cascades.
Cyclosporine's Calcineurin Inhibition Pathway
Cyclosporine exerts its immunosuppressive effect by inhibiting calcineurin, a crucial enzyme in T-cell activation. Upon entering a T-cell, Cyclosporine binds to cyclophilin, forming a complex that in turn binds to and inhibits calcineurin.[1][2][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][2] Consequently, NFAT cannot translocate to the nucleus to promote the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][4] The reduction in IL-2 production leads to a decrease in T-cell proliferation and a dampened immune response against the allograft.[1][5]
Sirolimus's mTOR Inhibition Pathway
Sirolimus, also known as rapamycin, targets the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] Sirolimus first binds to the immunophilin FK-binding protein 12 (FKBP12). This Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[6] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to the arrest of the cell cycle in the G1 phase and preventing T-cell proliferation in response to cytokine signaling.[6]
Signaling Pathway Diagrams
Experimental Data: Preclinical Transplant Models
Head-to-head studies in various animal transplant models have provided valuable insights into the comparative efficacy and characteristics of Cyclosporine and Sirolimus.
Experimental Protocols
Murine Skin Allograft Model
A common preclinical model to assess immunosuppressive drug efficacy is the murine skin allograft model.
-
Animals: Inbred mouse strains, such as C57BL/6 (recipient) and BALB/c (donor), are frequently used.
-
Grafting Procedure: A full-thickness skin graft (typically 1 cm²) is harvested from the donor mouse's tail or dorsum and transplanted onto a prepared graft bed on the recipient's dorsum. The graft is secured with sutures and a protective bandage.
-
Immunosuppression:
-
Cyclosporine Group: Mice receive daily intraperitoneal (IP) or oral gavage (PO) injections of Cyclosporine (e.g., 15-30 mg/kg/day).
-
Sirolimus Group: Mice receive daily IP or PO administration of Sirolimus (e.g., 0.5-3 mg/kg/day).
-
Control Group: Mice receive a vehicle control.
-
-
Monitoring and Endpoint: Grafts are monitored daily for signs of rejection (e.g., inflammation, erythema, necrosis). The primary endpoint is the median survival time (MST) of the skin allograft.[7][8][9][10]
Rat Heterotopic Heart Transplant Model
This model provides a more complex solid organ transplant scenario.
-
Animals: Inbred rat strains, such as Lewis (recipient) and Brown Norway (donor), are commonly used.
-
Surgical Procedure: The donor heart is procured and transplanted into the recipient's abdomen, with the donor aorta and pulmonary artery anastomosed to the recipient's infrarenal aorta and inferior vena cava, respectively. The native heart remains in situ to support the animal.
-
Immunosuppression:
-
Cyclosporine Group: Rats receive daily treatment with Cyclosporine (e.g., 5-15 mg/kg/day, PO or subcutaneous).
-
Sirolimus Group: Rats receive daily treatment with Sirolimus (e.g., 0.1-1 mg/kg/day, PO).
-
Control Group: Rats receive a vehicle control.
-
-
Monitoring and Endpoint: Graft survival is monitored daily by palpation of the transplanted heart. Cessation of a palpable heartbeat indicates rejection. Histological analysis of the explanted graft is performed to assess the severity of rejection.[11][12]
Data Presentation: Preclinical Efficacy
| Transplant Model | Drug | Dosage | Median Graft Survival (Days) | Reference |
| Murine Skin Allograft (C57BL/6 -> BALB/c) | Control | - | 10-14 | [7][10] |
| Cyclosporine | 20 mg/kg/day | 25-35 | [7] | |
| Sirolimus | 1.5 mg/kg/day | >50 | [7] | |
| Rat Heart Allograft (Brown Norway -> Lewis) | Control | - | 6-8 | [11] |
| Cyclosporine | 10 mg/kg/day | 15-25 | [11] | |
| Sirolimus | 0.8 mg/kg/day | 30-40 | [11] | |
| Rabbit Heart Allograft | Cyclosporine | 10 mg/kg/day | >60 (no rejection) | [13] |
| Sirolimus | 0.5 mg/kg/day | >60 (no rejection) | [13] |
Clinical Data: Human Renal Transplantation
Numerous clinical trials have compared Cyclosporine and Sirolimus in human renal transplant recipients, both as primary immunosuppressants and in conversion protocols.
Experimental Workflow: Typical Clinical Trial Design
Data Presentation: Clinical Efficacy and Safety
| Outcome | Cyclosporine-Based Regimen | Sirolimus-Based Regimen | Reference |
| Efficacy | |||
| Biopsy-Confirmed Acute Rejection (12 months) | 8.6% - 37.3% | 14.3% - 21.4% | |
| Graft Survival (12 months) | 90% - 100% | 90% - 97.4% | |
| Patient Survival (12 months) | 97.4% - 98% | 97% - 97.4% | |
| Renal Function | |||
| Glomerular Filtration Rate (GFR) | Generally lower | Generally higher | |
| Adverse Events | |||
| Nephrotoxicity | Common | Less common | |
| Hypertension | More frequent | Less frequent | |
| Gingival Hyperplasia | Can occur | Does not occur | |
| Hyperlipidemia (Cholesterol, Triglycerides) | Less common | More common | |
| Thrombocytopenia | Rare | More common | |
| Mouth Ulcers | Rare | More common | |
| Impaired Wound Healing | Less common | More common |
Logical Comparison: Cyclosporine vs. Sirolimus
The choice between Cyclosporine and Sirolimus involves a trade-off between their respective strengths and weaknesses.
Conclusion
Cyclosporine and Sirolimus remain critical tools in the management of transplant recipients. Cyclosporine, with its potent and rapid immunosuppressive action, has a long-standing track record. However, its significant nephrotoxicity and other side effects are major drawbacks. Sirolimus offers the advantage of a better renal safety profile but is associated with a different set of adverse events, including hyperlipidemia and impaired wound healing. Preclinical data often suggest a superior efficacy of Sirolimus in prolonging graft survival, while clinical trial results are more nuanced, with some studies showing higher rates of acute rejection with Sirolimus-based regimens.
The decision to use Cyclosporine, Sirolimus, or a combination of immunosuppressive agents depends on a careful evaluation of the individual patient's risk factors and the specific transplant setting. This comparative guide provides a foundational understanding of the key differences between these two important drugs, supported by experimental evidence, to aid in informed decision-making in research and clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Superiority of sirolimus (rapamycin) over cyclosporine in augmenting allograft and xenograft survival in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of an improved sirolimus (rapamycin)-based regimen for induction of allograft tolerance in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of FK506 and cyclosporine on primary and secondary skin allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Consecutive Low Doses of Cyclosporine A Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic mechanisms by which sirolimus and cyclosporin inhibit rat heart and kidney allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of combined rapamycin/cyclosporine on the changes in pro-fibrotic gene expression that occur during the development of allograft vasculopathy in rats, compared with cyclosporine or rapamycin in isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relationship of blood concentrations of rapamycin and cyclosporine to suppression of allograft rejection in a rabbit heterotopic heart transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Cyclosporine Efficacy: A Comparative Guide for Preclinical Research
For researchers and scientists engaged in drug development, the robust validation of biomarkers is paramount for assessing the efficacy of therapeutic agents in preclinical models. This guide provides a comprehensive comparison of key biomarkers for evaluating the efficacy of Cyclosporine, a widely used immunosuppressant. The following sections detail the experimental data, protocols, and signaling pathways associated with these biomarkers, offering a framework for their successful implementation in preclinical studies.
Cyclosporine primarily exerts its immunosuppressive effect by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This inhibition prevents the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), subsequently blocking the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The validation of biomarkers for Cyclosporine's efficacy, therefore, centers on quantifying the modulation of these downstream events.
Comparative Analysis of Key Biomarkers
The selection of an appropriate biomarker is critical for accurately assessing Cyclosporine's efficacy. The table below summarizes the most relevant biomarkers, their methods of measurement, and key quantitative parameters from preclinical studies.
| Biomarker Category | Specific Biomarker | Method of Measurement | Key Quantitative Parameters (from preclinical studies) | Advantages | Disadvantages |
| Enzyme Activity | Calcineurin Phosphatase Activity | Colorimetric or Fluorimetric Assay | IC50: ~30 nM in a cell line study.[1] | Direct measurement of drug-target engagement. | Can be technically demanding; requires cell lysates. |
| Transcription Factor Activity | NFAT Nuclear Translocation | Imaging Flow Cytometry, Immunofluorescence Microscopy | Dose-dependent inhibition observed with Cyclosporine treatment.[2] | Direct measure of the immediate downstream effect of calcineurin inhibition. | Requires specialized equipment (imaging flow cytometer or high-content imager). |
| Cytokine Production | Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) | ELISA, Flow Cytometry (intracellular), qRT-PCR | Complete inhibition of IL-2 production at 100 ng/mL in human T-cell clones.[3] Significant reduction in IL-2 and IFN-γ in dogs treated with 10 mg/kg Cyclosporine. | Reflects a key functional outcome of immunosuppression. Multiple detection methods are available. | Cytokine levels can be influenced by other pathways. Timing of measurement is critical. |
| Cell Surface Markers | CD25 and CD69 on T-cells | Flow Cytometry | Expression is downregulated following T-cell activation in the presence of Cyclosporine. | Relatively straightforward and high-throughput assay. Can be performed on whole blood or isolated immune cells. | Indirect measure of T-cell activation. Expression kinetics can vary. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Cyclosporine's Mechanism of Action.
Experimental Workflow for Biomarker Validation.
Detailed Experimental Protocols
Calcineurin Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.
-
Sample Preparation:
-
Harvest cells from the preclinical model and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the total protein concentration of each lysate.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a specific phosphopeptide substrate and assay buffer.
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate calcineurin activity based on a phosphate standard curve.
-
Compare the activity in Cyclosporine-treated samples to vehicle-treated controls.
-
NFAT Nuclear Translocation Assay (Imaging Flow Cytometry)
This protocol provides a general framework for assessing NFAT translocation.[4][5]
-
Cell Preparation and Staining:
-
Isolate splenocytes or other relevant immune cells from the preclinical model.
-
Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., 0.1% Triton X-100).
-
Stain with a fluorescently-labeled anti-NFAT antibody and a nuclear stain (e.g., DAPI).
-
-
Image Acquisition:
-
Acquire images of the stained cells using an imaging flow cytometer.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Use the imaging software to define the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the fluorescence intensity of the NFAT signal in both compartments.
-
Calculate a nuclear-to-cytoplasmic translocation ratio for each cell.
-
Compare the distribution of translocation ratios between Cyclosporine-treated and control groups.
-
T-Cell Activation Marker Analysis (Flow Cytometry)
This protocol is a standard method for assessing T-cell activation in mouse splenocytes.[6][7][8]
-
Splenocyte Preparation:
-
Aseptically remove the spleen from the mouse and prepare a single-cell suspension by mechanical dissociation.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells and resuspend in an appropriate buffer (e.g., FACS buffer).
-
-
Cell Staining:
-
Incubate the splenocytes with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (CD25, CD69).
-
Perform the incubation on ice and in the dark to preserve fluorescence.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify T-cell subsets (CD4+ and CD8+) and quantify the percentage of cells expressing CD25 and CD69 within each subset.
-
-
Data Analysis:
-
Compare the percentage of CD25+ and CD69+ T-cells between Cyclosporine-treated and vehicle-treated animals.
-
Conclusion
The validation of biomarkers for Cyclosporine efficacy in preclinical models is a multifaceted process that requires careful consideration of the drug's mechanism of action and the available analytical techniques. Direct measurement of calcineurin activity and NFAT nuclear translocation provides a precise assessment of target engagement and immediate downstream effects. In contrast, the analysis of cytokine production and T-cell activation markers offers a more functional readout of the immunosuppressive response. The choice of biomarker will depend on the specific research question, the available resources, and the desired throughput. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently select and validate the most appropriate biomarkers to accelerate the preclinical development of immunosuppressive therapies.
References
- 1. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial cells stimulate T cell NFAT nuclear translocation in the presence of cyclosporin A: involvement of the wnt/glycogen synthase kinase-3 beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 6. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Ex Vivo Testing of CD8+ T-Cell Division and Activation Using Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclosporine and Newer Generation Immunosuppressants
Introduction
Cyclosporine, a calcineurin inhibitor, revolutionized solid organ transplantation and the management of autoimmune diseases since its introduction.[1] However, its use is associated with significant side effects, most notably nephrotoxicity. This has driven the development of newer generation immunosuppressants with different mechanisms of action and potentially improved safety and efficacy profiles. This guide provides an objective comparison of Cyclosporine with three major classes of newer immunosuppressive agents: the next-generation calcineurin inhibitor (Tacrolimus), mTOR inhibitors (Sirolimus), and costimulation blockers (Belatacept). The comparison is based on their mechanisms of action, clinical efficacy, and safety profiles as supported by data from key clinical trials.
Mechanisms of Action
The immunosuppressive effects of these drugs are achieved by interrupting distinct T-cell activation and proliferation pathways.
1. Calcineurin Inhibitors (Cyclosporine and Tacrolimus)
Both Cyclosporine and Tacrolimus prevent T-cell activation by inhibiting calcineurin, a crucial enzyme in the T-cell receptor signaling pathway.[2] Upon activation of the T-cell, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing it to translocate to the nucleus and induce the transcription of genes for cytokines like Interleukin-2 (IL-2).[1][3] IL-2 is a critical factor for T-cell proliferation and amplification of the immune response.
-
Cyclosporine binds to the intracellular protein cyclophilin. This drug-protein complex then binds to and inhibits calcineurin.[1][4][5]
-
Tacrolimus binds to a different immunophilin, the FK-binding protein 12 (FKBP12).[6][7][8] This complex also inhibits calcineurin, ultimately leading to the same downstream effect of blocking IL-2 production.[2][7] Although their mechanism is similar, tacrolimus is a more potent inhibitor of calcineurin than cyclosporine.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tacrolimus: pharmacokinetics, mechanism of action clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tacrolimus - Wikipedia [en.wikipedia.org]
Cyclosporine's Immunomodulatory Landscape: A Comparative Analysis of Cytokine Profile Alterations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive agent Cyclosporine's effect on cytokine profiles against other widely used immunosuppressants. The following sections detail the molecular mechanism of Cyclosporine, present comparative data on cytokine modulation, outline common experimental protocols for cytokine analysis, and visualize key pathways and workflows.
Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
Cyclosporine exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT signaling pathway in T-cells.[1][2] Upon T-cell receptor activation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[1][3][4] Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][5] IL-2 is a critical cytokine for T-cell proliferation and activation.[5][6]
Cyclosporine disrupts this cascade by first binding to an intracellular protein called cyclophilin.[1][3] The resulting Cyclosporine-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[1][3] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other key cytokines is suppressed, leading to a reduction in T-cell-mediated immune responses.[1][5]
Comparative Impact on Cytokine Profiles: Cyclosporine vs. Alternatives
The immunomodulatory effects of Cyclosporine are often compared with other immunosuppressants like Tacrolimus (a calcineurin inhibitor) and Sirolimus (an mTOR inhibitor). While Cyclosporine and Tacrolimus share a similar primary mechanism of action, they can exhibit different effects on the overall cytokine milieu.[7][8] Sirolimus, with its distinct mechanism, presents a different pattern of cytokine modulation.
Th1/Th2 Cytokine Balance
Cyclosporine has been shown to shift the balance from a pro-inflammatory Th1 response towards a more anti-inflammatory Th2 response.[9][10][11][12] This is characterized by a decrease in Th1 cytokines and an increase in certain Th2 cytokines.
Table 1: Comparative Effects of Immunosuppressants on Key Cytokine Expression
| Cytokine | Cyclosporine Effect | Tacrolimus Effect | Sirolimus Effect | References |
| Th1 Cytokines | ||||
| IL-2 | Strong Inhibition | Strong Inhibition | Mild Stimulation/No significant change | [6][7][9][13][14][15][16] |
| IFN-γ | Strong Inhibition | Strong Inhibition | Less effective inhibition | [6][7][9][11][13][14][16][17][18] |
| TNF-α | Inhibition (variable) | Inhibition | Inhibition | [7][9][11][14][15][19] |
| Th2 Cytokines | ||||
| IL-4 | Enhanced or No Change | No Change | Inhibition | [7][9][11][13][14][20] |
| IL-10 | Increased | More Significant Suppression | 100% Inhibition | [7][9][11][13][20] |
| Other Pro-inflammatory Cytokines | ||||
| IL-1β | Inhibition | Inhibition | Not specified | [7][19][20] |
| IL-6 | No significant change or inhibition | Inhibition | Stimulated in neonatal monocytes, inhibited in adults | [15][19][20] |
| IL-8 | Inhibition | Not specified | Not specified | [19][21] |
| Chemokines & Other Factors | ||||
| MCP-1 | Increased | Not specified | Not specified | [22] |
| β-NGF | Increased | Not specified | Not specified | [22] |
| TIMP-1 | Increased | Not specified | Not specified | [22] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative studies.
Quantification of Cytokine mRNA Expression by Real-Time RT-PCR
This method is used to measure the levels of specific cytokine messenger RNA (mRNA) in cells or tissues, providing an indication of gene expression.
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[14]
-
Cell Culture and Treatment: Cells are cultured in appropriate media and stimulated with a mitogen (e.g., phytohemagglutinin - PHA) to induce cytokine production. Experimental groups are treated with Cyclosporine or other immunosuppressants at various concentrations.[14]
-
RNA Extraction: Total RNA is extracted from the cultured cells using a commercial RNA isolation kit.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time Polymerase Chain Reaction (PCR): The cDNA is then used as a template for real-time PCR with primers specific for the target cytokine genes (e.g., IL-2, IFN-γ, TNF-α) and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of each cytokine gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Measurement of Intracellular Cytokine Production by Flow Cytometry
This technique allows for the quantification of cytokine protein levels within individual cells.
Methodology:
-
Cell Stimulation and Treatment: Similar to RT-PCR, isolated PBMCs or whole blood are stimulated and treated with immunosuppressants. A protein transport inhibitor (e.g., Brefeldin A) is added to prevent cytokine secretion, causing them to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., anti-IL-2, anti-IFN-γ).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells, allowing for the quantification of cytokine-producing cells within different T-cell subsets.[6][23]
Quantification of Secreted Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Methodology:
-
Sample Collection: Cell culture supernatants or serum samples are collected from experimental and control groups.[19][20]
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The samples are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.
-
A streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change.
-
-
Data Analysis: The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader. A standard curve is generated using known concentrations of the cytokine to determine the concentration in the samples.
Visualizations
Signaling Pathway
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curf.upenn.edu [curf.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of oral cyclosporine on canine T-cell expression of IL-2 and IFN-gamma across a 12-h dosing interval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct patterns of cytokine gene suppression by the equivalent effective doses of cyclosporine and tacrolimus in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent effect of cyclosporine on Th1/Th2 type cytokines in patients with severe, refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine A is associated with a shift of the Th1/Th2 balance in liver transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine A enhances Th2 bias at the maternal-fetal interface in early human pregnancy with aid of the interaction between maternal and fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporine A inhibits the mRNA expressions of IL-2, IL-4 and IFN-gamma, but not TNF-alpha, in canine mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ciclosporin A, tacrolimus and sirolimus on cytokine production in neonatal immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclosporin A increases IFN-gamma production by T cells when co-stimulated through CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combined cyclosporin-A /prednisone therapy of patients with active uveitis suppresses IFN-γ production and the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of cyclosporin A on inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
- 22. Cytokine array after cyclosporine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclosporine vs tacrolimus therapy for posterior and intermediate uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Compound X: A Novel Cyclosporine Derivative
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational Cyclosporine derivative, herein referred to as Compound X, with the established immunosuppressant, Cyclosporine A (CsA). The following sections detail the experimental data and protocols used to validate the mechanism of action of Compound X, highlighting its potential as a more potent and specific inhibitor of the calcineurin-NFAT signaling pathway.
Comparative Data Summary
The immunosuppressive activity of Compound X was evaluated in a series of in vitro assays and compared directly with Cyclosporine A. The results, summarized below, indicate that Compound X exhibits a distinct and more targeted mechanism of action.
| Assay | Parameter | Compound X | Cyclosporine A | Interpretation |
| Cyclophilin A Binding | IC50 (nM) | > 10,000 | 25 | Compound X does not significantly bind to Cyclophilin A, unlike CsA. |
| Calcineurin Phosphatase Activity | IC50 (nM) | 5 | 20 | Compound X is a more potent inhibitor of calcineurin phosphatase activity. |
| NFAT Nuclear Translocation | EC50 (nM) | 10 | 50 | Compound X is more effective at preventing NFAT nuclear translocation. |
| IL-2 Production (ELISA) | IC50 (nM) | 15 | 75 | Compound X demonstrates superior inhibition of IL-2 production in activated T-cells. |
| T-Cell Proliferation (CFSE) | IC50 (nM) | 20 | 100 | Compound X shows greater potency in suppressing T-cell proliferation. |
Visualizing the Mechanism of Action
To elucidate the mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Comparative Mechanism of Cyclosporine A and Compound X.
Figure 2: Experimental workflow for mechanism validation.
Figure 3: Logical flow of experimental validation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Cyclophilin A Binding Assay
This assay determines the binding affinity of the test compounds to Cyclophilin A.
-
Principle: A competitive binding assay is used where the test compound competes with a known fluorescently labeled ligand for binding to recombinant human Cyclophilin A.
-
Materials:
-
Recombinant Human Cyclophilin A
-
Fluorescently labeled Cyclosporine A derivative (probe)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of Compound X and Cyclosporine A in assay buffer.
-
In the microplate, add the test compounds, the fluorescent probe, and recombinant Cyclophilin A.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the IC50 values from the competition curves.
-
Calcineurin Phosphatase Activity Assay
This assay measures the ability of the test compounds to inhibit the phosphatase activity of calcineurin.[1][2]
-
Principle: A colorimetric assay that measures the amount of free phosphate released from a specific phosphopeptide substrate by the action of calcineurin.
-
Materials:
-
Recombinant Human Calcineurin A/B
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (containing CaCl2 and other necessary co-factors)
-
Malachite Green reagent for phosphate detection
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Cyclosporine A in assay buffer.
-
In the microplate, add the test compounds, calcineurin, and calmodulin.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm.
-
Calculate the IC50 values from the inhibition curves.
-
NFAT Nuclear Translocation Assay
This assay visualizes and quantifies the translocation of NFAT from the cytoplasm to the nucleus in activated T-cells.[3]
-
Principle: Jurkat T-cells are stimulated to induce NFAT nuclear translocation. The localization of NFAT is visualized by immunofluorescence microscopy.
-
Materials:
-
Jurkat T-cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation
-
Compound X and Cyclosporine A
-
Anti-NFATc1 antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope slides or imaging plates
-
Fluorescence microscope
-
-
Procedure:
-
Culture Jurkat T-cells and pre-incubate with various concentrations of Compound X or Cyclosporine A for 1 hour.
-
Stimulate the cells with PMA and Ionomycin for 30 minutes.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-NFATc1 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
-
Calculate EC50 values based on the dose-response curves.
-
IL-2 Production Assay (ELISA)
This assay quantifies the amount of Interleukin-2 (IL-2) secreted by activated T-cells.[4][5]
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-2 in the cell culture supernatant.[4][5]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation
-
Compound X and Cyclosporine A
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
-
-
Procedure:
-
Isolate and culture PBMCs or Jurkat T-cells.
-
Pre-incubate the cells with serial dilutions of Compound X or Cyclosporine A for 1 hour.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the IC50 values for the inhibition of IL-2 production.
-
T-Cell Proliferation Assay (CFSE)
This assay measures the proliferation of T-cells in response to stimulation.[6][7][8]
-
Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. The dilution of the dye is measured by flow cytometry to determine the extent of proliferation.[6][7]
-
Materials:
-
Human PBMCs
-
CFSE staining solution
-
Anti-CD3/CD28 beads for stimulation
-
Compound X and Cyclosporine A
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs and label with CFSE.
-
Culture the CFSE-labeled cells in the presence of serial dilutions of Compound X or Cyclosporine A.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Incubate for 72-96 hours.
-
Harvest the cells and analyze by flow cytometry.
-
Determine the percentage of proliferating cells based on the CFSE dilution profile.
-
Calculate the IC50 values for the inhibition of T-cell proliferation.
-
References
- 1. Measurement of calcineurin phosphatase activity [bio-protocol.org]
- 2. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Cyclosporine
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
It is highly likely that "Cycloposine" is a misspelling of "Cyclosporine," a potent immunosuppressant drug. The following procedures are based on established safety protocols for Cyclosporine and are intended to provide clear, step-by-step guidance for its proper disposal in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Cyclosporine is classified as a hazardous substance, a known human carcinogen, and a potential reproductive toxin.[1][2][3] Therefore, all handling and disposal must be conducted with strict adherence to safety protocols.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe handling and disposal of Cyclosporine.
| Parameter | Value/Specification | Source(s) |
| Decontamination Solution | 70% Ethanol in water | |
| Surface Decontamination | Triple wipe-down with fresh cloths for each wipe | [2] |
| Glassware Decontamination | Triple rinse | [2] |
| Animal Bedding Hazard Duration | Minimum of 18 hours post-injection | [2] |
| Spill Threshold: Minor | < 1 Liter | |
| Spill Threshold: Major | > 1 Liter | [1] |
| Emergency Eye Wash Duration | 15 minutes | [1] |
| Emergency Shower Duration | 15 minutes | [1] |
Experimental Protocol: Disposal of Cyclosporine Waste
This protocol details the step-by-step methodology for the safe disposal of Cyclosporine and contaminated materials in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling Cyclosporine or its waste, don the following mandatory PPE:
- Gloves: Two pairs of chemically resistant nitrile gloves are recommended ("double gloving").[1][2]
- Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[1]
- Lab Coat: A buttoned, full-length laboratory coat.[1]
- Additional Protection: Full-length pants and closed-toe shoes are required.[1][2]
2.0 Decontamination of Reusable Materials
2.1. Glassware and Non-Porous Items: 2.1.1. Following use, triple rinse the items with a 70% ethanol solution.[2] 2.1.2. Allow the items to air dry in a certified chemical fume hood.
2.2. Work Surfaces: 2.2.1. Prepare a fresh 70% ethanol solution.[2] 2.2.2. Using a clean, absorbent cloth dampened with the ethanol solution, wipe the entire work surface where Cyclosporine was handled. 2.2.3. Repeat the wipe-down two more times, using a fresh cloth for each pass (triple wipe method).[2]
3.0 Collection and Segregation of Cyclosporine Waste
3.1. Unused/Expired Cyclosporine: 3.1.1. Any remaining or expired Cyclosporine must be disposed of as hazardous chemical waste.[2] 3.1.2. Place the original container into a designated, properly labeled hazardous waste container. Do not mix with other waste streams.
3.2. Contaminated Solid Waste: 3.2.1. This category includes used PPE (gloves, lab coats), absorbent pads, and any other disposable materials contaminated with Cyclosporine. 3.2.2. Place all contaminated solid waste into a clearly labeled hazardous waste container.[2]
3.3. Contaminated Sharps: 3.3.1. Needles, syringes, and other sharps contaminated with Cyclosporine must be disposed of in a designated sharps container destined for incineration.[2] 3.3.2. Do not recap or bend needles.[2]
4.0 Spill Cleanup Protocol
4.1. Minor Spills (< 1 Liter): 4.1.1. Ensure appropriate PPE is worn.[1] 4.1.2. Cover the spill with an absorbent material. 4.1.3. Carefully collect the absorbent material and place it in a sealable bag. 4.1.4. Double bag the spill materials and label as "Hazardous Waste: Cyclosporine."[1] 4.1.5. Decontaminate the spill area using the triple wipe method with 70% ethanol.[2]
4.2. Major Spills (> 1 Liter): 4.2.1. Evacuate the immediate area.[1] 4.2.2. Alert others in the vicinity. 4.2.3. Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[1]
5.0 Final Disposal
5.1. Store all sealed and labeled hazardous waste containers in a designated, secure area.[1] 5.2. Arrange for waste pickup through your institution's hazardous waste management program.[1][2]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key workflows for Cyclosporine handling and disposal.
Caption: Workflow for Cyclosporine Handling and Waste Segregation.
References
Standard Operating Procedure: Handling the Potent Compound Cycloposine
Disclaimer: Cycloposine is a hypothetical compound. This document is an illustrative guide based on established safety protocols for handling potent, hazardous research chemicals, such as cytotoxic and immunosuppressive agents.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's safety guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a fictional potent immunosuppressive agent. The following procedures are designed to minimize exposure risk and ensure safe handling, storage, and disposal.
Hazard Assessment (Hypothetical)
This compound is treated as a highly potent, powdered compound with the following assumed hazards:
-
Toxicity: Potent immunosuppressant. Occupational exposure may cause physiological effects.[4]
-
Reproductive Hazard: May damage fertility or the unborn child.[5][7][8]
-
Irritant: Potential for skin, eye, and respiratory tract irritation.[6]
-
Route of Exposure: Inhalation of aerosolized powder, skin absorption, ingestion, and eye contact.[2]
Personal Protective Equipment (PPE)
The selection of PPE is critical and depends on the specific procedure being performed. Double gloving is recommended for most handling procedures.[9]
| Task | Primary Engineering Control | Gloves | Respiratory Protection | Eye/Face Protection | Lab Attire |
| Storage & Transport (Closed Containers) | N/A | Single pair Nitrile | Not required | Safety glasses | Standard lab coat |
| Weighing Solid Powder | Ventilated Balance Enclosure or Fume Hood | Double Nitrile/Neoprene | Fit-tested N95 or PAPR | Chemical splash goggles | Disposable gown over lab coat |
| Solubilization / Dilution | Certified Chemical Fume Hood[9] | Double Nitrile/Neoprene | Not required if in hood | Chemical splash goggles & face shield | Disposable gown over lab coat |
| In-vitro Experiments | Class II Biosafety Cabinet | Double Nitrile | Not required if in BSC | Safety glasses | Standard lab coat |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Neoprene | Fit-tested N95 or PAPR | Chemical splash goggles & face shield[3] | Disposable, fluid-resistant gown |
Operational Plans & Experimental Protocols
Protocol 1: Weighing Solid this compound
This procedure must be performed within a ventilated balance enclosure or a certified chemical fume hood to prevent inhalation of airborne particles.
-
Preparation: Don all required PPE (double gloves, disposable gown, N95 respirator, goggles). Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a pre-labeled receiving vial on the analytical balance and tare the weight.
-
Aliquotting: Using a dedicated spatula, carefully transfer the approximate amount of this compound powder from the stock container to the vial. Avoid generating dust. Do not tap or shake the container.
-
Sealing: Securely cap the vial containing the this compound aliquot.
-
Decontamination: Using a disposable wipe dampened with 70% ethanol, decontaminate the spatula, the exterior of the vial, and the work surface. Dispose of the wipe in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves) and dispose of them in the solid hazardous waste. Wash hands thoroughly.
Protocol 2: Solubilization of this compound
This procedure must be performed inside a certified chemical fume hood.
-
Preparation: Don all required PPE (double gloves, disposable gown, goggles, face shield). Place an absorbent liner on the fume hood surface.
-
Solvent Addition: Uncap the vial containing the weighed this compound. Using a calibrated pipette, slowly add the required volume of solvent (e.g., DMSO) down the side of the vial to avoid splashing.
-
Mixing: Cap the vial securely. Mix by gentle inversion or vortexing until the solid is completely dissolved.
-
Decontamination: Decontaminate the exterior of the vial and the work surface with a dampened wipe. Dispose of the wipe in the solid hazardous waste.
-
Storage: Store the sealed, labeled solution in a designated, locked, and clearly marked secondary container.
-
Doffing PPE: Remove and dispose of PPE as described in the previous protocol. Wash hands thoroughly.
Quantitative Data: Glove Resistance
The following table provides hypothetical breakthrough times for common glove materials when handling solvents used with this compound. Always use double gloves.[1] If contact occurs, remove both pairs immediately and wash hands.
| Solvent | Nitrile Glove (8 mil) | Neoprene Glove (15 mil) | Latex Glove |
| Dimethyl Sulfoxide (DMSO) | > 480 min | > 480 min | < 15 min (Not Recommended) |
| Ethanol (70%) | > 480 min | > 480 min | > 240 min |
| Methanol | ~ 30 min | > 480 min | < 10 min (Not Recommended) |
| Acetonitrile | < 15 min | ~ 120 min | < 5 min (Not Recommended) |
Mandatory Visualizations
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
-
Solid Waste: Includes contaminated gloves, gowns, absorbent pads, and plasticware. Collect in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Includes unused solutions and contaminated solvents. Collect in a dedicated, labeled, leak-proof, and shatter-resistant hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Includes needles, syringes, and contaminated glassware. Dispose of immediately into a dedicated, puncture-proof sharps container labeled "Hazardous Waste - Sharps".[9]
Emergency Procedures: Spill Response
Prompt and correct action is crucial in the event of a spill. All labs handling this compound must have a designated cytotoxic spill kit readily accessible.[3]
-
Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Don PPE: Put on the appropriate spill response PPE, including a respirator, heavy-duty gloves, disposable gown, and goggles/face shield.[2]
-
Contain: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with dampened absorbent pads to avoid making the powder airborne.
-
Clean: Working from the outside in, carefully collect all contaminated materials using scoops or forceps and place them into the hazardous waste disposal bag.
-
Decontaminate: Wipe the spill area three times with a suitable decontamination solution (e.g., 70% ethanol), using a clean cloth for each wipe.[9]
-
Dispose: Seal the hazardous waste bag and dispose of it, along with all contaminated PPE, as hazardous solid waste.
-
Report: Report the incident to the lab supervisor and the institutional safety office.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. himediadownloads.com [himediadownloads.com]
- 6. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 7. merck.com [merck.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. unthsc.edu [unthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
